Aluminum sodium phosphate
Descripción
Propiedades
IUPAC Name |
aluminum;sodium;phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+3;+1;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHVYBBTKTVOPA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Na+].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlNaO4P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.943 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrahydrate: White odorless solid, insoluble in water; [Hawley] White powder; [MSDSonline] | |
| Record name | Sodium aluminum phosphate | |
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CAS No. |
7785-88-8 | |
| Record name | Sodium aluminum phosphate | |
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| Record name | Phosphoric acid, aluminum sodium salt (1:?:?) | |
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| Record name | Phosphoric acid, aluminium sodium salt | |
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| Record name | SODIUM ALUMINUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/691 | |
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Foundational & Exploratory
In-Depth Technical Guide to Aluminum Sodium Phosphate: Chemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of aluminum sodium phosphate, a versatile inorganic compound with significant applications across various industries, including its role as an excipient in pharmaceutical formulations. This document details its chemical identity, synthesis protocols, analytical methods, and established applications, with a focus on providing actionable information for scientific and research applications.
Chemical Formula and CAS Number
This compound, often referred to as sodium aluminum phosphate (SALP), encompasses a family of inorganic compounds with varying stoichiometries. These compounds are broadly categorized into acidic and basic forms, each with distinct properties and applications. The generic CAS number for sodium aluminum phosphate is 7785-88-8 , which may be used for mixtures or compounds of undefined stoichiometry.[1][2]
For more precise identification, specific chemical formulas and CAS numbers are used for different forms of SALP.
| Compound Name | Common Name/Abbreviation | Chemical Formula | CAS Number |
| Sodium Aluminum Phosphate, acidic | Acidic SALP | NaH₁₄Al₃(PO₄)₈·4H₂O | 10305-76-7[1] |
| Sodium Aluminum Phosphate, acidic, anhydrous | Anhydrous Acidic SALP | Na₃H₁₅Al₂(PO₄)₈ | 10279-59-1[1] |
| Sodium Aluminum Phosphate, basic | Basic SALP | Na₁₅Al₃(PO₄)₈ | |
| Sodium Aluminum Phosphate | Generic | NaₓAlᵧ(PO₄)z | 7785-88-8[1] |
Physicochemical Properties
Sodium aluminum phosphate typically presents as a white, odorless powder.[3] Its solubility is a key characteristic; it is generally insoluble in water but soluble in hydrochloric acid.[4][5]
| Property | Value |
| Appearance | White, odorless powder |
| Solubility | Insoluble in water; Soluble in hydrochloric acid |
| pH | Acidic to litmus (for acidic forms) |
Synthesis and Manufacturing
The synthesis of sodium aluminum phosphate generally involves the reaction of a sodium-containing compound, an aluminum source, and phosphoric acid.[1] The specific ratios of the reactants and the reaction conditions determine the final form of the SALP produced.
A common laboratory-scale synthesis for acidic sodium aluminum phosphate involves the following steps:
-
Reaction Mixture Preparation : A solution of phosphoric acid is prepared, to which a sodium source, such as sodium carbonate, is slowly added.
-
Addition of Aluminum Source : An aluminum source, like aluminum hydroxide, is then added to the heated solution with agitation.
-
Crystallization : The reaction mixture is maintained at an elevated temperature to promote the formation of crystalline SALP.
-
Recovery and Drying : The resulting precipitate is then washed and dried to yield the final product.
Characterization of the synthesized SALP is crucial to confirm its identity and purity. Techniques such as X-ray powder diffraction (XRD) and near-infrared spectroscopy (NIR) are commonly employed for this purpose.[2]
Experimental Protocols: Analysis and Quality Control
The quality and purity of sodium aluminum phosphate are assessed using standardized analytical methods. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Food Chemicals Codex provide detailed protocols for the assay of SALP.[5][6]
Assay for Acidic Sodium Aluminum Phosphate
This method determines the percentage of NaAl₃H₁₄(PO₄)₈·4H₂O or Na₃H₁₅Al₂(PO₄)₈ in the sample.
Procedure:
-
Sample Preparation : Accurately weigh approximately 2.5 g of the sample and dissolve it in 15 ml of hydrochloric acid by boiling gently for about 5 minutes. Cool the solution and dilute it to 250 ml with water.
-
Neutralization : Transfer a 10 ml aliquot of the sample solution to a beaker and neutralize it with ammonia TS using phenolphthalealein TS as an indicator.
-
Precipitation : Acidify the solution with dilute hydrochloric acid until the precipitate just dissolves. Dilute to 100 ml with water and heat to 70-80°C. Add 10 ml of 8-hydroxyquinoline TS, followed by sufficient ammonium acetate TS to induce the formation of a yellow precipitate, and then add an excess of 30 ml.
-
Digestion and Filtration : Digest the precipitate at 70°C for 30 minutes. Filter the precipitate through a dried and weighed crucible.
-
Washing and Drying : Wash the precipitate thoroughly with hot water and dry it at 105°C for 2 hours.
-
Calculation : Cool the crucible in a desiccator and weigh. The amount of SALP is calculated from the weight of the precipitate. Each mg of the precipitate corresponds to 0.689 mg of NaAl₃H₁₄(PO₄)₈·4H₂O or 0.977 mg of Na₃H₁₅Al₂(PO₄)₈.[5]
Applications in Research and Industry
Sodium aluminum phosphate has a range of applications stemming from its chemical properties.
Food Industry
In the food industry, acidic SALP is widely used as a leavening acid in baking powders.[1] It reacts with baking soda (sodium bicarbonate) upon heating to produce carbon dioxide gas, which causes the dough to rise. Basic forms of SALP are utilized as emulsifiers in processed cheeses.[7]
Pharmaceutical Industry
In the pharmaceutical sector, sodium aluminum phosphate is used as an excipient in solid dosage forms.[4] Its primary functions in tablet and capsule manufacturing are as a binder and filler .[4] As a binder, it contributes to the cohesive properties of the powdered formulation, ensuring that tablets remain intact after compression. As a filler, it adds bulk to formulations that contain very small amounts of the active pharmaceutical ingredient (API).
The use of SALP as a pharmaceutical excipient is based on its inert nature, compatibility with many APIs, and its GRAS (Generally Recognized as Safe) status for consumption.[8][9]
Regulatory Status and Safety
Sodium aluminum phosphate is designated as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food, under 21 CFR 182.1781.[8][10] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated its safety and established a provisional tolerable weekly intake (PTWI) for aluminum from all sources.[6][11][12] While generally considered safe, individuals with kidney conditions may need to be mindful of their intake of aluminum-containing compounds.[13] For pharmaceutical use, while its GRAS status for food is a strong indicator of its low toxicity, specific regulatory filings for its use as an excipient in drug products are necessary.
References
- 1. Sodium aluminium phosphate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sodium Aluminium Phosphate | Citrate, Sulfate, Acetate and Carbonate manufacturer&factory [kandschem.com]
- 4. gjphosphate.com [gjphosphate.com]
- 5. fao.org [fao.org]
- 6. fao.org [fao.org]
- 7. foodadditives.net [foodadditives.net]
- 8. eCFR :: 21 CFR 182.1781 -- Sodium aluminum phosphate. [ecfr.gov]
- 9. 21 CFR § 582.1781 - Sodium aluminum phosphate. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. GovInfo [govinfo.gov]
- 11. fao.org [fao.org]
- 12. Re‐evaluation of aluminium sulphates (E 520–523) and sodium aluminium phosphate (E 541) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Digging Deeper – Sodium Aluminum Phosphate - Center for Research on Ingredient Safety [cris.msu.edu]
"solubility of aluminum sodium phosphate in acidic solutions"
An In-depth Technical Guide on the Solubility of Aluminum Sodium Phosphate in Acidic Solutions
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium Aluminum Phosphate (SALP) is an inorganic salt widely utilized in the food industry as a leavening agent and emulsifier.[1][2] Beyond its culinary applications, the family of aluminum phosphates holds significant relevance in the pharmaceutical sector, primarily as adjuvants in vaccines.[3][4][5] This guide provides a comprehensive technical overview of the solubility characteristics of acidic Sodium Aluminum Phosphate (typically NaAl₃H₁₄(PO₄)₈·4H₂O) in acidic environments.[1][6][7] Understanding its dissolution behavior is critical for its application in food science and for assessing its mechanism of action in biological systems, such as the acidic environment of phagolysosomes within antigen-presenting cells, a key consideration for vaccine development.[5] While generally insoluble in water, SALP readily dissolves in acidic solutions due to the protonation of its phosphate anions.[1][2][3][6][7]
Chemical Background and Dissolution Mechanism
The solubility of Sodium Aluminum Phosphate in acidic media is not a simple physical dissolution but a chemical reaction. The salt's phosphate components (PO₄³⁻) are the conjugate bases of a weak acid, phosphoric acid (H₃PO₄).[3] In an aqueous solution with a high concentration of hydrogen ions (H⁺), such as a dilute mineral acid, the dissolution equilibrium is shifted strongly towards the formation of soluble species.
The process can be described as follows:
-
Initial Dissociation: The solid SALP dissociates into its constituent ions: Na⁺, Al³⁺, and various phosphate species.
-
Protonation of Phosphate: The highly basic phosphate ions are protonated by H⁺ ions from the acid. This reaction series pulls the phosphate from the solid into solution, effectively dissolving the salt.
-
PO₄³⁻ + H⁺ ⇌ HPO₄²⁻
-
HPO₄²⁻ + H⁺ ⇌ H₂PO₄⁻
-
H₂PO₄⁻ + H⁺ ⇌ H₃PO₄
-
-
Overall Reaction: The reaction with a strong acid like hydrochloric acid (HCl) proceeds to form soluble aluminum salts (e.g., aluminum chloride) and phosphoric acid.[3]
Caption: Dissolution mechanism of SALP in an acidic environment.
Quantitative Solubility Data
Precise, standardized quantitative solubility data for Sodium Aluminum Phosphate across a range of pH values is not extensively documented in readily available literature. Most sources confirm its qualitative solubility in mineral acids.[1][6][7] However, for context and comparison, data for the closely related compound, aluminum phosphate (AlPO₄), is presented, as it follows the same principle of acid-driven dissolution.
| Compound | Solvent / Condition | Temperature (°C) | Solubility | Reference |
| Acidic SALP | Concentrated HCl | Not Specified | ~59.5 g/L (50 mg in 840 µL) | [1] |
| Acidic SALP | 0.1 N HCl | Not Specified | Soluble (used for sample prep) | [1] |
| Aluminum Phosphate (AlPO₄) | Water | 25 | Practically Insoluble (Ksp ≈ 9.83 x 10⁻²¹) | [3] |
| Aluminum Phosphate (AlPO₄) | Dilute Mineral Acids | 25 | Readily Soluble | [3] |
| Aluminum Phosphate (AlPO₄) | Alkaline Solutions | 25 | Soluble (forms aluminates) | [3] |
Note: The solubility value for SALP in concentrated HCl is calculated from a single experimental observation and should be considered an approximation.
Experimental Protocol: Equilibrium Solubility Determination
A standard methodology for determining the equilibrium solubility of a sparingly soluble salt like SALP in an acidic medium is outlined below.[3]
4.1 Methodology
-
Preparation of Acidic Media: Prepare a series of acidic solutions with defined pH values (e.g., pH 2.0, 3.0, 4.0, 5.0) using dilute hydrochloric acid or a suitable buffer system.
-
Saturation: Add an excess amount of finely powdered Sodium Aluminum Phosphate to flasks containing the prepared acidic media. The presence of excess solid is crucial to ensure that equilibrium saturation is achieved.
-
Equilibration: Seal the flasks and place them in a constant-temperature shaker bath. Agitate the slurries for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a fine-pored filter (e.g., 0.22 µm) to ensure complete removal of solid particles.[3]
-
Analysis of Supernatant: Analyze the clear, saturated filtrate for the concentration of dissolved aluminum and/or phosphate using appropriate analytical techniques (see Section 5.0).
-
Calculation: Express the solubility in mass per unit volume (e.g., mg/mL) or molarity (mol/L).
Caption: Experimental workflow for determining SALP solubility.
Analytical Methods for Quantification
Accurate determination of dissolved SALP requires sensitive and specific analytical methods for its constituent ions.
5.1 Aluminum Quantification
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES/OES): This is a highly sensitive and standard method for determining the elemental concentration of aluminum in aqueous samples.[3]
-
Gravimetric Analysis: A classical method involves precipitating aluminum from the solution using a reagent like 8-hydroxyquinoline, followed by drying and weighing the precipitate.[7]
5.2 Phosphate Quantification
-
Spectrophotometry (Molybdate Method): This is the most common method. Orthophosphate ions react with a molybdate reagent in an acidic medium to form a yellow-colored vanadomolybdo-phosphoric acid complex or, after reduction (e.g., with ascorbic acid), a distinctively blue phosphomolybdenum complex.[8][9][10] The intensity of the color, which is proportional to the phosphate concentration, is measured using a spectrophotometer.[10][11][12]
-
Ion Chromatography (IC): IC systems can effectively separate and quantify phosphate anions in a liquid sample, offering high specificity.[8]
-
Gravimetric Analysis: This technique involves the precipitation of phosphate using a "quimociac reagent" to form quinolinium phosphomolybdate, which is then filtered, dried, and weighed.[13]
Relevance in Drug Development: The Vaccine Adjuvant Context
Aluminum salts, including aluminum phosphate, are the most widely used adjuvants in human vaccines, serving to enhance the immune response to a co-administered antigen.[4][5] The solubility of these adjuvants is a key physicochemical property that may influence their biological activity.
The "depot effect," an early theory suggesting that adjuvants work by slowly releasing the antigen, has been complemented by modern immunological insights. A crucial step in generating an immune response is the uptake of the vaccine (antigen + adjuvant) by Antigen-Presenting Cells (APCs). Inside the APC, the vaccine particle is enclosed within a phagolysosome, an intracellular compartment characterized by an acidic environment (pH ~4.5-5.0).
The solubility of the aluminum phosphate adjuvant in this acidic milieu is believed to be critical for the subsequent processing and presentation of the antigen.[5] Studies have shown that aluminum phosphate is significantly more soluble in simulated interstitial fluid than aluminum hydroxide, suggesting that the dissolution profile can affect the pattern of antigen release and interaction with immune receptors, ultimately shaping the immune response.[5]
Caption: Proposed role of adjuvant solubility in the immune pathway.
Conclusion
Sodium Aluminum Phosphate is effectively insoluble in neutral water but demonstrates significant solubility in acidic solutions. This behavior is governed by a chemical reaction where the protonation of phosphate ions drives the dissolution of the salt. While specific quantitative data is limited, the principle is well-established and analogous to that of other sparingly soluble phosphate salts. For professionals in drug development, particularly in vaccinology, the acidic solubility of aluminum phosphate adjuvants is a critical parameter that likely influences the mechanism of action within the acidic compartments of immune cells. The experimental and analytical protocols detailed herein provide a robust framework for the empirical determination of these solubility characteristics under physiologically relevant conditions.
References
- 1. uknowledge.uky.edu [uknowledge.uky.edu]
- 2. Sodium aluminium phosphate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium aluminium phosphate, acidic | Al3H22NaO36P8 | CID 72941495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. helda.helsinki.fi [helda.helsinki.fi]
- 9. sterc.org [sterc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. kamkaco.com [kamkaco.com]
- 12. conductscience.com [conductscience.com]
- 13. fsis.usda.gov [fsis.usda.gov]
An In-depth Technical Guide to the Stoichiometry of Sodium Aluminum Phosphate Compounds
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stoichiometry, synthesis, and characterization of sodium aluminum phosphate (SALP) compounds. It further delves into the application of aluminum phosphates in pharmaceutical development, particularly as vaccine adjuvants, offering detailed experimental protocols and analysis workflows.
Introduction to Sodium Aluminum Phosphate Stoichiometry
Sodium aluminum phosphates (SALPs) are a group of inorganic compounds composed of sodium, aluminum, and phosphate ions in various stoichiometric ratios. These compounds exist in both acidic and basic forms, as well as hydrated and anhydrous states.[1] The specific ratio of sodium, aluminum, and phosphorus dictates the compound's physicochemical properties and, consequently, its applications, which range from leavening agents in the food industry to excipients and adjuvants in pharmaceuticals.[2][3]
A critical distinction exists between the complex SALPs used as food additives and the simpler aluminum phosphate (AlPO₄) utilized as a vaccine adjuvant. While SALPs involve sodium in their core structure, pharmaceutical-grade aluminum phosphate adjuvant is typically synthesized via a precipitation reaction between an aluminum salt (like aluminum chloride) and a sodium phosphate source, with the final product being primarily amorphous aluminum phosphate.[4] This guide will cover both categories, given their relevance to chemical synthesis and drug development.
Physicochemical Properties of Common Sodium Aluminum Phosphate Compounds
The stoichiometry of SALP compounds directly influences their molecular weight, pH, and solubility. These properties are critical for their function in various applications. For instance, the acidic nature of certain SALPs makes them suitable as leavening acids in baking.[5] A summary of key quantitative data for prominent acidic SALP compounds is presented below.
| Chemical Formula | Stoichiometric Ratio (Na:Al:P) | Molar Mass ( g/mol ) | Physical Form | pH (1% aq. solution) | Solubility |
| NaAl₃H₁₄(PO₄)₈·4H₂O | 1:3:8 | 949.88[6] | White, odorless powder[6] | 2.0 - 3.0[7] | Insoluble in water; soluble in hydrochloric acid[8] |
| Na₃Al₂H₁₅(PO₄)₈ | 3:2:8 | 897.82[6] | White, odorless powder[2] | Acidic[9] | Insoluble in water; soluble in hydrochloric acid[2] |
| Na₁₅Al₃(PO₄)₈ | 15:3:8 | Not specified | White powder | Basic (pH 9.2 for similar basic forms)[5] | Barely soluble in water[5] |
Table 1: Quantitative data for various sodium aluminum phosphate compounds.
Experimental Protocols
Synthesis of Acidic Sodium Aluminum Phosphate (NaAl₃H₁₄(PO₄)₈·4H₂O)
This protocol is adapted from established industrial methods for producing acidic SALP with a 1:3:8 stoichiometric ratio, commonly used as a leavening agent.[10]
Materials:
-
Sodium Carbonate (Na₂CO₃)
-
75.6% Food Grade Orthophosphoric Acid (H₃PO₄)
-
Aluminum Hydroxide (Al(OH)₃)
-
Deionized Water
Procedure:
-
Reaction Mixture Preparation: In a 4-liter beaker, prepare an aqueous mixture containing 2674 g of 75.6% H₃PO₄ and 1096 g of water.
-
Sodium Carbonate Addition: Slowly add 136 g of Na₂CO₃ to the phosphoric acid solution at room temperature with agitation to control foaming.
-
Heating and Aluminum Hydroxide Addition: Heat the resulting solution to 80-100°C. Slowly add 604 g of Al(OH)₃ with good agitation to prevent the formation of lumps.
-
Reaction: Maintain the temperature at 80-100°C for approximately 1 to 5 hours with continuous stirring. The goal is to form a clear, viscous solution.
-
Crystallization: Concentrate the solution by boiling to drive off water, which will induce the crystallization of SALP tetrahydrate.
-
Product Recovery (Spray Drying Method): a. Cool the clear reaction mixture to room temperature. b. Dilute the mixture with water under vigorous agitation to form a sprayable solution with a SALP concentration of about 25-40%.[10] c. Spray dry the solution with an outlet temperature of 125-175°C.[10] d. Recover the dried, amorphous SALP product.
Synthesis of Aluminum Phosphate (AlPO₄) Adjuvant
This protocol describes a general co-precipitation method for synthesizing aluminum phosphate, a widely used vaccine adjuvant.[4] The stoichiometry of the final product is approximately 1:1 (Al:P).
Materials:
-
Aluminum Chloride (AlCl₃)
-
Trisodium Phosphate (Na₃PO₄)
-
Deionized Water
-
Filtration apparatus
-
Drying oven
Procedure:
-
Solution Preparation: Prepare separate aqueous solutions of aluminum chloride and trisodium phosphate.
-
Precipitation: Under controlled temperature and stirring, slowly add the sodium phosphate solution to the aluminum chloride solution. This will result in the precipitation of aluminum phosphate. The balanced chemical equation is: AlCl₃ + Na₃PO₄ → AlPO₄(s) + 3NaCl[4]
-
Aging: Continue stirring the suspension for a defined period to allow the precipitate to age and for the particle properties to stabilize.
-
Washing: Separate the AlPO₄ precipitate from the supernatant by filtration or centrifugation. Wash the precipitate thoroughly with deionized water to remove soluble impurities, such as sodium chloride.[4]
-
Drying: Dry the purified precipitate in an oven at a controlled temperature (e.g., 110°C) until a constant weight is achieved.[11]
Quality Control and Characterization
A robust analytical workflow is essential to ensure the correct stoichiometry and physicochemical properties of the synthesized compounds, particularly for pharmaceutical applications.
Assay for Acidic Sodium Aluminum Phosphate
This method determines the purity of synthesized acidic SALP.[6]
Procedure:
-
Sample Preparation: Accurately weigh approximately 2.5 g of the sample, transfer it to a 250-ml volumetric flask, add 15 ml of hydrochloric acid, and boil gently for about 5 minutes. Cool and dilute to volume with water.
-
Precipitation: Transfer 10 ml of this solution to a 250-ml beaker and neutralize with ammonia. Add dilute hydrochloric acid (1 in 2) until the precipitate just dissolves. Dilute to 100 ml with water and heat to 70-80°C.
-
Add 10 ml of 8-hydroxyquinoline solution and sufficient ammonium acetate solution until a yellow precipitate forms, then add a 30 ml excess.
-
Digestion and Filtration: Digest the mixture at 70°C for 30 minutes. Filter the precipitate through a previously dried and weighed crucible and wash thoroughly with hot water.
-
Drying and Weighing: Dry the crucible at 105°C for 2 hours, cool, and weigh.
-
Calculation: Each mg of the precipitate corresponds to 0.689 mg of NaAl₃H₁₄(PO₄)₈·4H₂O or 0.977 mg of Na₃Al₂H₁₅(PO₄)₈.[6]
Mandatory Visualizations
Synthesis and Processing Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent processing of sodium aluminum phosphate compounds.
References
- 1. Sodium aluminium phosphate - Wikipedia [en.wikipedia.org]
- 2. gjphosphate.com [gjphosphate.com]
- 3. Aluminium Phosphate: A Versatile Compound in Chemistry_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Sodium aluminum phosphate | 7785-88-8 [chemicalbook.com]
- 6. fao.org [fao.org]
- 7. stobec.com [stobec.com]
- 8. Sodium aluminium phosphate, acidic | Al3H22NaO36P8 | CID 72941495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sodium Aluminum Phosphate, SALP [greenchemintl.com]
- 10. US4375456A - Method of producing sodium aluminum phosphate - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Anhydrous Sodium Aluminum Phosphate (SALP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrous Sodium Aluminum Phosphate (SALP) is an inorganic compound widely utilized in the food industry as a leavening agent and in various other industrial applications.[1][2] This technical guide provides an in-depth overview of the core physical and chemical properties of anhydrous SALP, with a focus on quantitative data, detailed experimental methodologies, and structural representations to support research and development activities. Two common chemical formulas for acidic anhydrous SALP are Na₃Al₂H₁₅(PO₄)₈ and NaAl₃H₁₄(PO₄)₈.[3][4]
Quantitative Physical and Chemical Properties
The key physical and chemical properties of anhydrous Sodium Aluminum Phosphate are summarized in the tables below. These tables provide a consolidated view of the quantitative data available for different forms of anhydrous SALP.
Table 1: General Properties of Anhydrous SALP
| Property | Value | References |
| Chemical Formula | Na₃Al₂H₁₅(PO₄)₈ | [2][3][4][5] |
| NaAl₃H₁₄(PO₄)₈ | [3][4] | |
| Molecular Weight | 897.82 g/mol (for Na₃Al₂H₁₅(PO₄)₈) | [5] |
| 993.84 g/mol (for NaAl₃H₁₄(PO₄)₈·4H₂O, anhydrous form would be less) | ||
| Appearance | White, odorless powder | [3][4][6][7] |
| Solubility | Insoluble in water; soluble in hydrochloric acid.[3][4][5][6][7] |
Table 2: Chemical Specifications and Impurity Limits
| Parameter | Specification | References |
| Assay (% of Na₃Al₂H₁₅(PO₄)₈) | ≥ 95.0% | [5] |
| Loss on Ignition (15-16% for Na₃Al₂H₁₅(PO₄)₈) | 15.0 - 16.0% | [3][4][5] |
| Arsenic (as As) | ≤ 3 mg/kg | [3][4][7] |
| Lead (as Pb) | ≤ 2 mg/kg | [3][4] |
| Fluoride (as F) | ≤ 25 mg/kg | [3][4][7] |
Experimental Protocols
This section details the methodologies for determining key physical and chemical properties of anhydrous SALP.
Assay of Anhydrous Sodium Aluminum Phosphate
This protocol is used to determine the purity of anhydrous SALP.[3][4][7]
Methodology:
-
Sample Preparation: Accurately weigh approximately 2.5 g of the anhydrous SALP sample into a 250-ml volumetric flask.
-
Digestion: Add 15 ml of hydrochloric acid and a glass bead to the flask. Boil the mixture gently for approximately 5 minutes.
-
Dilution: Cool the solution to room temperature, dilute to the mark with water, and mix thoroughly.
-
Neutralization: Transfer a 10.0 ml aliquot of this solution to a 250-ml beaker. Add phenolphthalein as an indicator and neutralize the solution with ammonia TS.
-
Precipitation: Add dilute hydrochloric acid (1 in 2) until the precipitate just dissolves. Dilute the solution to 100 ml with water and heat to 70-80°C. Add 10 ml of 8-hydroxyquinoline TS and sufficient ammonium acetate TS to form a yellow precipitate, followed by an excess of 30 ml.
-
Digestion and Filtration: Digest the precipitate at 70°C for 30 minutes. Filter the precipitate through a previously dried and weighed Gooch crucible and wash it thoroughly with hot water.
-
Drying and Weighing: Dry the crucible at 105°C for 2 hours, cool it in a desiccator, and weigh.
-
Calculation: Each mg of the precipitate corresponds to 0.977 mg of Na₃Al₂H₁₅(PO₄)₈.[3][4]
Determination of Bulk Density
This method determines the untapped bulk density of the powdered anhydrous SALP.[8][9][10][11][12]
Methodology:
-
Sieving (Optional): If necessary, gently pass the powder through a 1.0 mm sieve to break up any agglomerates.
-
Sample Loading: Gently introduce a known mass (e.g., 100 g) of the SALP powder into a dry, tared graduated cylinder without compacting it.
-
Volume Measurement: Carefully level the powder surface without compacting and read the unsettled apparent volume to the nearest graduated unit.
-
Calculation: Calculate the bulk density in g/mL by dividing the mass of the powder by the measured volume.
Determination of Solubility
This protocol outlines a qualitative and semi-quantitative method for determining the solubility of anhydrous SALP.[13][14][15][16][17]
Methodology:
-
Solvent Preparation: Prepare the desired solvents (e.g., deionized water, hydrochloric acid of a specific concentration).
-
Sample Addition: Add a known amount of anhydrous SALP (e.g., 1 g) to a known volume of the solvent (e.g., 100 mL) in a flask at a controlled temperature.
-
Agitation: Agitate the mixture for a specified period using a mechanical shaker or magnetic stirrer.
-
Observation: Visually inspect the solution for any undissolved particles.
-
Quantitative Analysis (for soluble samples): If the sample dissolves, the concentration of the dissolved SALP can be determined using appropriate analytical techniques such as inductively coupled plasma atomic emission spectroscopy (ICP-AES) for aluminum and sodium content.
Melting Point Determination
The capillary method is a standard technique for determining the melting point of crystalline solids like anhydrous SALP.[18][19][20]
Methodology:
-
Sample Preparation: Finely powder the anhydrous SALP sample.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Observe the sample and record the temperature at which the substance begins to melt and the temperature at which it is completely molten. This range represents the melting point.
X-ray Diffraction (XRD) Analysis
XRD is used to determine the crystalline structure of anhydrous SALP.[21][22][23][24][25][26]
Methodology:
-
Sample Preparation: The powdered anhydrous SALP sample is finely ground and mounted on a sample holder.
-
Instrument Setup: The sample is placed in an X-ray diffractometer.
-
Data Collection: The sample is irradiated with monochromatic X-rays at a specific wavelength, and the diffraction pattern is recorded over a range of 2θ angles.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a database of known crystalline structures.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the anhydrous SALP molecule.[24][27][28][29][30]
Methodology:
-
Sample Preparation: A small amount of the anhydrous SALP powder is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Collection: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.
-
Data Analysis: The spectrum, a plot of absorbance or transmittance versus wavenumber, is analyzed to identify the characteristic absorption bands corresponding to the phosphate (P-O) and other potential functional groups in the molecule.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the analysis of anhydrous SALP.
Caption: Workflow for the assay determination of anhydrous SALP.
Caption: Analytical workflow for anhydrous SALP characterization.
Caption: Interrelationship of anhydrous SALP properties.
References
- 1. Sodium aluminium phosphate - Wikipedia [en.wikipedia.org]
- 2. Sodium Aluminium Phosphate Anhydrous: A Powerful Leavening Agent and Dough Strengthener for Baking_Phosphate_Food additives_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]
- 3. fao.org [fao.org]
- 4. fao.org [fao.org]
- 5. gjphosphate.com [gjphosphate.com]
- 6. China Sodium Aluminum Phosphate Anhydrous,Food Grade Sodium Aluminum Phosphate [jinhechemicals.com]
- 7. fao.org [fao.org]
- 8. mhlw.go.jp [mhlw.go.jp]
- 9. digicollections.net [digicollections.net]
- 10. usp.org [usp.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. adpi.org [adpi.org]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. who.int [who.int]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. svscr.cz [svscr.cz]
- 18. SSERC | Melting point determination [sserc.org.uk]
- 19. westlab.com [westlab.com]
- 20. thinksrs.com [thinksrs.com]
- 21. mcgill.ca [mcgill.ca]
- 22. infinitalab.com [infinitalab.com]
- 23. nf-itwg.org [nf-itwg.org]
- 24. ijcmas.com [ijcmas.com]
- 25. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 26. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]
- 27. chemrxiv.org [chemrxiv.org]
- 28. researchwithrutgers.com [researchwithrutgers.com]
- 29. researchgate.net [researchgate.net]
- 30. ATR-FTIR Spectroscopic Evidence for Biomolecular Phosphorus and Carboxyl Groups Facilitating Bacterial Adhesion to Iron Oxides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Core Distinctions Between Acidic and Basic Sodium Aluminum Phosphate
Abstract: Sodium Aluminum Phosphate (SALP) is a class of inorganic compounds with significant applications in the food and pharmaceutical industries. These compounds exist in two primary forms: acidic and basic (alkaline), each with distinct chemical compositions, physicochemical properties, and functional roles. This technical guide provides an in-depth analysis of the core differences between acidic and basic SALP, presenting quantitative data, detailed experimental protocols for synthesis and analysis, and visual diagrams to elucidate key relationships and workflows. Understanding these distinctions is critical for formulation science, process optimization, and regulatory compliance.
Chemical Composition and Structure
The fundamental distinction between acidic and basic sodium aluminum phosphate lies in their elemental stoichiometry. These differences in the molar ratios of sodium (Na), aluminum (Al), and phosphate (PO₄) directly influence their chemical behavior and functional applications.
-
Acidic Sodium Aluminum Phosphate (A-SALP): This form is characterized by a higher proportion of aluminum and phosphate relative to sodium. Commonly cited chemical formulas include NaAl₃H₁₄(PO₄)₈·4H₂O and Na₃Al₂H₁₅(PO₄)₈.[1][2][3][4] The defining Na:Al:P atomic ratio for the most prevalent acidic form is 1:3:8 .[1] Its primary function is as a leavening acid in baking.
-
Basic Sodium Aluminum Phosphate (B-SALP): Also known as alkaline SALP, this form has a higher proportion of sodium. Its approximate chemical formula is Na₈Al₂(OH)₂(PO₄)₄, and it is often supplied as a mixture with dibasic sodium phosphate.[1][4][5] The characteristic Na:Al:P atomic ratio for the basic form is 8:2:4 .[1] It is primarily used as an emulsifying agent, particularly in processed cheese manufacturing.[5]
Comparative Physicochemical Properties
The structural differences manifest in distinct physicochemical properties, which are critical for their respective applications. Both forms are generally described as white, odorless powders that are insoluble in water but soluble in hydrochloric acid.[3][5][6][7]
| Property | Acidic Sodium Aluminum Phosphate (A-SALP) | Basic Sodium Aluminum Phosphate (B-SALP) | Reference(s) |
| Appearance | White, odorless powder | White, odorless powder | [5][6] |
| Synonyms | SALP, INS No. 541(i) | Kasal, INS No. 541(ii) | [2][5] |
| Solubility | Insoluble in water; soluble in HCl | Sparingly soluble in water; soluble in HCl | [5][6][8] |
| pH (1% solution) | Acidic (approx. 2.8) | Alkaline (approx. 9.2) | [6][7] |
| Na:Al:P Ratio | 1:3:8 | 8:2:4 | [1] |
| Loss on Ignition | 19.5 - 21% (for NaAl₃H₁₄(PO₄)₈·4H₂O) | ≤ 9% | [1][9] |
| Primary Function | Leavening Agent | Emulsifier | [5] |
Functional Applications and Mechanisms of Action
The divergent properties of A-SALP and B-SALP dictate their use in different industrial processes.
3.1 Acidic SALP: A Heat-Activated Leavening Agent
Acidic SALP is a slow-reacting leavening acid, a property highly valued in the baking industry. It reacts minimally with sodium bicarbonate (baking soda) at room temperature, with the majority of the carbon dioxide gas release occurring at baking temperatures.[7] This delayed reaction provides stability to batters and doughs during storage and preparation, leading to a consistent and well-risen final product.[10]
3.2 Basic SALP: An Emulsifier in Dairy Processing
Basic SALP serves as a highly effective emulsifying agent, primarily in the production of pasteurized processed cheese, cheese foods, and cheese spreads.[4][5] Its alkaline nature helps to adjust the pH, while its phosphate groups interact with casein proteins in the cheese. This action improves texture, prevents fat separation, controls meltability, and inhibits the formation of calcium phosphate crystals on the cheese surface.[7]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of both acidic and basic SALP, adapted from published patents and scientific literature.
4.1 Protocol for Synthesis of Acidic SALP (1:3:8 Ratio)
This protocol is based on a scaled-down version of patented industrial methods involving the reaction of sodium carbonate, aluminum hydroxide, and phosphoric acid, followed by precipitation.[1][11]
Methodology:
-
Reaction Mixture Preparation: To a solution of 75% phosphoric acid (H₃PO₄) in water, slowly add sodium carbonate (Na₂CO₃) at approximately 70°C, allowing for the controlled release of CO₂.[1]
-
Aluminum Addition: Heat the resulting solution to 90°C. Slowly add aluminum hydroxide (Al(OH)₃) with vigorous agitation to prevent clumping.[1]
-
Concentration: Continue heating and stirring, boiling the solution until the boiling point reaches 135°C, at which point solid material will begin to appear.[1]
-
Crystallization and Precipitation: Cool the viscous mixture to room temperature. Add approximately two volumes of a 75:25 methanol:water solution and agitate vigorously to break up the mass and form a slurry of SALP crystals.[1]
-
Recovery and Washing: Recover the crystals via filtration or centrifugation. Wash the collected crystals first with a methanol:water solution and then with pure methanol to remove any unreacted phosphoric acid.[1]
-
Drying: Dry the final product at 70°C to yield acidic sodium aluminum phosphate tetrahydrate.[1]
4.2 Protocol for Synthesis of Basic SALP
This protocol is adapted from methods involving the preparation of sodium aluminate as an intermediate.[1]
Methodology:
-
Reactant Preparation: Prepare a sodium aluminate solution. Separately, dissolve anhydrous dibasic sodium phosphate (Na₂HPO₄) in 85% phosphoric acid (H₃PO₄) and water.[1]
-
Reaction: Heat the phosphate solution to approximately 80°C. Slowly add the sodium aluminate solution to the hot phosphate mixture with good agitation. A milky suspension will form.[1]
-
Drying: The resulting slurry is dried to yield the final product. A laboratory method involves pouring the slurry onto a stainless steel surface preheated to ~150°C to evaporate the solvents.[1]
-
Recovery: The dried basic SALP is then scraped from the surface and collected.[1]
4.3 Protocol for Assay of Aluminum Content (Gravimetric Method)
This method is used to determine the aluminum content in a SALP sample, ensuring it meets specifications. It relies on the precipitation of aluminum using 8-hydroxyquinoline.[5][9]
Methodology:
-
Sample Preparation: Accurately weigh approximately 2.5 g of the SALP sample and dissolve it in 15 ml of hydrochloric acid by boiling gently for 5 minutes. Cool and dilute to a known volume (e.g., 250 ml) with water.[9]
-
Neutralization: Transfer an aliquot (e.g., 10 ml) of the solution to a beaker. Add phenolphthalein and neutralize with ammonia. Add dilute HCl dropwise until the precipitate just redissolves.[9]
-
Precipitation: Dilute the solution with water and heat to 70-80°C. Add a solution of 8-hydroxyquinoline, followed by ammonium acetate, until a yellow precipitate of the aluminum complex forms. Add an excess of ammonium acetate.[9]
-
Digestion and Filtration: Digest the precipitate at 70°C for 30 minutes. Filter the hot solution through a pre-weighed Gooch crucible and wash the precipitate thoroughly with hot water.[5][9]
-
Quantification: Dry the crucible and precipitate at 105°C for 2 hours, cool in a desiccator, and weigh. The weight of the aluminum is calculated from the weight of the precipitate.[5][9]
Regulatory and Safety Profile
Both acidic and basic forms of sodium aluminum phosphate are approved for use as food additives by major regulatory bodies. In the United States, they are Generally Recognized as Safe (GRAS) by the FDA.[4][12][13] In Europe, acidic SALP is designated by the E number E541.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated the safety of these compounds and established an acceptable daily intake level.[4] For drug development professionals, the established safety profile and regulatory acceptance in food products provide a valuable foundation for considering these compounds as excipients in pharmaceutical formulations.
Conclusion
The distinction between acidic and basic sodium aluminum phosphate is clear and significant, stemming from fundamental differences in their Na:Al:P atomic ratios. These compositional variations result in opposing pH characteristics and unique functional properties, defining their roles as a leavening agent (acidic) and an emulsifier (basic), respectively. For researchers and developers, a thorough understanding of their synthesis, analysis, and physicochemical properties is essential for leveraging their capabilities in product formulation and ensuring quality and consistency.
References
- 1. uknowledge.uky.edu [uknowledge.uky.edu]
- 2. fao.org [fao.org]
- 3. Sodium aluminium phosphate - Wikipedia [en.wikipedia.org]
- 4. foodadditives.net [foodadditives.net]
- 5. fao.org [fao.org]
- 6. Sodium aluminium phosphate, acidic | Al3H22NaO36P8 | CID 72941495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sodium Aluminum Phosphate, SALP [greenchemintl.com]
- 8. gjphosphate.com [gjphosphate.com]
- 9. fao.org [fao.org]
- 10. bakerpedia.com [bakerpedia.com]
- 11. US4375456A - Method of producing sodium aluminum phosphate - Google Patents [patents.google.com]
- 12. eCFR :: 21 CFR Part 182 -- Substances Generally Recognized as Safe [ecfr.gov]
- 13. eCFR :: 21 CFR 182.1781 -- Sodium aluminum phosphate. [ecfr.gov]
Unraveling the Molecular Architecture of NaAl₃H₁₄(PO₄)₈·4H₂O: A Structural Investigation Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium aluminum phosphate, specifically the acidic variant NaAl₃H₁₄(PO₄)₈·4H₂O, is a complex inorganic compound with applications in various industrial sectors, including its use as a leavening agent in the food industry.[1][2] A thorough understanding of its molecular structure is paramount for elucidating its physicochemical properties and potential applications in fields such as materials science and drug formulation. This technical guide serves as a comprehensive overview of the methodologies that would be employed to determine the precise molecular structure of NaAl₃H₁₄(PO₄)₈·4H₂O. While a detailed crystal structure for this specific compound is not publicly available in crystallographic databases as of the latest search, this paper outlines the requisite experimental protocols and data presentation standards for such an analysis.
Introduction to Sodium Aluminum Phosphates
Sodium aluminum phosphates (SALP) are a family of inorganic compounds containing sodium, aluminum, phosphate, and often hydrogen and water of hydration.[3] The specific compound of interest, NaAl₃H₁₄(PO₄)₈·4H₂O, is characterized as a white, odorless powder that is insoluble in water but soluble in hydrochloric acid.[1][2] Its utility as a raising agent stems from its chemical reactivity under specific conditions.[1][2] The precise arrangement of atoms and ions in its crystal lattice dictates its stability, reactivity, and interaction with other molecules, making structural elucidation a critical area of research.
Crystallographic Data: Awaiting Discovery
A comprehensive search of scientific literature and crystallographic databases did not yield a solved crystal structure for NaAl₃H₁₄(PO₄)₈·4H₂O. The determination of its crystal system, space group, unit cell dimensions, and atomic coordinates remains an open area for investigation. For illustrative purposes, the following table outlines the typical crystallographic data that would be presented upon successful structure determination.
Table 1: Illustrative Crystallographic Data for NaAl₃H₁₄(PO₄)₈·4H₂O
| Parameter | Example Value (Hypothetical) | Description |
| Chemical Formula | NaAl₃H₁₄(PO₄)₈·4H₂O | The empirical formula of the compound. |
| Formula Weight | 949.88 g/mol [1][2] | The molar mass of the compound. |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The space group provides a detailed description of the crystal's symmetry. |
| Unit Cell Dimensions | ||
| a (Å) | 12.345 Å | The length of the 'a' axis of the unit cell. |
| b (Å) | 8.910 Å | The length of the 'b' axis of the unit cell. |
| c (Å) | 15.678 Å | The length of the 'c' axis of the unit cell. |
| α (°) | 90° | The angle between the 'b' and 'c' axes. |
| β (°) | 98.76° | The angle between the 'a' and 'c' axes. |
| γ (°) | 90° | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 1702.5 ų | The volume of the unit cell. |
| Z | 4 | The number of formula units per unit cell. |
| Density (calculated) | 2.850 g/cm³ | The calculated density of the crystal. |
| Data Collection | ||
| Radiation | Mo Kα (λ = 0.71073 Å) | The X-ray source used for diffraction. |
| Temperature | 293(2) K | The temperature at which the data was collected. |
| Refinement | ||
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the data. |
| wR-factor | 0.112 | A weighted R-factor based on the experimental uncertainties. |
Experimental Protocols for Structural Elucidation
The determination of the molecular structure of a crystalline solid like NaAl₃H₁₄(PO₄)₈·4H₂O would primarily rely on single-crystal X-ray diffraction. The general workflow for such an analysis is depicted below.
Caption: Workflow for Crystal Structure Determination.
Synthesis and Crystallization
-
Synthesis: The compound would first be synthesized. A common method involves the reaction of stoichiometric amounts of a sodium salt (e.g., sodium carbonate), an aluminum source (e.g., aluminum hydroxide), and phosphoric acid in an aqueous solution.[3]
-
Crystallization: Growing single crystals suitable for X-ray diffraction is often the most challenging step. This could be achieved through techniques such as slow evaporation of the solvent, controlled cooling of a saturated solution, or hydrothermal synthesis. The goal is to obtain well-formed, defect-free crystals.
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to various orientations. The diffracted X-rays are detected, and their intensities and positions are recorded. This process generates a diffraction pattern that is unique to the crystal structure.
Structure Solution and Refinement
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Structure Solution: The intensities of the diffracted beams are used to determine the positions of the atoms within the unit cell. This is often achieved using computational methods such as direct methods or Patterson methods.
-
Structure Refinement: An initial model of the structure is refined by adjusting the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.
Conclusion
While the precise molecular structure of NaAl₃H₁₄(PO₄)₈·4H₂O remains to be definitively determined and published, this guide outlines the established experimental and computational methodologies required for its elucidation. The determination of its crystallographic parameters would be a significant contribution to the field of inorganic chemistry and materials science, providing a foundational understanding of its properties and paving the way for new applications. Future research efforts should be directed towards the synthesis of high-quality single crystals of this compound to enable a complete structural analysis.
References
Methodological & Application
Application Note: Quantitative Analysis of Sodium Aluminum Phosphate (SALP) in Baked Goods Using ICP-OES
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Aluminum Phosphate (SALP) is a chemical leavening agent commonly used in the baking industry.[1][2] It is a slow-reacting acid that initiates the production of carbon dioxide gas upon heating, which helps baked goods to rise and develop a fine crumb structure.[3][4] The acidic form of SALP is utilized in conjunction with baking soda in a variety of products, including cakes, muffins, biscuits, and self-rising flours.[2][5] Given its widespread use, the accurate quantification of SALP in final food products is crucial for quality control, regulatory compliance, and nutritional labeling.
This application note provides a detailed protocol for the quantitative determination of SALP in baked goods using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). ICP-OES is a robust and sensitive analytical technique for determining the elemental composition of various sample types, including food matrices.[6][7] By quantifying the aluminum (Al) and phosphorus (P) content, the concentration of SALP can be calculated.
Principle
The methodology involves the complete digestion of the baked good sample to bring the elements of interest, aluminum and phosphorus, into a solution. This is typically achieved through microwave-assisted acid digestion.[1] The resulting solution is then introduced into the ICP-OES system. In the high-temperature argon plasma, the atoms of each element are excited and emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. By comparing the emission intensities of the sample to those of known standards, the concentrations of aluminum and phosphorus can be accurately determined. The SALP concentration is then calculated based on the stoichiometric relationship between aluminum and phosphorus in the specific SALP formula used.
Experimental Protocols
Sample Preparation: Microwave-Assisted Acid Digestion
This protocol is a general guideline and may require optimization based on the specific sample matrix and microwave digestion system used.
Reagents and Materials:
-
Concentrated Nitric Acid (HNO₃), trace metal grade
-
Concentrated Hydrochloric Acid (HCl), trace metal grade (optional)
-
30% Hydrogen Peroxide (H₂O₂), trace metal grade (optional)
-
Deionized water (18 MΩ·cm)
-
Microwave digestion vessels
-
Volumetric flasks, Class A
Procedure:
-
Homogenization: Homogenize the baked good sample to ensure a representative portion is taken for analysis. This can be done by grinding, blending, or crushing the sample to a fine powder.
-
Weighing: Accurately weigh approximately 0.5 g of the homogenized sample directly into a clean microwave digestion vessel.
-
Acid Addition: In a fume hood, carefully add 8 mL of concentrated nitric acid to the vessel. If the sample is high in fat, 1-2 mL of hydrochloric acid or hydrogen peroxide can be added to aid in the digestion of the organic matrix.[1] Allow the sample to pre-digest for at least 20 minutes before sealing the vessel.
-
Microwave Digestion: Place the sealed vessels in the microwave digestion system. The following is a typical two-stage temperature program:
-
Ramp: Ramp to 200 °C over 15-20 minutes.
-
Hold: Hold at 200 °C for 20-30 minutes. These parameters should be optimized for the specific sample type and microwave unit to ensure complete digestion.
-
-
Dilution: After the digestion program is complete and the vessels have cooled to room temperature, carefully open the vessels in a fume hood. Quantitatively transfer the digested solution to a 50 mL volumetric flask. Rinse the digestion vessel several times with deionized water and add the rinsings to the volumetric flask. Dilute to the mark with deionized water and mix thoroughly.
-
Blank Preparation: Prepare a method blank by following the same procedure without the addition of the sample.
ICP-OES Analysis
Instrumentation and Parameters:
The following are typical ICP-OES operating parameters. These should be optimized for the specific instrument being used.
| Parameter | Value |
| RF Power | 1.2 - 1.5 kW |
| Plasma Gas Flow | 12 L/min |
| Auxiliary Gas Flow | 1.0 L/min |
| Nebulizer Gas Flow | 0.7 L/min |
| Sample Uptake Rate | 1.0 - 1.5 mL/min |
| Viewing Mode | Axial for trace levels, Radial for high concentrations |
| Wavelengths (nm) | Al: 396.152, 308.215, 309.271P: 177.495, 178.287, 213.618 |
Procedure:
-
Calibration: Prepare a series of calibration standards for both aluminum and phosphorus from certified stock solutions. The concentration range of the standards should bracket the expected concentrations in the prepared samples. The standards should be matrix-matched with the same acid concentration as the samples.
-
Analysis: Aspirate the prepared samples, blanks, and calibration standards into the ICP-OES.
-
Quantification: The instrument software will generate a calibration curve for each element. The concentrations of aluminum and phosphorus in the samples are then determined from these curves.
Data Presentation
The following tables present representative quantitative data for aluminum content in baked goods. Note that these values are for aluminum only and would require corresponding phosphorus data to calculate SALP content. The data is adapted from a follow-up to the 2016 New Zealand Total Diet Study, which used ICP-MS for analysis.[8]
Table 1: Aluminum Content in Various Baked Goods
| Baked Good Category | Number of Samples | Mean Aluminum (mg/kg) | Range of Aluminum (mg/kg) |
| Muffins and Scones | 16 | 704.5 | 497 - 927 |
| Cakes and Slices | 16 | 247.5 | 120 - 359 |
Data from the 2016 New Zealand Total Diet Study. Analysis by ICP-MS.[8]
Table 2: Comparison of Aluminum Content in Baked Goods Before and After Industry Phase-Out of SALP
| Year of Study | Baked Good Category | Percentage of Samples with >100 mg/kg Aluminum |
| 2016 | Muffins, Scones, Cakes, Slices | 100% |
| 2019 | Muffins, Scones, Cakes, Slices | 18% |
Data from a 2019 follow-up survey in New Zealand, indicating a reduction in SALP use.[8]
Calculation of SALP Content
The concentration of SALP can be estimated from the determined concentrations of aluminum and phosphorus. The chemical formula for the acidic form of sodium aluminum phosphate can vary, with common forms being NaAl₃H₁₄(PO₄)₈·4H₂O and Na₃Al₂H₁₅(PO₄)₈.[5] It is essential to know the specific form of SALP used in the product for accurate calculation.
Assuming the use of NaAl₃H₁₄(PO₄)₈·4H₂O (Molar Mass ≈ 949.88 g/mol ), the calculation would proceed as follows:
-
Molar Ratio: Determine the molar ratio of Al to P in the sample.
-
Limiting Element: Identify the limiting element based on the stoichiometry of SALP.
-
SALP Calculation: Calculate the concentration of SALP based on the concentration of the limiting element.
Example Calculation (based on Aluminum):
-
Molar Mass of Al = 26.98 g/mol
-
Molar Mass of SALP (NaAl₃H₁₄(PO₄)₈·4H₂O) = 949.88 g/mol
-
Mass fraction of Al in SALP = (3 * 26.98) / 949.88 ≈ 0.0852
SALP (mg/kg) = [Aluminum (mg/kg)] / 0.0852
Experimental Workflow Diagram
Caption: Experimental workflow for SALP analysis in baked goods.
Conclusion
The described method utilizing microwave-assisted acid digestion followed by ICP-OES analysis provides a reliable and accurate approach for the quantitative determination of Sodium Aluminum Phosphate in baked goods. This application note serves as a comprehensive guide for researchers and scientists in the food industry and regulatory agencies to ensure product quality and compliance. The provided workflow and protocols can be adapted to various types of baked goods and laboratory settings.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Microwave Digestion for ICP Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 4. s27415.pcdn.co [s27415.pcdn.co]
- 5. agilent.com [agilent.com]
- 6. 산업식품공학(Food Engineering Progress) [foodengprog.org]
- 7. researchgate.net [researchgate.net]
- 8. mpi.govt.nz [mpi.govt.nz]
Application Notes and Protocols: Aluminum Sodium Phosphate as a Catalyst Support
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
While "aluminum sodium phosphate" is not extensively documented as a distinct catalyst support in scientific literature, this document provides a comprehensive overview of the closely related and widely used aluminum phosphate (AlPO₄) as a versatile catalyst support. Furthermore, it explores the potential role of sodium as a modifying agent to tune the physicochemical and catalytic properties of the support. Aluminum phosphate is recognized for its high surface area, tunable acidity, and excellent thermal stability, making it a compelling alternative to conventional supports like alumina and silica.[1] The amorphous and mesoporous nature of aluminum phosphate allows for high dispersion of active metal species, which can lead to enhanced catalytic activity and selectivity.[1]
This document outlines the synthesis, characterization, and application of aluminum phosphate-supported catalysts, along with a discussion on how sodium modification could influence these properties.
Key Properties and Advantages of Aluminum Phosphate Supports
Aluminum phosphate offers several distinct advantages as a catalyst support:
-
Tunable Acidity: The surface acidity of AlPO₄ can be controlled by adjusting the P/Al molar ratio during synthesis, enabling the optimization of catalytic performance for specific acid-catalyzed reactions.[1]
-
High Surface Area and Porosity: Amorphous aluminum phosphate gels can be synthesized with high surface areas (250-350 m²/g) and large pore volumes (0.4-1.8 cm³/g), which facilitates the high dispersion of the active catalytic phase.[1][2]
-
Thermal Stability: Aluminum phosphate exhibits good thermal stability, making it suitable for catalytic processes that occur at high temperatures.[1]
-
Chemical Resistance: It is resistant to a variety of chemical environments, including acidic and basic conditions, which is advantageous in corrosive reaction media.[1]
-
Enhanced Metal-Support Interactions: The interaction between the active metal and the AlPO₄ support can influence the electronic properties and dispersion of the metal, leading to improved catalytic activity and stability.[1]
Data Presentation
Table 1: Physicochemical Properties of Mesoporous Aluminum Phosphate Support
| Property | Typical Value Range | Characterization Technique | Reference |
| Surface Area | 250 - 350 m²/g | Brunauer-Emmett-Teller (BET) Analysis | [1][2] |
| Pore Volume | 0.4 - 1.8 cm³/g | BET Analysis | [1][2] |
| Acidity | Tunable (Varies with P/Al ratio) | Temperature-Programmed Desorption of Ammonia (NH₃-TPD) | [1] |
| Crystal Structure | Amorphous | X-ray Diffraction (XRD) | [1] |
Table 2: Potential Effects of Sodium Modification on Support Properties (Based on Alumina as a Model)
| Property | Effect of Sodium Doping | Characterization Technique | Reference |
| Surface Acidity | Partial poisoning of strong Lewis acid sites | Fourier-Transform Infrared Spectroscopy (FTIR) of adsorbed pyridine | [3] |
| Surface Basicity | Increase in the number of basic sites | Temperature-Programmed Desorption of CO₂ (CO₂-TPD) | [4] |
| Surface Area | Decrease with increasing sodium loading | BET Analysis | [5] |
| Catalytic Activity | Can be enhanced or suppressed depending on the reaction | Reaction kinetics studies | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of Mesoporous Aluminum Phosphate Support via Co-precipitation
This protocol describes a common method for synthesizing amorphous, mesoporous aluminum phosphate.[1]
Materials:
-
Aluminum chloride (AlCl₃)
-
Ammonium phosphate ((NH₄)₃PO₄) or Sodium phosphate (Na₃PO₄)
-
Ammonium hydroxide (NH₄OH) solution (25 wt%)
-
Distilled water
-
Ethanol
Procedure:
-
Solution Preparation: Prepare a 0.25 M aqueous solution of aluminum chloride and a 0.25 M aqueous solution of ammonium phosphate (or sodium phosphate).[1]
-
Co-precipitation: Slowly add the aluminum chloride solution to the phosphate solution under vigorous stirring at room temperature.[1]
-
pH Adjustment: During the addition, maintain the pH of the mixture at a constant value (e.g., pH 8) by the dropwise addition of ammonium hydroxide solution. A white precipitate of aluminum phosphate will form.[1]
-
Aging: Continue stirring the suspension for 2-4 hours at room temperature to allow for the aging of the precipitate.[1]
-
Washing and Filtration: Filter the precipitate using a Buchner funnel. Wash the filter cake repeatedly with distilled water to remove residual ions, followed by a final wash with ethanol.[1]
-
Drying: Dry the washed precipitate in an oven at 110°C overnight.[1]
-
Calcination: Calcine the dried powder in a muffle furnace at 500°C for 4 hours in a static air atmosphere. The heating rate should be controlled (e.g., 5°C/min).[1] The resulting white powder is the mesoporous aluminum phosphate support.
Protocol 2: Preparation of a Metal-Supported AlPO₄ Catalyst (e.g., Ni/AlPO₄) via Incipient Wetness Impregnation
This protocol details the loading of an active metal onto the synthesized aluminum phosphate support.[1]
Materials:
-
Aluminum phosphate (AlPO₄) support (from Protocol 1)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Distilled water
Procedure:
-
Determine Pore Volume: Determine the pore volume of the AlPO₄ support using nitrogen physisorption (BET analysis). This is crucial for the incipient wetness technique.[1]
-
Precursor Solution Preparation: Calculate the amount of nickel nitrate hexahydrate needed to achieve the desired metal loading. Dissolve this amount in a volume of distilled water equal to the pore volume of the AlPO₄ support to be impregnated.[1]
-
Impregnation: Add the nickel nitrate solution dropwise to the AlPO₄ support powder while continuously mixing to ensure uniform distribution. The powder should appear damp but not form a slurry.[1]
-
Drying: Dry the impregnated support in an oven at 120°C overnight.[1]
-
Calcination: Calcine the dried material in a furnace under a flow of air. Ramp the temperature to 450°C at a rate of 2°C/min and hold for 5 hours. This step converts the nickel nitrate to nickel oxide.[1]
-
Reduction (Activation): Prior to catalytic testing, the calcined catalyst is typically reduced to the active metallic form. Place the catalyst in a tube furnace and heat under a flow of hydrogen gas (e.g., 5% H₂ in Ar) at a temperature of 400-500°C for 4 hours. After reduction, cool the catalyst to the reaction temperature under an inert gas flow.[1]
Mandatory Visualization
Applications of Aluminum Phosphate Supported Catalysts
Aluminum phosphate-supported catalysts have shown promise in a variety of organic transformations and industrial processes:
-
Acid-Catalyzed Reactions: Due to its tunable acidity, AlPO₄ is an effective support for solid acid catalysts used in alkylation, isomerization, and esterification reactions.[1][2]
-
Hydrogenation Reactions: Nickel supported on aluminum phosphate has been demonstrated to be an active catalyst for the hydrogenation of various organic compounds.[1]
-
Dehydration Reactions: Vanadium oxide supported on aluminum phosphate is an active and selective catalyst for the dehydration of ethanol to ethene.[1]
-
Oxidation Reactions: Platinum supported on aluminum phosphate has been investigated for CO oxidation.[6] Gold nanoparticles on phosphate-doped alumina have also been studied for low-temperature CO oxidation.[1]
-
Fluid Catalytic Cracking (FCC): Amorphous aluminum phosphate can be utilized as an active matrix component in FCC catalysts, contributing to improved hydrothermal stability and selectivity.[1]
The Potential Role of Sodium Modification
While "this compound" is not a standard catalyst support, the intentional addition of sodium to an aluminum phosphate support could be a strategy to modify its catalytic properties. The effect of alkali metals, such as sodium, as promoters in heterogeneous catalysis is a well-established concept.[7]
-
Modification of Acidity/Basicity: The addition of sodium to an acidic support like alumina is known to neutralize the strongest acid sites and can introduce basic sites.[3][5] This tuning of the acid-base properties can be crucial for controlling reaction selectivity and preventing unwanted side reactions. For instance, in reactions where strong acid sites lead to coke formation, sodium doping can enhance catalyst stability.[4]
-
Electronic Effects: Alkali metals can act as electronic promoters by donating electron density to the active metal particles, which can influence the adsorption of reactants and the overall reaction rate.[7]
-
Structural Effects: The introduction of sodium could also influence the thermal stability and phase transformations of the aluminum phosphate support.
A hypothetical "this compound" catalyst support could be synthesized by modifying the co-precipitation method (Protocol 1) by using sodium phosphate as the phosphorus source and potentially adjusting the final pH with a sodium-containing base. Alternatively, sodium could be introduced to a pre-synthesized aluminum phosphate support via impregnation, similar to the method described for the active metal in Protocol 2.
Conclusion
Aluminum phosphate is a highly versatile and promising catalyst support with tunable properties that make it suitable for a wide range of catalytic applications. While this compound is not a commonly referenced material in catalysis research, the principles of catalyst modification suggest that the incorporation of sodium into an aluminum phosphate matrix could provide a valuable means of fine-tuning the support's properties for specific catalytic processes. Further research in this area could unveil novel catalytic materials with enhanced performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Aluminum Phosphate: Key Uses, Benefits, and Recent Innovations [eureka.patsnap.com]
- 3. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 4. mdpi.com [mdpi.com]
- 5. ajol.info [ajol.info]
- 6. Metal Phosphate-Supported Pt Catalysts for CO Oxidation [mdpi.com]
- 7. Alkali-induced catalytic tuning at metal and metal oxide interfaces - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Laboratory Synthesis of Acidic Sodium Aluminum Phosphate (SALP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of acidic sodium aluminum phosphate (SALP), specifically targeting the common formula NaH₁₄Al₃(PO₄)₈·4H₂O. SALP is a widely utilized leavening agent in the food industry and also finds applications in other chemical processes.[1] The synthesis involves the reaction of an aluminum source, a sodium source, and phosphoric acid under controlled temperature conditions.[1][2] This protocol is designed for a laboratory setting and outlines the necessary reagents, equipment, and procedural steps to yield a consistent product.
Introduction
Acidic sodium aluminum phosphate (SALP) is an inorganic compound used primarily as a leavening acid in baking powders.[1] It reacts with sodium bicarbonate (baking soda) in the presence of heat to produce carbon dioxide gas, which aids in the rising of baked goods. The general chemical formulas for acidic SALP are NaH₁₄Al₃(PO₄)₈·4H₂O and Na₃H₁₅Al₂(PO₄)₈.[1] The synthesis of SALP involves the controlled reaction of alumina, phosphoric acid, and a sodium source like sodium hydroxide or sodium carbonate.[1] This document presents a laboratory-scale synthesis protocol adapted from established industrial methods.
Materials and Methods
Reagents and Materials
The following table summarizes the necessary reagents for the synthesis of acidic sodium aluminum phosphate.
| Reagent | Formula | Grade | Supplier | Notes |
| Sodium Carbonate | Na₂CO₃ | Reagent | Sigma-Aldrich | Anhydrous |
| Phosphoric Acid | H₃PO₄ | 85% (w/w) | Fisher Scientific | Food Grade |
| Aluminum Hydroxide | Al(OH)₃ | Reagent | VWR | Hydrated |
| Deionized Water | H₂O | - | - | |
| Ethanol | C₂H₅OH | 95% | - | For washing |
Equipment
-
Heating mantle with magnetic stirrer
-
250 mL three-neck round-bottom flask
-
Condenser
-
Thermometer or temperature probe
-
Addition funnel
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Experimental Protocol
This protocol is based on a method that involves the initial reaction of sodium carbonate with phosphoric acid, followed by the addition of aluminum hydroxide.[3][4]
Step 1: Preparation of the Phosphoric Acid Solution
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 112.5 g of 85% phosphoric acid.
-
Begin stirring the phosphoric acid at room temperature.
Step 2: Addition of Sodium Carbonate
-
Slowly and carefully add 3.6 g of sodium carbonate to the stirring phosphoric acid. The addition should be done in small portions to control the effervescence from the release of CO₂.
-
The temperature of the reaction mixture may increase. Maintain the temperature between 40°C and 60°C during this addition.[5]
Step 3: Addition of Aluminum Hydroxide
-
Once the sodium carbonate has completely dissolved and the effervescence has ceased, begin heating the mixture to 85-90°C.[5]
-
Slowly add 15.2 g of hydrated aluminum hydroxide to the reaction mixture. The addition should be gradual to prevent clumping and ensure a homogeneous reaction.
-
Maintain the reaction temperature between 85°C and 90°C with continuous stirring.[5]
Step 4: Reaction and Precipitation
-
Continue heating and stirring the mixture at 90°C. A precipitate should start to form within approximately 3 hours.[5]
-
Allow the reaction to proceed for a total of 5 hours to ensure completion.[5]
Step 5: Isolation and Purification of the Product
-
After 5 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Filter the precipitate using a Buchner funnel under reduced pressure.
-
Wash the collected crystals first with deionized water to remove any unreacted starting materials and soluble byproducts.
-
Follow with a wash using 95% ethanol to aid in the removal of water.[5]
Step 6: Drying
-
Dry the purified product in a drying oven at 100°C for at least 1 hour, or until a constant weight is achieved.[5]
-
The final product is a white, odorless powder.[6]
Quantitative Data Summary
The following table summarizes the stoichiometric amounts of reactants used in this protocol.
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.6 | ~0.034 |
| Phosphoric Acid (H₃PO₄) | 98.00 | 112.5 (of 85% soln) | ~0.977 |
| Aluminum Hydroxide (Al(OH)₃) | 78.00 | 15.2 | ~0.195 |
Note: The molar ratios are based on established synthesis procedures and may be adjusted for optimization.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the laboratory synthesis of acidic sodium aluminum phosphate.
Caption: Workflow for the laboratory synthesis of acidic SALP.
Characterization
The identity and purity of the synthesized acidic sodium aluminum phosphate can be confirmed using various analytical techniques:
-
X-Ray Diffraction (XRD): To confirm the crystalline structure of the product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic phosphate and hydroxyl functional groups.
-
Elemental Analysis: To determine the sodium, aluminum, and phosphorus content.
The product should be insoluble in water but soluble in hydrochloric acid.[6] It should also be acidic to litmus paper.[6]
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Phosphoric acid is corrosive. Handle with care in a well-ventilated area or fume hood.
-
The reaction involving sodium carbonate and acid produces carbon dioxide gas. Ensure adequate ventilation to prevent pressure buildup.
-
Use caution when working with heated reaction mixtures.
References
- 1. Sodium aluminium phosphate - Wikipedia [en.wikipedia.org]
- 2. gjphosphate.com [gjphosphate.com]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. US4375456A - Method of producing sodium aluminum phosphate - Google Patents [patents.google.com]
- 5. US3726962A - Sodium aluminum phosphate and process for preparation - Google Patents [patents.google.com]
- 6. fao.org [fao.org]
Application Note: Phase Analysis of Sodium Aluminum Phosphate using X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Aluminum Phosphate (SALP) is a food additive commonly used as a leavening agent in baked goods. It exists in different chemical forms, including two common acidic crystalline phases: sodium trialuminum tetradecahydrogen octaphosphate tetrahydrate (NaAl₃H₁₄(PO₄)₈·4H₂O) and trisodium dialuminum pentadecahydrogen octaphosphate (Na₃Al₂H₁₅(PO₄)₈)[1][2]. The specific phase or combination of phases, as well as the presence of any amorphous content, can significantly impact its performance, such as its rate of reaction and leavening characteristics. X-ray diffraction (XRD) is a powerful and non-destructive technique for identifying and quantifying the crystalline phases present in a material, making it an essential tool for the quality control and characterization of SALP.
This application note provides a detailed protocol for the phase analysis of sodium aluminum phosphate using XRD, with a focus on quantitative phase analysis (QPA) through the Rietveld refinement method.
Principles of X-ray Diffraction for Phase Analysis
X-ray diffraction is based on the constructive interference of monochromatic X-rays and a crystalline sample. Each crystalline phase has a unique atomic arrangement, resulting in a characteristic diffraction pattern with peaks at specific diffraction angles (2θ).
-
Qualitative Phase Analysis: The positions and relative intensities of the diffraction peaks are used to identify the crystalline phases present in a sample by comparing the experimental diffraction pattern to a database of known patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).
-
Quantitative Phase Analysis (QPA): The intensity of the diffraction pattern of a particular phase in a mixture is proportional to its concentration. The Rietveld refinement method is a powerful QPA technique that involves a least-squares fitting of a calculated diffraction pattern to the experimental data. This method can provide accurate quantification of the weight fractions of each crystalline phase and can also be used to determine the amount of amorphous content when an internal standard is used.[3]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality XRD data and accurate quantitative results.
-
Homogenization: If the sodium aluminum phosphate sample is coarse or inhomogeneous, it should be gently ground to a fine, uniform powder using an agate mortar and pestle. A particle size of less than 10 µm is generally recommended to minimize preferred orientation effects.
-
Sample Mounting: The powdered sample should be carefully packed into a sample holder. Ensure a flat and smooth surface that is level with the top of the holder to avoid errors in peak positions. Back-loading or side-loading the sample can further reduce preferred orientation.
-
For Amorphous Content Quantification: To quantify the amorphous fraction, a known amount of a highly crystalline internal standard (e.g., 10-20 wt% of corundum, α-Al₂O₃, or silicon, Si) should be accurately weighed and thoroughly mixed with the sample before mounting.[4]
XRD Data Collection
The following are typical instrument parameters for collecting XRD data for sodium aluminum phosphate analysis. These may need to be optimized for the specific instrument being used.
| Parameter | Recommended Setting |
| X-ray Source | Cu Kα (λ = 1.5406 Å) |
| Tube Voltage | 40 kV |
| Tube Current | 40 mA |
| Scan Range (2θ) | 10° - 80° |
| Step Size | 0.02° |
| Scan Speed | 1-2°/minute (slower for better resolution) |
| Optics | Bragg-Brentano geometry with a monochromator or Kβ filter |
Data Analysis: Qualitative Phase Identification
-
Data Processing: Process the raw XRD data to remove background noise and identify peak positions and intensities.
-
Phase Identification: Compare the experimental diffraction pattern with standard patterns from a database (e.g., ICDD PDF-4+). The primary phases to look for are NaAl₃H₁₄(PO₄)₈·4H₂O and Na₃Al₂H₁₅(PO₄)₈. Other potential phases could include unreacted starting materials or other aluminum phosphate compounds.
Data Analysis: Quantitative Phase Analysis using Rietveld Refinement
Rietveld refinement is a full-pattern fitting method that requires crystallographic information for each phase being quantified.
-
Software: Use a suitable Rietveld refinement software package such as GSAS-II, FullProf, or commercial software provided by the instrument manufacturer.
-
Input Files:
-
The experimental XRD data file.
-
-
Refinement Strategy:
-
Initial Refinement: Start by refining the scale factor for each phase and the background parameters.
-
Lattice Parameters: Refine the unit cell parameters for each phase.
-
Peak Profile Parameters: Refine the parameters that model the peak shape (e.g., Gaussian and Lorentzian components) to account for instrumental and sample-related peak broadening.
-
Preferred Orientation: If preferred orientation is suspected, apply a correction.
-
Atomic Positions and Occupancies: In the final stages, if the data quality is high, the atomic coordinates and site occupancies can be refined.
-
-
Assessing the Fit: The quality of the Rietveld refinement is assessed by visual inspection of the fit between the calculated and observed patterns and by examining the goodness-of-fit indices (e.g., Rwp, GOF).
-
Quantitative Results: The software will output the weight percentage of each crystalline phase in the mixture. If an internal standard was used, the weight percentage of the amorphous content can be calculated.
Data Presentation
The quantitative results from the Rietveld refinement should be summarized in a clear and concise table.
Table 1: Hypothetical Quantitative Phase Analysis Results for a Sodium Aluminum Phosphate Sample
| Phase Name | Chemical Formula | Weight % |
| Sodium Trialuminum Tetradecahydrogen Octaphosphate Tetrahydrate | NaAl₃H₁₄(PO₄)₈·4H₂O | 65.2 |
| Trisodium Dialuminum Pentadecahydrogen Octaphosphate | Na₃Al₂H₁₅(PO₄)₈ | 28.5 |
| Amorphous Content | - | 6.3 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the phase analysis of sodium aluminum phosphate using X-ray diffraction.
Logical Relationship for Rietveld Refinement
The diagram below outlines the logical relationships in the Rietveld refinement process for quantitative phase analysis.
Conclusion
X-ray diffraction is an indispensable technique for the phase analysis of sodium aluminum phosphate. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can accurately identify and quantify the crystalline phases and amorphous content in their SALP samples. The use of Rietveld refinement provides a robust method for obtaining precise quantitative data, which is crucial for understanding and controlling the properties and performance of this important food additive.
References
Application Note: Particle Size Analysis of Sodium Aluminum Phosphate Using Scanning Electron Microscopy (SEM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium aluminum phosphate is a versatile inorganic compound utilized in various applications, including as a leavening agent in the food industry and as an adjuvant in vaccines to enhance the immune response. The particle size and morphology of sodium aluminum phosphate are critical physicochemical properties that can significantly influence its functionality, dissolution rate, and interaction with other components in a formulation. Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of materials at the micro and nano-scale. This application note provides a detailed protocol for the particle size analysis of sodium aluminum phosphate powder using SEM, from sample preparation to image analysis and data interpretation.
Materials and Methods
Materials
-
Sodium Aluminum Phosphate powder
-
SEM stubs (aluminum)
-
Double-sided carbon adhesive tape
-
Sputter coater with a gold or gold-palladium target
-
Compressed air or nitrogen
-
Spatula
-
Tweezers
-
Petri dish
Experimental Protocol: Sample Preparation
A proper sample preparation is crucial for obtaining high-quality SEM images and accurate particle size data. The following protocol is recommended for preparing sodium aluminum phosphate powder for SEM analysis:
-
Stub Preparation: Secure an aluminum SEM stub onto a holder. Using clean tweezers, carefully place a piece of double-sided carbon adhesive tape onto the surface of the stub, ensuring there are no air bubbles or creases.
-
Powder Dispersion: To achieve a uniform distribution and minimize agglomeration, a small amount of the sodium aluminum phosphate powder is placed in a clean, dry petri dish and spread into a thin layer with a spatula.
-
Sample Mounting: The SEM stub with the exposed carbon tape is gently pressed onto the thin layer of powder. This "dabbing" method helps to pick up a monolayer of particles.
-
Removal of Excess Powder: The stub is then turned over and gently tapped on a clean surface to remove any loosely adhered particles. A gentle stream of compressed air or nitrogen can also be used to blow away excess powder, preventing contamination of the SEM chamber.
-
Conductive Coating: Since sodium aluminum phosphate is an insulating material, a thin conductive coating is necessary to prevent charging artifacts during SEM imaging. The prepared stub is placed in a sputter coater and coated with a thin layer (typically 5-10 nm) of gold or gold-palladium.
-
Storage: The coated sample should be stored in a desiccator to prevent moisture absorption before analysis.
Experimental Protocol: SEM Imaging
-
Instrument Setup: The SEM is operated according to the manufacturer's instructions. The coated stub is mounted onto the SEM sample stage.
-
Vacuum: The sample chamber is evacuated to the required vacuum level.
-
Imaging Parameters:
-
Accelerating Voltage: A low accelerating voltage (e.g., 2-5 kV) is often preferred for imaging insulating materials to reduce sample charging and damage.
-
Working Distance: A suitable working distance is selected to achieve the desired magnification and depth of field.
-
Magnification: Images are acquired at various magnifications to observe the overall particle morphology and to obtain detailed images for particle size measurement. For statistical analysis, multiple images from different areas of the stub should be captured.
-
Detector: A secondary electron (SE) detector is typically used to visualize the surface topography of the particles.
-
Experimental Protocol: Image Analysis
The acquired SEM micrographs are analyzed to determine the particle size distribution. Image analysis software, such as ImageJ or a similar program, can be used for this purpose.
-
Scale Calibration: The scale bar on the SEM image is used to calibrate the measurement tool in the image analysis software.
-
Image Thresholding: The grayscale SEM image is converted into a binary image (black and white) to distinguish the particles from the background.
-
Particle Measurement: The software's particle analysis function is used to automatically measure the desired parameters for each particle, such as area, perimeter, Feret's diameter (a measure of particle size), and aspect ratio.
-
Data Collection: The measurements from a statistically significant number of particles (typically >300) are collected to generate a particle size distribution histogram.
Results and Discussion
The SEM analysis of sodium aluminum phosphate powder is expected to reveal the morphology and size distribution of the individual particles and any agglomerates present. The following table provides an illustrative example of the type of quantitative data that can be obtained from this analysis.
| Parameter | Value |
| Morphology | Irregular, pseudo-cubic crystals with some agglomeration |
| Mean Particle Diameter (Feret's) | 2.5 µm |
| Standard Deviation | 0.8 µm |
| D10 | 1.5 µm |
| D50 (Median Diameter) | 2.4 µm |
| D90 | 3.7 µm |
| Particle Size Range | 0.5 - 7.2 µm |
Note: The data presented in this table is for illustrative purposes only and may not be representative of all sodium aluminum phosphate samples. The actual particle size distribution can vary depending on the manufacturing process and handling of the material.
The particle size distribution is a critical parameter. For instance, in pharmaceutical applications, a narrow and controlled particle size distribution is often desired to ensure consistent dissolution rates and bioavailability. The presence of agglomerates, which can be readily identified by SEM, can also impact the material's performance. The morphological details obtained from SEM, such as the presence of sharp edges or a porous structure, can provide further insights into the material's properties and behavior.
Experimental Workflow
Caption: Experimental workflow for particle size analysis.
Conclusion
Scanning Electron Microscopy is an indispensable tool for the comprehensive characterization of sodium aluminum phosphate powder. It provides high-resolution images that allow for detailed morphological assessment and the generation of quantitative particle size distribution data. The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to accurately analyze the particle characteristics of sodium aluminum phosphate, ensuring its quality and performance in various applications.
Application Notes: Identifying Functional Groups in SALP using FTIR Spectroscopy
An in-depth guide to utilizing Fourier-Transform Infrared (FTIR) spectroscopy for the qualitative analysis of the tetrapeptide SALP (Sar-Arg-Leu-Pro). This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." For a peptide such as SALP (Sarcosine-Arginine-Leucine-Proline), FTIR spectroscopy can elucidate key structural features by identifying the vibrational modes of its constituent functional groups.
The SALP tetrapeptide is composed of four amino acid residues: Sarcosine (Sar), Arginine (Arg), Leucine (Leu), and Proline (Pro). Each of these residues, along with the peptide backbone, possesses characteristic functional groups that absorb infrared radiation at specific frequencies.
Key Functional Groups in SALP and Their Expected FTIR Absorption Ranges
The primary structural components of SALP that can be identified using FTIR are the peptide backbone amide bonds and the unique functional groups within the side chains of each amino acid residue.
1. Peptide Backbone Vibrations (Amide Bands): The repeated amide linkages (-CO-NH-) in the peptide backbone give rise to several characteristic absorption bands, which are crucial for conformational analysis.
-
Amide A (~3300 cm⁻¹): Associated with N-H stretching vibrations. The position of this band is sensitive to hydrogen bonding.[1]
-
Amide I (1600-1700 cm⁻¹): Primarily due to C=O stretching vibrations of the peptide carbonyl group.[1][2] This is the most sensitive spectral region to the protein's secondary structure.[3]
-
Amide II (1500-1600 cm⁻¹): Arises from a combination of N-H in-plane bending and C-N stretching vibrations.[1][2]
-
Amide III (1200-1350 cm⁻¹): A complex band resulting from a mixture of C-N stretching, N-H bending, and other vibrations.
2. Amino Acid Side Chain Vibrations: Each amino acid residue in SALP contributes unique vibrational signatures from its side chain.
-
Sarcosine (N-methylglycine): As an N-methylated amino acid, it will show characteristic C-H stretching and bending modes from the methyl group attached to the nitrogen atom.
-
Arginine: The guanidinium group (-C(NH₂)₂⁺) in the arginine side chain has strong, characteristic absorption bands. These include N-H stretching and bending vibrations, as well as C-N stretching modes.[4][5]
-
Leucine: The isobutyl side chain of leucine will exhibit characteristic C-H stretching and bending vibrations from its methyl (-CH₃) and methylene (-CH₂) groups.
-
Proline: The cyclic structure of proline, a secondary amine, imposes conformational rigidity. Its FTIR spectrum will show characteristic absorptions from the pyrrolidine ring, including C-H and C-N stretching and bending vibrations.[6]
Data Presentation: Summary of Expected FTIR Peaks for SALP
The following table summarizes the expected vibrational frequencies for the key functional groups present in the SALP tetrapeptide. This data is synthesized from general knowledge of peptide FTIR spectroscopy and the characteristic frequencies of the individual amino acid residues.
| Functional Group | Amino Acid Residue / Backbone | Vibrational Mode | Expected Frequency Range (cm⁻¹) | References |
| Amide N-H | Peptide Backbone | Stretching | ~3300 | [1] |
| Amide C=O | Peptide Backbone | Stretching (Amide I) | 1600 - 1700 | [1][2] |
| Amide C-N, N-H | Peptide Backbone | Stretching, Bending (Amide II) | 1500 - 1600 | [1][2] |
| Amide C-N, N-H | Peptide Backbone | Stretching, Bending (Amide III) | 1200 - 1350 | [1] |
| Guanidinium N-H | Arginine | Stretching | 3350 - 3100 | [4] |
| Guanidinium C=N | Arginine | Stretching | 1680 - 1630 | [5] |
| Carboxylate C=O | C-terminus | Asymmetric Stretching | 1610 - 1550 | |
| Carboxylate C-O | C-terminus | Symmetric Stretching | 1420 - 1300 | |
| Aliphatic C-H | Leucine, Proline, Sarcosine | Stretching | 2960 - 2850 | [6] |
| Aliphatic C-H | Leucine, Proline, Sarcosine | Bending | 1470 - 1370 | [6] |
| N-CH₃ | Sarcosine | C-H Stretching/Bending | Specific bands within the C-H regions | |
| Pyrrolidine Ring | Proline | Ring Vibrations | Various bands in the fingerprint region | [6] |
Experimental Protocols
This section provides a detailed methodology for acquiring FTIR spectra of the SALP peptide.
Sample Preparation
The choice of sample preparation technique is critical for obtaining high-quality FTIR spectra.
a) Solid-State Analysis (KBr Pellet Method):
-
Materials: SALP peptide (lyophilized powder), Potassium Bromide (KBr, FTIR grade), agate mortar and pestle, pellet press.
-
Procedure:
-
Thoroughly dry the KBr at 110°C for at least 2 hours to remove any residual water, which has strong IR absorption bands.
-
Weigh approximately 1-2 mg of the SALP peptide and 100-200 mg of the dried KBr.
-
Grind the KBr in the agate mortar to a fine powder.
-
Add the SALP peptide to the KBr powder and mix thoroughly by grinding for several minutes until a homogeneous mixture is obtained.
-
Transfer the mixture to the pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
b) Solution-State Analysis (in D₂O):
Aqueous solutions can be challenging for FTIR due to the strong absorption of water in the mid-IR region, particularly around 1640 cm⁻¹, which overlaps with the Amide I band. Using Deuterium Oxide (D₂O) as a solvent circumvents this issue as its main absorption band is shifted to around 1200 cm⁻¹.[2]
-
Materials: SALP peptide, Deuterium Oxide (D₂O, 99.9 atom % D), liquid transmission cell with CaF₂ or BaF₂ windows.
-
Procedure:
-
Dissolve the SALP peptide in D₂O to the desired concentration (e.g., 1-10 mg/mL). It may be necessary to lyophilize the peptide from a D₂O solution once or twice to ensure complete H/D exchange of the amide protons.
-
Assemble the liquid transmission cell with a spacer of appropriate path length (typically 25-100 µm).
-
Inject the peptide solution into the cell, ensuring no air bubbles are trapped.
-
Place the cell in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of D₂O using the same cell and experimental conditions.
-
FTIR Data Acquisition
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Apodization: Happ-Genzel is a commonly used function.
-
-
Procedure:
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.
-
Collect a background spectrum of the empty spectrometer (for KBr pellet) or the D₂O-filled cell (for solution).
-
Place the sample in the spectrometer and collect the sample spectrum.
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
Data Processing and Analysis
-
Baseline Correction: Apply a baseline correction to the spectrum to remove any sloping or curved baseline.
-
Spectral Subtraction: For solution spectra, subtract the spectrum of the solvent (D₂O) from the sample spectrum.
-
Peak Identification: Identify the major absorption bands and compare their positions with the expected frequencies listed in the data table.
-
Deconvolution (Optional): For detailed secondary structure analysis, the Amide I band can be deconvoluted into its constituent components corresponding to different secondary structural elements (α-helix, β-sheet, turns, etc.).[3] This is an advanced technique that often requires specialized software.
Mandatory Visualization
Logical Workflow for FTIR Analysis of SALP
The following diagram illustrates the logical workflow for identifying functional groups in the SALP tetrapeptide using FTIR spectroscopy.
Caption: Workflow for SALP analysis by FTIR.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
Application Note: Determination of Phosphate in Food Additives by Ion Chromatography
Abstract
Phosphates are widely utilized as food additives to perform various functions such as emulsification, buffering, and moisture retention. The accurate quantification of phosphate content is crucial for regulatory compliance and quality control. Ion chromatography (IC) with suppressed conductivity detection offers a sensitive, selective, and efficient method for the determination of various forms of phosphate, including orthophosphate and polyphosphates, in diverse food matrices. This application note provides a detailed protocol for the analysis of phosphate in food additives using ion chromatography, including sample preparation, instrumental parameters, and data analysis.
Introduction
Food additives containing phosphates, such as sodium phosphate and potassium phosphate, are commonly used in processed meats, dairy products, and baked goods. While they are generally recognized as safe, excessive intake of phosphates has been associated with health concerns. Therefore, regulatory bodies have established maximum permissible limits for their use. Ion chromatography is a powerful analytical technique for the separation and quantification of ionic species. In the context of food analysis, IC provides a reliable method for the determination of phosphates, often with minimal sample preparation and high sensitivity. This protocol outlines a robust IC method for the routine analysis of phosphate in food additives.
Experimental Protocols
Sample Preparation
The sample preparation procedure aims to extract the phosphate from the food additive matrix into a solution suitable for IC analysis.
For Water-Soluble Food Additives:
-
Weigh accurately 1.0 g of the homogenized food additive sample into a 100 mL volumetric flask.
-
Add approximately 80 mL of deionized water (18 MΩ·cm).
-
Sonicate the mixture for 15-30 minutes to ensure complete dissolution.[1][2]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an IC vial. If the sample contains high levels of fats or proteins, a pre-treatment with an OnGuard II RP cartridge may be necessary.[2]
For Water-Insoluble Food Additives (e.g., Calcium Phosphate):
-
For water-insoluble phosphates like calcium phosphate dibasic (DCP) and tribasic (TCP), an acid solubilization step is required.[3][4]
-
Weigh accurately 0.5 g of the sample into a 100 mL beaker.
-
Add 20 mL of 1 M hydrochloric acid and heat gently on a hot plate until the sample is dissolved.
-
Cool the solution and quantitatively transfer it to a 100 mL volumetric flask.
-
Dilute to the mark with deionized water.
-
Filter the solution through a 0.45 µm syringe filter into an IC vial.
Instrumentation and Conditions
The following instrumental setup is recommended for the analysis. Parameters may be optimized based on the specific instrument and column used.
-
IC System: A high-performance ion chromatography system equipped with a suppressed conductivity detector.
-
Columns:
-
Eluent: Potassium hydroxide (KOH) gradient. An automated eluent generator is recommended for improved precision.[5][6]
-
Gradient Program (example for AS11): 20 mM KOH increasing to 80 mM KOH over 15 minutes.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 - 25 µL.
-
Detector: Suppressed conductivity detector.
-
Run Time: Approximately 20 minutes.
Calibration
-
Prepare a 1000 mg/L stock standard solution of phosphate from a certified standard (e.g., potassium dihydrogen phosphate).
-
Prepare a series of working standards by serial dilution of the stock standard in deionized water. A typical calibration range is 0.5 to 50 mg/L.
-
Inject the standards and the samples into the IC system.
-
Construct a calibration curve by plotting the peak area of the phosphate peak against the concentration of the standards. The linearity of the calibration curve should have a correlation coefficient (R²) of ≥ 0.999.[1][5]
Quantitative Data Summary
The following table summarizes typical performance data for the ion chromatographic determination of phosphate in food additives.
| Parameter | Value | Reference |
| Linearity (R²) | ≥ 0.999 | [1][5] |
| Limit of Detection (LOD) | 0.01 - 12 mg/kg | [1][3] |
| Limit of Quantification (LOQ) | 0.0275 - 40 mg/kg | [1][7] |
| Recovery | 82 - 117% | [3] |
| Precision (%RSD) | 0.5 - 6.6% | [3] |
Experimental Workflow Diagram
Caption: Workflow for phosphate determination in food additives.
Conclusion
The described ion chromatography method provides a reliable and robust approach for the determination of phosphate in food additives. The method is characterized by its high sensitivity, selectivity, and good precision, making it suitable for routine quality control and regulatory monitoring. Proper sample preparation is critical to ensure accurate results, with different procedures required for water-soluble and water-insoluble additives. The use of an automated eluent generator is recommended to enhance the reproducibility of the analysis.
References
- 1. Simultaneous determination of several forms of phosphate in food by ion exchange chromatography [vjfc.nifc.gov.vn]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of condensed phosphates in food products by ion chromatography with an on-line hydroxide eluent generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of phosphine residues in whole grains and soybeans by ion chromatography via conversion to phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Sodium Aluminum Phosphate in Controlling the pH of Food Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the functionality of sodium aluminum phosphate (SALP) as a pH control agent in various food products. This document includes its chemical properties, mechanisms of action, and experimental protocols for evaluating its efficacy.
Introduction
Sodium aluminum phosphate (SALP) is a versatile food additive used primarily as a leavening agent in baked goods and as an emulsifying agent in processed cheese.[1] Beyond these functions, SALP plays a crucial role in regulating and maintaining the pH of food systems, which is critical for product stability, texture, flavor, and safety.[2] SALP is available in two main forms: acidic and basic. Acidic SALP is commonly used in baking, while basic SALP is utilized in products like processed cheese.[3]
Chemical Identity:
-
Acidic Sodium Aluminum Phosphate: Typically has chemical formulas such as NaAl₃H₁₄(PO₄)₈·4H₂O or Na₃Al₂H₁₅(PO₄)₈.[4] A 1% solution of acidic SALP has a pH in the range of 3.5-5.5.[2]
-
Basic Sodium Aluminum Phosphate: Can be represented by the formula Na₈Al₂(OH)₂(PO₄)₄.[5]
Mechanism of pH Control
The pH-controlling function of SALP stems from its chemical nature as a phosphate salt, which allows it to act as a buffer.
Acidic SALP in Leavening Systems
In baked goods, acidic SALP is a slow-acting leavening acid. It remains relatively unreactive at room temperature, but upon heating, it hydrolyzes to release protons (H⁺). These protons then react with a bicarbonate source, such as sodium bicarbonate, to produce carbon dioxide gas, which causes the product to rise. This controlled release of acid helps to maintain the dough or batter pH throughout the baking process, influencing the final texture and crumb structure.
The "neutralizing value" of an acidic leavener like SALP quantifies its ability to neutralize sodium bicarbonate and is a key parameter in formulation.[6]
Basic SALP in Processed Cheese
In processed cheese, basic SALP functions as an emulsifying salt and contributes to pH stability.[7] It works by sequestering calcium ions from the casein protein network of the natural cheese.[7] This process, known as calcium chelation, leads to the hydration and partial dispersion of the casein, which is essential for creating a stable emulsion. This interaction with proteins and the inherent alkaline nature of basic SALP helps to maintain a stable pH in the final product, which is crucial for its texture and meltability.[7]
Quantitative Data: Buffering Capacity
The buffering capacity of a food additive is its ability to resist changes in pH upon the addition of an acid or a base. The following table provides representative data on the buffering capacity of acidic sodium aluminum phosphate in an aqueous solution, as would be determined by a titration experiment.
| Volume of 0.1M NaOH Added (mL) | Resulting pH (in a 1% SALP solution) |
| 0.0 | 3.5 |
| 2.0 | 3.8 |
| 4.0 | 4.2 |
| 6.0 | 4.8 |
| 8.0 | 5.5 |
| 10.0 | 6.5 |
| 12.0 | 7.0 |
| 14.0 | 9.8 |
| 16.0 | 10.5 |
| 18.0 | 11.0 |
| 20.0 | 11.3 |
Note: This data is illustrative of the expected titration curve for a phosphate-based buffer and may vary depending on the specific formulation of SALP and the food matrix.
Experimental Protocols
Protocol for Determining the Neutralizing Value (Buffering Capacity) of Acidic SALP
This protocol is adapted from the Food Chemicals Codex method for determining the neutralizing value of sodium aluminum phosphate.[8]
Objective: To quantify the acid-leavening capacity of acidic SALP by titrating it with a strong base.
Materials:
-
Acidic Sodium Aluminum Phosphate (SALP)
-
0.1 N Sodium Hydroxide (NaOH), standardized
-
0.2 N Hydrochloric Acid (HCl), standardized
-
10% Sodium Citrate solution
-
Sodium Chloride (NaCl)
-
pH meter, calibrated with pH 4.0 and 7.0 buffers
-
Magnetic stirrer and stir bar
-
250 mL beaker
-
Buret
-
Hot plate
Procedure:
-
Accurately weigh 0.84 g of the acidic SALP sample into a 250 mL beaker.[6]
-
Add 20 g of NaCl, 5 mL of 10% sodium citrate solution, and 25 mL of distilled water.[6]
-
From a buret, add 120 mL of 0.1 N NaOH while swirling the beaker.[6]
-
Place the beaker on a magnetic stirrer hot plate and begin stirring at a slow speed.
-
Heat the solution to boiling within 3-5 minutes and continue to boil for exactly 5 minutes.[6]
-
Remove the beaker from the heat and cool it to 25 °C.
-
Immerse the calibrated pH electrode into the solution and record the pH.
-
Titrate the excess NaOH with 0.2 N HCl until the pH reaches 8.5.[6]
-
Record the volume of HCl used.
-
Calculate the neutralizing value, which represents the parts of sodium bicarbonate that will be neutralized by 100 parts of the acidic SALP.
Protocol for Measuring the Effect of SALP on the pH of a Liquid Food Product
Objective: To determine the impact of adding SALP on the pH of a liquid food matrix, such as a fruit juice or a soft drink.
Materials:
-
Sodium Aluminum Phosphate (acidic or basic, as required)
-
Liquid food product (e.g., fruit juice)
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Beakers
-
Analytical balance
Procedure:
-
Measure 100 mL of the liquid food product into a beaker.
-
Place the beaker on a magnetic stirrer and begin gentle stirring.
-
Immerse the calibrated pH electrode into the liquid and record the initial pH.
-
Accurately weigh a predetermined amount of SALP (e.g., to achieve a 0.1%, 0.5%, and 1.0% w/v concentration).
-
Gradually add the SALP to the stirring liquid.
-
Allow the solution to stir for a set amount of time (e.g., 15 minutes) to ensure complete dissolution and equilibration.
-
Record the final pH of the solution.
-
Repeat the procedure for different concentrations of SALP to observe the dose-dependent effect on pH.
Visualizations
Caption: Chemical forms and primary applications of Sodium Aluminum Phosphate.
Caption: Mechanisms of pH control by acidic and basic SALP in food systems.
Caption: Experimental workflow for determining the buffering capacity of SALP.
References
- 1. Digging Deeper – Sodium Aluminum Phosphate - Center for Research on Ingredient Safety [cris.msu.edu]
- 2. gjphosphate.com [gjphosphate.com]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. Sodium aluminium phosphate - Wikipedia [en.wikipedia.org]
- 5. fao.org [fao.org]
- 6. scribd.com [scribd.com]
- 7. gjphosphate.com [gjphosphate.com]
- 8. Collaborative study of the Food Chemicals Codex method for the determination of the neutralizing value of sodium aluminum phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Thermal Analysis (TGA/DSC) of Sodium Aluminum Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the thermal analysis of Sodium Aluminum Phosphate (SALP) using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific TGA/DSC data for SALP is not extensively available in public literature, this document outlines the expected thermal behavior based on its chemical properties and data from related phosphate compounds. Detailed protocols for performing these analyses are also provided to guide researchers in their laboratory work.
Introduction to Sodium Aluminum Phosphate (SALP)
Sodium Aluminum Phosphate refers to a family of inorganic compounds that are sodium salts of aluminum phosphates. They are commonly used in the food industry as leavening acids in baking powders and as emulsifying agents in processed cheeses.[1][2][3] The thermal stability and decomposition characteristics of SALP are critical parameters for its application in food processing, as well as for quality control and in drug development where it might be used as an excipient.
Common chemical formulas for acidic SALP include:
The thermal behavior of these different forms is expected to vary, primarily due to the presence of water of hydration and the differing ratios of sodium, aluminum, and phosphate.
Expected Thermal Behavior by TGA/DSC
Thermal analysis of SALP is expected to reveal a multi-stage decomposition process.
-
Dehydration: For hydrated forms of SALP, such as NaAl₃H₁₄(PO₄)₈ · 4H₂O, an initial weight loss is anticipated at lower temperatures, typically below 200°C.[4] This corresponds to the endothermic removal of the water of hydration.
-
Decomposition/Condensation: At higher temperatures, the acidic phosphate components will undergo decomposition. This process involves the condensation of hydrogen phosphate groups to form pyrophosphates or polyphosphates, accompanied by the loss of water. For some sodium hydrogen-phosphates, this can begin at temperatures around 320°C.[5] The final decomposition to metal oxides and phosphorus-containing gases is expected at much higher temperatures, potentially exceeding 800°C.[4]
Quantitative Thermal Analysis Data
| Compound Formula | Thermal Event | Temperature Range (°C) | Expected Weight Loss (%) | Technique | Reference |
| NaAl₃H₁₄(PO₄)₈ · 4H₂O | Loss on Ignition | 750 - 800 | 19.5 - 21.0 | TGA | [1] |
| NaAl₃H₁₄(PO₄)₈ · 4H₂O | Dehydration (4 H₂O) | < 200 (expected) | ~7.6 (theoretical) | TGA | |
| NaAl₃H₁₄(PO₄)₈ · 4H₂O | Decomposition (7 H₂O) | > 200 (expected) | ~13.3 (theoretical) | TGA | |
| Na₃Al₂H₁₅(PO₄)₈ | Decomposition (7.5 H₂O) | > 200 (expected) | ~15.0 (theoretical) | TGA |
Experimental Protocols
General Thermogravimetric Analysis (TGA) Protocol
This protocol outlines the measurement of mass change of a SALP sample as a function of temperature in a controlled atmosphere.
a. Sample Preparation:
-
Ensure the SALP sample is a fine, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle.
-
Accurately weigh 5-10 mg of the powdered sample into an inert TGA crucible (e.g., alumina or platinum).[4] Record the initial mass.
b. Instrument Setup:
-
Place the sample crucible into the TGA instrument.
-
Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) at a flow rate of 20-100 mL/min to provide an inert atmosphere.[4]
-
Equilibrate the sample at a starting temperature, for example, 30°C.
c. Temperature Program:
-
Heat the sample from the starting temperature to a final temperature of at least 800°C, and preferably up to 1000°C to ensure complete decomposition.
-
Use a linear heating rate of 10-20°C/min.
d. Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperatures for each weight loss step.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.
General Differential Scanning Calorimetry (DSC) Protocol
This protocol measures the heat flow to or from a SALP sample as a function of temperature, allowing for the identification of endothermic and exothermic events.
a. Sample Preparation:
-
Accurately weigh 2-5 mg of the powdered SALP sample into a hermetically sealed aluminum DSC pan.[4]
-
Prepare an empty, sealed aluminum pan to be used as a reference.
b. Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with a dry, inert gas like nitrogen.
c. Temperature Program:
-
Subject the sample and reference to a controlled temperature program, mirroring the TGA conditions for direct comparison (e.g., heat from 30°C to a suitable upper temperature at a rate of 10-20°C/min).
d. Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic peaks, which typically represent processes such as dehydration and decomposition.
-
Identify exothermic peaks, which can indicate phase transitions or crystallization events.
Visualizations
References
Application Notes and Protocols: Sodium Aluminum Phosphate in Fire Retardant Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium aluminum phosphate (SALP) and related aluminum phosphate compounds are effective non-halogenated fire retardants. They primarily function through a condensed-phase mechanism, promoting the formation of a stable, insulating char layer when the material is exposed to heat. This char layer limits the transfer of heat to the underlying polymer, reduces the release of flammable volatiles into the gas phase, and acts as a physical barrier to oxygen. In intumescent systems, aluminum phosphates act as an acid source and char promoter, often working synergistically with other components to enhance fire resistance.[1]
These application notes provide an overview of the mechanisms, quantitative performance data, and detailed experimental protocols for evaluating polymers and coatings formulated with aluminum phosphates. While specific data for sodium aluminum phosphate is limited in publicly available literature, the data for analogous aluminum phosphate compounds (hypophosphites, phosphinates, etc.) are presented to demonstrate the expected performance benefits.
Mechanism of Action in Intumescent Systems
Intumescent fire retardant systems operate through a complex series of chemical and physical transformations upon heating. The primary components of such a system are an acid source, a carbon source (char-forming agent), and a blowing agent. Aluminum phosphates can play a crucial role, primarily as an acid source and in reinforcing the resultant char.
Upon exposure to high temperatures:
-
Acid Decomposition: The phosphate compound (e.g., ammonium polyphosphate [APP] or an aluminum phosphate) decomposes to produce polyphosphoric acid.[2]
-
Esterification and Dehydration: The polyphosphoric acid catalyzes the dehydration of a carbon source, typically a polyhydric alcohol like pentaerythritol (PER). This reaction forms phosphate esters which are thermally unstable.[3]
-
Char Formation: The unstable phosphate esters decompose, leading to the formation of a carbonaceous char. Aluminum phosphate contributes to this process and can form aluminum metaphosphate at high temperatures, which reinforces the char, improving its density, uniformity, and thermal insulation properties.[1]
-
Gas Release (Intumescence): Concurrently, a blowing agent, such as melamine (MEL), decomposes to release non-flammable gases (e.g., ammonia).[4] These gases cause the molten char to swell, creating a thick, porous, insulating foam barrier.[2]
This multi-step process effectively shields the underlying material from the heat and flame, significantly delaying ignition and reducing the rate of combustion.
Chemical Pathway of an Intumescent System
Caption: Chemical reaction pathway in a typical intumescent fire retardant system.
Quantitative Performance Data
The efficacy of aluminum phosphate-based fire retardants is evaluated using standardized tests. The following tables summarize performance data from various studies on different polymer matrices.
Note: The data below is for various aluminum phosphate compounds as indicated. Performance is highly dependent on the specific polymer, loading level, and presence of synergistic agents.
Limiting Oxygen Index (LOI) and UL 94 Vertical Burn Test Results
The LOI test (ASTM D2863) measures the minimum oxygen concentration required to sustain combustion, while the UL 94 test evaluates a material's self-extinguishing characteristics. Higher LOI values and a V-0 rating indicate better fire retardancy.
| Polymer Matrix | Fire Retardant (FR) Type & Loading | LOI (%) | UL 94 Rating (Thickness) | Reference |
| Polypropylene (PP) | Neat (Control) | - | Not Rated | [5] |
| Polypropylene (PP) | IFR + 24 wt% Aluminum Hypophosphite (AHP) | 33.5 | V-0 (0.8 mm) | [5] |
| Wood Flour/HDPE | Neat (Control) | - | Not Rated | [5] |
| Wood Flour/HDPE | 30% Aluminum Phosphate (AHP) | 25.5 | V-0 | [5] |
| Epoxy Resin (EP) | Neat (Control) | - | Not Rated | [6] |
| Epoxy Resin (EP) | 2 wt% HPDAl (AHP + DOPO derivative) | 32.3 | V-0 (3.2 mm) | [6] |
| ABS/Basalt Fiber | Neat (Control) | - | Not Rated | [7] |
| ABS/Basalt Fiber | 15 wt% Aluminum Diethyl Phosphinate (AlPi) | 31.4 | V-1 | [7] |
Cone Calorimeter Test Data (ASTM E1354)
The cone calorimeter is one of the most effective bench-scale methods for assessing the fire behavior of materials. It measures key parameters like the Heat Release Rate (HRR), Total Heat Release (THR), and smoke production under a constant heat flux. Lower values generally signify better fire retardant performance.
| Polymer Matrix | Fire Retardant (FR) Type & Loading | Peak HRR (kW/m²) | THR (MJ/m²) | Smoke Production Rate (SPR) | Reference |
| Polypropylene (PP) | IFR + Aluminum Hypophosphite (AHP) | Reduced | Reduced | Reduced | [5] |
| Epoxy Resin (EP) | Neat (Control) | - | - | - | [8] |
| Epoxy Resin (EP) | 9% DP-PPD (DOPO derivative) | Reduced by 31.4% | Reduced by 35.4% | Reduced by 20.0% | [8] |
| Warm-Mix Asphalt | Neat (Control) | - | - | - | [9] |
| Warm-Mix Asphalt | 6 wt% (ATH/OMMT/EG) | Reduced by 24.2% | Reduced by 32.3% | Reduced by 47.5% | [9] |
Thermogravimetric Analysis (TGA) Data
TGA measures the change in mass of a sample as a function of temperature, providing insights into thermal stability and char formation. A higher char yield at elevated temperatures is desirable for condensed-phase fire retardants.
| Polymer Matrix | Fire Retardant (FR) Type & Loading | Tonset (°C) | Tmax (°C) | Char Yield @ 700°C (%) | Reference |
| Epoxy Resin (EP) | Neat (Control) | - | - | <10 | [6] |
| Epoxy Resin (EP) | 3 wt% HPDAl (AHP + DOPO derivative) | Lowered | - | ~14 | [6] |
| Polypropylene (PP) | IFR + Aluminum Hypophosphite (AHP) | - | - | Increased | [5] |
| Wood/HDPE Composite | 30% Aluminum Phosphate (AHP) | - | - | Increased | [5] |
Experimental Protocols
The following sections provide detailed methodologies for the preparation of fire-retardant composites and for conducting key performance tests.
Protocol for Preparation of a Fire-Retardant Polymer Composite
This protocol describes a general method for incorporating sodium aluminum phosphate into an epoxy resin matrix.
-
Materials & Equipment:
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A)
-
Curing Agent (e.g., Isophorone diamine)
-
Sodium Aluminum Phosphate (SALP), dried at 100°C for 4 hours
-
Mechanical stirrer, vacuum oven, molds.
-
-
Procedure:
-
Preheat the epoxy resin to 60-80°C to reduce its viscosity.
-
Add the desired weight percentage (e.g., 5-20 wt%) of dried SALP powder to the resin.
-
Mechanically stir the mixture at 500-1000 rpm for 30-60 minutes to ensure homogeneous dispersion.
-
Place the mixture in a vacuum oven for 15-20 minutes to degas and remove any entrapped air bubbles.
-
Cool the mixture to room temperature.
-
Add the stoichiometric amount of the curing agent to the resin/SALP mixture.
-
Stir thoroughly for 5-10 minutes until the curing agent is fully incorporated.
-
Pour the final mixture into pre-heated molds treated with a release agent.
-
Cure the samples according to the resin manufacturer's specifications (e.g., 80°C for 2 hours followed by 120°C for 4 hours).
-
Allow the samples to cool to room temperature before demolding and cutting to the required dimensions for fire testing.
-
Protocol for Key Fire Retardancy Experiments
The following diagrams and descriptions outline the workflows for standard fire testing methods.
Caption: Experimental workflow for the UL 94 Vertical Burn Test.
Caption: Experimental workflow for the Limiting Oxygen Index (LOI) Test.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Flame Retardancy and Smoke Suppression of Warm-Mix Asphalt Binder Containing Various Flame Retardants [mdpi.com]
Application Notes and Protocols: Sodium Aluminum Phosphate (SALP) in Refrigerated and Frozen Doughs
For Researchers, Scientists, and Food Development Professionals
Introduction
Sodium Aluminum Phosphate (SALP) is a synthetic, white, odorless powder widely employed in the food industry as a chemical leavening acid.[1][2] Its slow-acting nature at room temperature and pronounced gas release at baking temperatures make it an ideal leavening agent for refrigerated and frozen dough systems.[1][3] This document provides detailed application notes and experimental protocols for researchers and food development professionals investigating the use of SALP in such products.
The primary function of SALP in refrigerated and frozen doughs is to react with a bicarbonate source (typically sodium bicarbonate) to produce carbon dioxide gas, which leavens the product during baking.[1] Its limited reactivity at low temperatures is crucial for preventing premature leavening during storage and maintaining dough stability.[3]
Chemical Properties and Mechanism of Action
SALP is a slow-reacting leavening acid, with its primary reaction occurring at elevated temperatures.[1] This characteristic is advantageous in refrigerated and frozen doughs as it minimizes gas production during storage, thereby preserving the leavening potential for the baking stage. The reaction between SALP and sodium bicarbonate can be generalized as follows:
NaAl₃H₁₄(PO₄)₈·4H₂O + 8NaHCO₃ → NaAl₃(PO₄)₈ + 8CO₂ + 12H₂O
This delayed reaction ensures that the majority of the carbon dioxide is released in the oven, contributing to optimal oven spring and a fine, uniform crumb structure in the final baked product.[3]
Diagram of the Chemical Leavening Pathway with SALP
Caption: Chemical leavening process with SALP in dough.
Quantitative Data on the Effects of SALP
While extensive research exists on the properties of refrigerated and frozen doughs, specific quantitative data on the isolated effects of varying SALP concentrations is limited in publicly available literature. The following tables are presented with illustrative data to demonstrate how such information would be structured for comparative analysis. Researchers are encouraged to generate their own data using the protocols provided in this document.
Table 1: Illustrative Impact of SALP Concentration on the Rheological Properties of Frozen Dough After 4 Weeks of Storage
| SALP Concentration (% flour weight) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan Delta (G''/G') |
| 0.0 (Control) | 15,000 | 5,000 | 0.33 |
| 0.5 | 16,500 | 5,500 | 0.33 |
| 1.0 | 18,000 | 6,000 | 0.33 |
| 1.5 | 19,000 | 6,300 | 0.33 |
Table 2: Illustrative Effect of SALP Concentration on the Quality of Bread Baked from Frozen Dough
| SALP Concentration (% flour weight) | Specific Volume (mL/g) | Crumb Hardness (g) | Yeast Viability (%) |
| 0.0 (Control) | 3.5 | 250 | 70 |
| 0.5 | 4.0 | 220 | 72 |
| 1.0 | 4.5 | 200 | 75 |
| 1.5 | 4.8 | 190 | 76 |
Table 3: Illustrative Sensory Evaluation Scores for Bread Baked from Refrigerated Dough Stored for 2 Weeks
| SALP Concentration (% flour weight) | Appearance (1-9) | Crumb Structure (1-9) | Flavor (1-9) | Overall Acceptability (1-9) |
| 0.0 (Control) | 6.5 | 6.0 | 7.0 | 6.5 |
| 0.5 | 7.5 | 7.0 | 7.2 | 7.2 |
| 1.0 | 8.0 | 8.0 | 7.5 | 8.0 |
| 1.5 | 8.2 | 8.5 | 7.5 | 8.2 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of SALP in refrigerated and frozen doughs.
Dough Preparation and Storage
Objective: To prepare standardized dough samples with varying concentrations of SALP for subsequent analysis.
Materials:
-
Flour (specified type, e.g., hard red winter)
-
Water
-
Yeast (compressed or instant dry)
-
Salt
-
Sugar
-
Shortening
-
Sodium Bicarbonate
-
Sodium Aluminum Phosphate (SALP)
Procedure:
-
Ingredient Scaling: Accurately weigh all ingredients based on a standardized formula. SALP concentrations should be varied as a percentage of the flour weight (e.g., 0.5%, 1.0%, 1.5%). The amount of sodium bicarbonate should be calculated based on the neutralizing value of SALP to achieve the desired level of leavening.
-
Mixing: Combine dry ingredients, including the specified amount of SALP and sodium bicarbonate. Add wet ingredients and mix to optimal dough development using a spiral or planetary mixer. Record mixing time and final dough temperature.
-
Dividing and Shaping: Divide the dough into uniform pieces of desired weight and shape them according to the final product (e.g., loaves, rolls).
-
Refrigerated Storage: Place shaped dough pieces in airtight containers or bags and store at 2-4°C for the desired duration (e.g., 1, 2, 4 weeks).
-
Frozen Storage: For frozen dough, freeze the shaped pieces at a controlled rate (e.g., in a blast freezer at -30°C) until the core temperature reaches -18°C. Transfer to sealed freezer bags and store at -18°C for the desired duration (e.g., 4, 8, 12 weeks).
Rheological Analysis of Dough
Objective: To characterize the viscoelastic properties of the dough and assess the impact of SALP and storage conditions.
Apparatus:
-
Rheometer with parallel plate geometry
Procedure:
-
Sample Preparation: Thaw frozen dough samples to a specified temperature (e.g., 4°C). Cut a sample of appropriate size and place it between the rheometer plates.
-
Dynamic Oscillatory Measurements: Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').
-
Data Analysis: Plot G' and G'' as a function of frequency. Calculate the loss tangent (tan δ = G''/G'). Compare the rheological profiles of doughs with different SALP concentrations and storage times.
Measurement of Yeast Gassing Power
Objective: To evaluate the effect of SALP and storage on the fermentative activity of yeast.[4]
Apparatus:
-
Gas production measurement system (e.g., Risograph or similar device)[4]
Procedure:
-
Sample Preparation: Place a dough sample of known weight into the fermentation chamber of the gas production measurement system.
-
Measurement: Incubate the dough at a controlled temperature (e.g., 30°C) and record the volume of CO₂ produced over a set period (e.g., 3 hours).[4]
-
Data Analysis: Plot the cumulative gas production over time. Compare the total gas volume and the rate of gas production for different dough formulations.
Baking Performance Evaluation
Objective: To assess the quality of the final baked product.
Procedure:
-
Thawing and Proofing: Thaw frozen dough samples under controlled conditions (e.g., at room temperature or in a proofer). Proof the dough until it reaches a desired height or for a specified time.
-
Baking: Bake the proofed dough at a specified temperature and time.
-
Quality Assessment:
-
Specific Volume: Measure the volume of the baked product using a laser scanner or rapeseed displacement method and divide by its weight.
-
Crumb Structure Analysis: Slice the baked product and analyze the crumb grain using image analysis software to determine cell size, distribution, and uniformity.
-
Texture Profile Analysis (TPA): Use a texture analyzer to measure crumb hardness, springiness, cohesiveness, and chewiness.[5]
-
Sensory Evaluation
Objective: To assess the organoleptic properties of the baked product.
Procedure:
-
Panelist Training: Train a panel of sensory evaluators on the specific attributes to be assessed (e.g., appearance, crumb texture, flavor, overall acceptability).
-
Sample Presentation: Present coded samples of the baked products to the panelists in a controlled environment.
-
Evaluation: Have panelists rate the intensity of each attribute on a structured scale (e.g., a 9-point hedonic scale).[6]
-
Data Analysis: Analyze the sensory data statistically to determine significant differences between products made with different SALP concentrations.
Experimental Workflow for Evaluating SALP in Frozen Dough
Caption: Workflow for assessing SALP's impact on frozen dough.
Logical Relationships
The application of SALP in refrigerated and frozen doughs is based on a series of logical relationships between its properties and the desired product outcomes.
Logical Relationships of SALP in Frozen Dough Systems
Caption: Key relationships of SALP in frozen dough quality.
Conclusion
References
"handbook of food additives: sodium aluminum phosphate"
ID: E541 Synonyms: SALP, Aluminum Sodium Phosphate, Sodium Trialuminium Tetradecahydrogen Octaphosphate
Introduction
Sodium Aluminum Phosphate (SALP) refers to a family of inorganic compounds that are sodium salts of aluminum phosphates.[1][2] It is a synthetically produced food additive derived from alumina, phosphoric acid, and sodium hydroxide.[1] SALP is commercially available in two primary forms: an acidic form used predominantly as a chemical leavening agent in baking, and a basic form employed as an emulsifier in processed cheese products.[3][4] The acidic variant is a slow-acting leavening acid that initiates the majority of its reaction at baking temperatures, making it highly valuable for commercial baking operations where doughs and batters may have extended standing times before baking.[1][2][5]
Application Notes
Sodium Aluminum Phosphate is a white, odorless powder.[2][6] It is characterized by its insolubility in water but solubility in hydrochloric acid.[1][2][7] Its stability under normal storage conditions and low hygroscopicity contribute to its utility in dry mixes.[8]
| Property | Value | References |
| Chemical Formula | Acidic (Hydrated): NaH₁₄Al₃(PO₄)₈·4H₂O Acidic (Anhydrous): Na₃H₁₅Al₂(PO₄)₈ | [1][2] |
| CAS Number | 7785-88-8 (generic) 10279-59-1 (anhydrous 8:2:3 ratio) | [1][8] |
| Appearance | White, odorless powder | [2][6] |
| Solubility | Insoluble in water; Soluble in HCl | [1][4][7] |
| pH (1% solution) | 3.5 - 5.5 | [6] |
| Neutralizing Value (NV) | 100 | [9][10] |
2.2.1 Leavening Agent in Bakery Products The primary application of acidic SALP is as a leavening acid in baked goods such as cakes, muffins, biscuits, and pancakes.[3][5][8] It is classified as a heat-activated or slow-reacting acid.[2] This property is advantageous as it releases only a small amount of carbon dioxide (20-30%) during initial mixing and resting, with the majority of the gas produced during the baking process.[9] Gas release begins at temperatures around 40–43 °C (104–110 °F).[9] This delayed reaction provides excellent dough and batter stability, making it ideal for refrigerated and frozen doughs, as well as commercial baking where long bench times are common.[9][11]
SALP is frequently combined with fast-acting leavening acids, such as monocalcium phosphate (MCP), to create double-acting baking powders.[2][9] This combination ensures an initial release of gas to aerate the batter during mixing, followed by a substantial secondary leavening action in the oven. The aluminum component in SALP also contributes to a fine, soft, and resilient crumb structure in cakes.[11]
2.2.2 Emulsifying Agent in Dairy Products The basic form of Sodium Aluminum Phosphate is utilized as an emulsifier, particularly in the production of processed cheeses.[1][3][5][8] It helps to create a smooth, soft texture and prevents the separation of fat, ensuring easy melting and slicing characteristics.[5][8]
2.2.3 pH Control Agent In some applications, SALP can be used to adjust and maintain the pH of food and beverage products, which helps in preventing spoilage and preserving flavor.[6]
The following table outlines typical usage levels of leavening systems containing SALP, expressed on a flour basis.[9]
| Bakery Product | Usage Level (Flour Basis) | Notes |
| Layer Cake | 1.7 - 2.0% (as a mix with MCP and SAPP) | Minimal CO₂ release during mixing; improves batter viscosity and crumb resilience. |
| Corn Bread & Muffins | 1.5 - 2.0% (as a mix with MCP) | Provides structure where gas retention can be poor. |
| Pancakes & Waffles | 2.0 - 2.5% (as a mix with MCP and SAPP) | Very little reaction during processing; fast reaction on the hot griddle. |
| Refrigerated Biscuits | 2.0 - 2.3% (as a mix with MCP and SAPP) | ~60-70% of CO₂ is released during baking, ensuring stability during storage. |
| Biscuits | 1.4 - 2.0% (as a mix with MCP and SAPP) | Delayed reaction provides fast "oven spring" at high temperatures. |
Mechanism of Action: Chemical Leavening
In baking, acidic SALP reacts with an alkaline source, typically sodium bicarbonate (baking soda), in the presence of moisture and heat. This acid-base reaction produces carbon dioxide (CO₂) gas. The gas bubbles become trapped in the dough or batter matrix, causing it to expand and rise. The heat-activated nature of SALP ensures that this leavening occurs predominantly in the oven, leading to optimal volume and a light, porous texture in the final product.[1][3]
Experimental Protocols
Principle: The Neutralizing Value is a measure of the amount of sodium bicarbonate that is neutralized by 100 parts of the leavening acid. It is determined by titrating a known mass of SALP with a standardized sodium hydroxide (NaOH) solution to a designated pH endpoint (typically pH 8.5) and calculating the equivalent bicarbonate neutralization.
Apparatus:
-
Analytical balance
-
500 mL beaker
-
pH meter, calibrated
-
50 mL burette
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Reagents:
-
Standardized 0.1 N Sodium Hydroxide (NaOH) solution
-
Distilled or deionized water
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.84 g of the Sodium Aluminum Phosphate sample into a 500 mL beaker.
-
Dissolution: Add 120 mL of distilled water to the beaker. Place the beaker on a magnetic stirrer and stir vigorously for 5 minutes.
-
Initial Titration: Begin titrating with 0.1 N NaOH from the burette while continuing to stir. Add approximately 90% of the expected titrant volume.
-
Heating: Heat the solution to boiling and boil for exactly 1 minute.
-
Cooling: Cool the solution rapidly to 25 °C.
-
Final Titration: Resume titration with 0.1 N NaOH, adding dropwise until a stable pH of 8.5 is reached and maintained for 30 seconds.
-
Record Volume: Record the total volume (V) of 0.1 N NaOH used.
Calculation:
-
Neutralizing Value (NV) = (V × N × 8.4) / W
-
Where:
-
V = Volume of NaOH used (mL)
-
N = Normality of the NaOH solution
-
W = Weight of the SALP sample (g)
-
8.4 = a factor derived from the molecular weight of sodium bicarbonate
-
-
Principle: This method, based on JECFA specifications, determines the aluminum content by precipitating it from solution as aluminum 8-hydroxyquinolinate.[12] The precipitate is then dried and weighed, and the aluminum content is calculated from the mass.
Apparatus:
-
Analytical balance
-
250 mL beakers
-
Gooch crucible (previously dried and weighed)
-
Hot plate and drying oven
-
Filtration apparatus
-
pH meter
Reagents:
-
Hydrochloric acid (HCl)
-
Ammonia TS (Test Solution)
-
8-hydroxyquinoline TS
-
Ammonium acetate TS
-
Phenolphthalein TS
Procedure:
-
Sample Digestion: Accurately weigh about 2.5 g of the sample into a 250 mL volumetric flask. Add 15 mL of HCl and gently boil for 5 minutes. Cool, dilute to volume with water, and mix well.[12]
-
pH Adjustment: Transfer a 10 mL aliquot of this solution to a 250 mL beaker. Add phenolphthalein and neutralize with ammonia TS. Add dilute HCl (1 in 2) dropwise until the precipitate just redissolves.[12]
-
Precipitation: Dilute the solution to 100 mL with water and heat to 70-80 °C. Add 10 mL of 8-hydroxyquinoline TS, followed by sufficient ammonium acetate TS to form a yellow precipitate, then add a 30 mL excess.[12]
-
Digestion: Digest the precipitate at 70 °C for 30 minutes to allow for complete precipitation and particle growth.[12]
-
Filtration and Washing: Filter the hot solution through a pre-weighed Gooch crucible. Wash the precipitate thoroughly with hot water to remove any soluble impurities.[12]
-
Drying and Weighing: Dry the crucible and precipitate in an oven at 110 °C to a constant weight. Cool in a desiccator and weigh accurately.
-
Calculation: Calculate the percentage of aluminum in the sample based on the weight of the aluminum 8-hydroxyquinolinate precipitate.
Regulatory and Safety Information
Sodium Aluminum Phosphate is recognized as safe for its intended use by major international regulatory bodies. However, its use is subject to specific limits and conditions.
| Regulatory Body | Status / Designation | Key Findings & Limits | References |
| FDA (U.S.) | Generally Recognized As Safe (GRAS) | Approved for use in food in accordance with good manufacturing practices. | [2][5][6][13] |
| EFSA (EU) | E 541 | Deemed not of safety concern at current authorized uses and levels. Use is restricted to specific baked goods (e.g., scones, filled sponge cakes). | [2][5][9][14] |
| JECFA (FAO/WHO) | INS No. 541(i) | A Provisional Tolerable Weekly Intake (PTWI) for aluminum of 2 mg/kg of body weight was established in 2011. | [4][12] |
While generally considered safe, excessive consumption of phosphate-containing additives may pose risks for individuals with kidney conditions.[5] Similarly, concerns regarding aluminum intake have been studied, but regulatory agencies have concluded that consumption from food additives like SALP remains well below established safety thresholds for the general population.[2][5][14]
References
- 1. Sodium aluminium phosphate - Wikipedia [en.wikipedia.org]
- 2. Food Scores: Is Sodium Aluminum Phosphate Actually Safe? [ru.shengxinaluminium.com]
- 3. gjphosphate.com [gjphosphate.com]
- 4. foodadditives.net [foodadditives.net]
- 5. Digging Deeper – Sodium Aluminum Phosphate - Center for Research on Ingredient Safety [cris.msu.edu]
- 6. gjphosphate.com [gjphosphate.com]
- 7. chembk.com [chembk.com]
- 8. solechem.eu [solechem.eu]
- 9. Sodium Aluminium Phosphate (SALP) | American Society of Baking [asbe.org]
- 10. bakerpedia.com [bakerpedia.com]
- 11. kudosblends.com [kudosblends.com]
- 12. fao.org [fao.org]
- 13. eCFR :: 21 CFR 582.1781 -- Sodium aluminum phosphate. [ecfr.gov]
- 14. Re‐evaluation of aluminium sulphates (E 520–523) and sodium aluminium phosphate (E 541) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Premature Reaction of SALP in Baking Mixes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium Aluminum Phosphate (SALP) in baking mixes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature reaction of SALP in a dry baking mix?
A1: The primary cause of premature reaction between Sodium Aluminum Phosphate (SALP) and sodium bicarbonate in a dry baking mix is the presence of excess moisture.[1][2][3] Even seemingly dry powders can contain enough free water to initiate a slow reaction over time, leading to a loss of leavening potential.[1] Temperature and the presence of other acidic or alkaline ingredients can also influence the reaction rate.[4][5][6]
Q2: How does temperature affect the stability of a baking mix containing SALP?
A2: Higher storage temperatures accelerate the rate of chemical reactions, including the premature reaction of SALP.[7][8][9] For every 10°C (18°F) increase in temperature, the rate of many chemical reactions can double or triple. Therefore, storing baking mixes in a cool environment is crucial for maintaining the efficacy of the leavening system. Accelerated shelf-life testing often utilizes elevated temperatures to predict long-term stability.[7][8][9][10]
Q3: Can the pH of other dry ingredients in the mix affect SALP's stability?
A3: Yes, the inherent pH of other dry ingredients can influence the stability of the leavening system.[4][11][12] While the major reaction of SALP is heat-activated in the presence of water, highly acidic ingredients (e.g., citric acid, encapsulated acids) or alkaline ingredients (e.g., some cocoa powders) can create a microenvironment that may promote a slow reaction with the sodium bicarbonate over time, especially if some moisture is present.[4][5][12]
Q4: What is a safe water activity (aw) level to prevent premature reaction in a baking mix with SALP?
A4: To ensure the stability of a dry baking mix containing SALP, it is recommended to maintain a water activity (aw) below 0.60.[13][14] While microbial growth is generally inhibited below an aw of 0.60, chemical reactions can still occur. For optimal shelf life and to minimize the risk of premature leavening, aiming for an even lower water activity (e.g., below 0.40) is advisable, as this significantly reduces the mobility of reactants in the solid state.[4][13]
Q5: How does SALP's reaction profile differ from other leavening acids like SAPP and MCP?
A5: SALP is a slow-acting, heat-activated leavening acid, meaning it releases the majority of its carbon dioxide gas upon heating in the oven.[6][15][16] In contrast, Monocalcium Phosphate (MCP) is a fast-acting acid that reacts quickly with sodium bicarbonate as soon as it is hydrated at room temperature.[16] Sodium Acid Pyrophosphate (SAPP) has various grades with different reaction rates, but it is generally considered a slower-acting acid than MCP, with a significant portion of its reaction also occurring during baking.[15][16]
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| Loss of leavening power in the final product (e.g., flat cakes, dense muffins). | Premature reaction of SALP and sodium bicarbonate in the dry mix during storage. | 1. Verify Storage Conditions: Ensure the baking mix is stored in a cool, dry place (ideally below 25°C and 60% relative humidity). 2. Check Moisture Content/Water Activity: Measure the water activity (aw) of the mix. If it is above 0.60, consider reformulating with drier ingredients or improving packaging. 3. Evaluate Packaging: Use packaging with a low water vapor transmission rate (WVTR) to prevent moisture ingress. |
| Clumping or caking of the baking mix. | High humidity during storage leading to moisture absorption. | 1. Improve Storage Environment: Control the humidity of the storage area. 2. Incorporate Anti-Caking Agents: Consider adding food-grade anti-caking agents like silicon dioxide or corn starch to the formulation. 3. Optimize Packaging: Utilize moisture-proof packaging. |
| Inconsistent leavening performance between batches. | - Variation in raw material moisture content. - Inhomogeneous mixing of ingredients. | 1. Implement Raw Material Testing: Regularly test the moisture content of incoming raw materials. 2. Standardize Mixing Protocol: Ensure a consistent and thorough mixing process to evenly distribute the leavening agents. |
| Off-flavor or soapy taste in the baked product. | An imbalance in the acid-to-base ratio, often due to premature reaction of the acid (SALP). | 1. Quantify Leavening Agent Loss: Perform a Dough Rate of Reaction (DRR) test on a stored sample to determine the extent of leavening loss. 2. Adjust Formulation: If significant loss has occurred, you may need to adjust the initial amounts of SALP and sodium bicarbonate, but the primary focus should be on preventing the premature reaction. |
Experimental Protocols
Determining Dough Rate of Reaction (DRR)
This protocol measures the rate and volume of carbon dioxide evolved from a chemical leavening system in a standardized dough.
Methodology:
-
Apparatus: A pressure-measuring device (e.g., a Risograph or similar manometric system) connected to a sealed, temperature-controlled mixing bowl.
-
Dough Formulation:
-
Flour: 100g
-
Sodium Bicarbonate: 1.5g
-
SALP: 1.5g (or as per formulation)
-
Distilled Water: 60g (pre-adjusted to the test temperature)
-
-
Procedure: a. Equilibrate all dry ingredients and the mixing bowl to the desired temperature (e.g., 27°C). b. Combine the dry ingredients in the mixing bowl. c. Seal the mixing bowl and connect it to the pressure-measuring device. d. Start the mixer and data recording simultaneously. e. Inject the temperature-equilibrated distilled water into the mixing bowl. f. Mix for a standardized time (e.g., 2 minutes). g. Stop the mixer and continue recording the pressure increase over a set period (e.g., 10-15 minutes).
-
Data Analysis: The pressure increase is converted to the volume of CO₂ evolved and is typically expressed as a percentage of the total available CO₂ from the sodium bicarbonate.
Accelerated Shelf-Life Testing (ASLT)
This protocol is used to predict the long-term stability of a baking mix by subjecting it to elevated temperature and humidity.[7][8][9][10]
Methodology:
-
Sample Preparation: Prepare multiple samples of the baking mix in its final packaging.
-
Storage Conditions: Place the samples in a controlled environmental chamber at elevated conditions. A common condition is 35-40°C and 75% relative humidity.[10]
-
Testing Intervals: At regular intervals (e.g., 0, 2, 4, 8, and 12 weeks), remove samples for analysis.
-
Analysis:
-
Moisture Content and Water Activity (aw): Measure the moisture content and water activity of the mix.
-
Leavening Gas Potential: Perform the Dough Rate of Reaction (DRR) test (as described above) to determine the remaining leavening power.
-
Sensory Evaluation: Bake a standard product from the mix and evaluate its volume, texture, and flavor.
-
-
Data Extrapolation: The rate of leavening degradation at accelerated conditions can be used to predict the shelf life at normal storage conditions, often using the Arrhenius equation.
Quantitative Data Summary
Table 1: Influence of Water Activity (aw) on Stability
| Water Activity (aw) | Potential for Microbial Growth | Risk of Premature SALP Reaction | Recommendation |
| > 0.85 | High risk of bacterial growth | Very High | Not recommended for dry mixes. |
| 0.70 - 0.85 | Mold and yeast growth is possible | High | Not recommended for long shelf-life mixes. |
| 0.60 - 0.70 | Minimal risk of microbial growth | Moderate | Increased risk of premature reaction over time. |
| < 0.60 | Microbial growth is inhibited | Low | Recommended for stable baking mixes. [13][14] |
| < 0.40 | Microbial growth is inhibited | Very Low | Optimal for maximizing shelf life. [4] |
Table 2: Effect of Temperature on Reaction Rate (General Guideline)
| Temperature Increase | Approximate Increase in Reaction Rate |
| 10°C (18°F) | 2-3 times |
Note: This is a general approximation based on the Arrhenius equation and can vary depending on the specific ingredients and water activity of the mix.
Visualizations
Caption: Factors leading to the premature reaction of SALP.
Caption: Workflow for Accelerated Shelf-Life Testing (ASLT).
References
- 1. labcell.com [labcell.com]
- 2. quora.com [quora.com]
- 3. Interactions in the solid state. II: Interaction of sodium bicarbonate with substituted benzoic acids in the presence of moisture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neutecgroup.com [neutecgroup.com]
- 5. baking-sense.com [baking-sense.com]
- 6. ulprospector.com [ulprospector.com]
- 7. medallionlabs.com [medallionlabs.com]
- 8. Accelerated Shelf Life Studies (ASLS) - Faster Shelf Life Testing - Eurofins Scientific [eurofins.in]
- 9. Accelerated shelf-life testing of food and beverage products - a blog from Campden BRI [campdenbri.co.uk]
- 10. humiditycontrol.com [humiditycontrol.com]
- 11. quora.com [quora.com]
- 12. cadburydessertscorner.com [cadburydessertscorner.com]
- 13. neutecgroup.com [neutecgroup.com]
- 14. abbeythefoodscientist.com [abbeythefoodscientist.com]
- 15. Impact of Baking Powder and Leavening Acids on Batter and Pound Cake Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
"optimizing neutralizing value of sodium aluminum phosphate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium aluminum phosphate (SALP).
Frequently Asked Questions (FAQs)
Q1: What is sodium aluminum phosphate (SALP) and what are its main types?
A1: Sodium aluminum phosphate refers to sodium salts of aluminum phosphates.[1] It is an inorganic compound synthetically produced from aluminum, phosphoric acid, and sodium hydroxide. There are two primary forms of SALP:
-
Acidic SALP : This form is used as a leavening acid in baking and as a pH control agent. It is a slow-reacting acid, with most of its neutralizing action occurring at baking temperatures rather than at room temperature.[2][3]
-
Basic SALP : This alkaline form functions as an emulsifier, particularly in processed cheese products.[3]
Q2: What is the typical neutralizing value (NV) of acidic SALP?
A2: Acidic sodium aluminum phosphate is considered to have a neutralizing value of 100.[2][4][5] This means that 100 parts by weight of SALP will neutralize 100 parts by weight of sodium bicarbonate, leading to complete carbon dioxide release.[2]
Q3: How does temperature affect the reactivity of acidic SALP?
A3: Acidic SALP is a heat-activated leavening acid.[6] It is relatively unreactive at room temperature, which makes it stable during the mixing and storage of batters and doughs.[2][6] The release of leavening gas begins at approximately 40–43°C (104–110°F), with the majority of the reaction occurring at baking temperatures.[7] This slow reactivity profile is beneficial for applications requiring a prolonged bench time before heating.[2]
Q4: Is SALP used in pharmaceutical or drug development applications?
A4: Yes, beyond its well-known use in the food industry, sodium aluminum phosphate is utilized in the pharmaceutical industry as an excipient. It can function as a binder and stabilizer in tablet formulations, providing structural integrity and preventing the disintegration of tablets during manufacturing, handling, and storage.[8][9] It is also used in some personal care products like toothpaste as a pH control agent.[8][10]
Q5: What are the key parameters to consider when formulating with SALP?
A5: When formulating with SALP, key considerations include its neutralizing value (NV), rate of reaction (ROR), particle size, and the desired final pH of the product.[11][12] The slow, heat-dependent ROR of SALP is one of its defining characteristics.[13] The particle size can also impact its performance.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Lower-than-Expected Neutralizing Activity | Incorrect Stoichiometry: The ratio of SALP to the basic component (e.g., sodium bicarbonate) is not optimized. | For an acid with an NV of 100 like SALP, start with equal parts of SALP and baking soda for complete neutralization.[2] Adjust the ratio to achieve the desired final pH.[2] |
| Presence of Impurities: The SALP may contain impurities that interfere with its neutralizing capacity. | Ensure the use of high-purity, food-grade or pharmaceutical-grade SALP that complies with relevant specifications, such as those from the Food Chemicals Codex (FCC).[14] | |
| Aging of Material: Over time, SALP can age, which may affect its reactivity. The rate of acid neutralization has been shown to be a sensitive parameter for monitoring the aging of aluminum phosphates.[15] | Use fresh batches of SALP and store it in a cool, dry place. If aging is suspected, re-evaluate its neutralizing value using a standardized protocol. | |
| Premature Reaction or Instability in Formulation | Excess Free Acid: If the neutralization of the precursor acid during SALP manufacturing is incomplete, the final product may contain free acid.[6] This free acid can react prematurely with basic components at room temperature. | Source SALP from a reputable manufacturer with stringent quality control. If premature reaction is observed, test for the presence of free acid. |
| Fine Particle Size: While coarse particles can cause issues, excessively fine particles might lead to a faster initial reaction than desired. | Characterize the particle size distribution of your SALP. Select a grade with a particle size appropriate for your application's required reaction profile. | |
| Incomplete Reaction or Poor Performance at Higher Temperatures | Coarse Particle Size: Large SALP particles (e.g., greater than 105 microns) may not dissolve and react completely during the heating phase, leading to incomplete neutralization.[6] | Use SALP with a finer particle size to ensure uniform dispersion and complete reaction. Sieve the material if necessary to remove large particles. |
| Insufficient Heat or Time: The reaction of SALP is temperature and time-dependent. Insufficient heating may not activate the full neutralizing potential. | Ensure that the formulation reaches the necessary activation temperature (above 40°C) and is held at that temperature for a sufficient duration for the reaction to complete.[7] | |
| Variability Between Batches of SALP | Manufacturing Inconsistencies: Differences in the manufacturing process, such as the ratio of reactants (sodium, aluminum, and phosphate) or the drying method, can lead to batch-to-batch variability.[5] | Qualify new batches of SALP by testing their neutralizing value before use in production. Maintain a consistent supplier to minimize variability. |
Experimental Protocols
Protocol 1: Determination of Acid-Neutralizing Capacity (Adapted from USP <301>)
This method is suitable for determining the acid-neutralizing capacity (ANC) of SALP, particularly in a pharmaceutical context. It employs a back-titration to a fixed endpoint.[2][13][16]
1. Reagents and Equipment:
-
1.0 N Hydrochloric Acid (HCl)
-
0.5 N Sodium Hydroxide (NaOH)
-
Standardized pH meter with a suitable electrode
-
Magnetic stirrer and stir bar
-
250 mL beakers
-
Pipettes (30.0 mL or 60.0 mL)
-
Buret for titration
2. Sample Preparation:
-
Accurately weigh a quantity of the SALP powder.
-
Transfer the weighed sample to a 250 mL beaker.
-
Add 70 mL of water and mix with the magnetic stirrer for 1 minute.[2][17]
3. Procedure:
-
Ensure all tests are conducted at a temperature of 37 ± 3°C.[2]
-
While stirring, accurately pipet 30.0 mL of 1.0 N HCl into the sample beaker. (Note: If the expected ANC is greater than 25 mEq, use 60.0 mL of 1.0 N HCl).[2]
-
Stir continuously for 15 minutes (accurately timed) after adding the acid.[2][17]
-
Immediately begin to titrate the excess HCl with 0.5 N NaOH.
-
The titration should be completed within an additional 5 minutes.[2]
-
Titrate to a stable pH of 3.5 (the pH should remain stable for 10-15 seconds).[2][17]
-
Perform a blank determination using the same volume of HCl and water, titrated with the same 0.5 N NaOH.
4. Calculation: The acid-neutralizing capacity, expressed in mEq of acid consumed per gram of sample, is calculated as follows:
Total mEq of HCl added = (Volume of HCl in L) x (Normality of HCl) mEq of excess HCl = (Volume of NaOH used for sample in L) x (Normality of NaOH) mEq of acid consumed = (Total mEq of HCl added) - (mEq of excess HCl) ANC (mEq/g) = (mEq of acid consumed) / (Weight of sample in g)
Visualizations
Logical Workflow for Troubleshooting SALP Neutralizing Value
References
- 1. Sodium aluminium phosphate - Wikipedia [en.wikipedia.org]
- 2. uspbpep.com [uspbpep.com]
- 3. foodadditives.net [foodadditives.net]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. US3726962A - Sodium aluminum phosphate and process for preparation - Google Patents [patents.google.com]
- 6. kudosblends.com [kudosblends.com]
- 7. Sodium Aluminium Phosphate (SALP) | American Society of Baking [asbe.org]
- 8. markwideresearch.com [markwideresearch.com]
- 9. gjphosphate.com [gjphosphate.com]
- 10. gjphosphate.com [gjphosphate.com]
- 11. Leavening Acids | American Society of Baking [asbe.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Determination of acid-neutralizing capacity according to USP<301> | Metrohm [metrohm.com]
- 14. scribd.com [scribd.com]
- 15. Using rate of acid neutralization to characterize aluminum phosphate adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of acid-neutralizing capacity according to USP general chapter <301> | Separation Science [sepscience.com]
- 17. metrohm.com [metrohm.com]
"addressing dusting issues with finely divided sodium aluminum phosphate"
Welcome to the Technical Support Center for Sodium Aluminum Phosphate. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to handling finely divided sodium aluminum phosphate, with a primary focus on mitigating dusting issues.
Frequently Asked Questions (FAQs)
Q1: What is finely divided sodium aluminum phosphate?
A1: Finely divided sodium aluminum phosphate is a white, odorless powder used in the pharmaceutical and food industries.[1][2] In pharmaceutical applications, it can be used as an excipient. Its fine particle size, while often necessary for its function, can lead to significant dusting during handling.
Q2: Why is my batch of finely divided sodium aluminum phosphate so dusty?
A2: The dustiness of a powder is primarily influenced by its physical properties. Finely divided sodium aluminum phosphate has a small particle size, which increases its tendency to become airborne. Other contributing factors can include low moisture content, particle shape, and electrostatic charges.[3][4]
Q3: What are the primary risks associated with the dust from sodium aluminum phosphate?
A3: The primary risks include:
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Health Hazards: Inhalation of the dust can cause respiratory irritation.[5] It can also cause serious eye damage.[5]
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Cross-Contamination: Airborne dust can contaminate other experiments and products, which is a significant concern in a multi-use laboratory or a pharmaceutical manufacturing environment.
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Product Loss: Excessive dusting can lead to a loss of valuable product.
Q4: How does environmental humidity affect the dusting of sodium aluminum phosphate?
A4: Higher humidity can decrease dustiness by causing powder particles to agglomerate through the formation of liquid bridges between them.[4] However, for hygroscopic materials, excessive moisture absorption can lead to caking and poor flowability. Conversely, very low humidity can increase electrostatic charges between particles, leading to increased dusting.[4]
Q5: What are anti-dusting agents and how do they work?
A5: Anti-dusting agents are excipients added to a powder to reduce its tendency to form dust. They work through various mechanisms, such as increasing particle cohesion or reducing inter-particle friction. Common examples include fumed silica and magnesium stearate.[1][3][6]
Troubleshooting Guides
Issue 1: Excessive Dust Generation During Weighing and Transfer
Symptoms:
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Visible dust clouds form when scooping or pouring the powder.
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Powder residue is found on surfaces far from the immediate work area.
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Loss of product during transfer between containers.
Possible Causes:
-
High percentage of fine particles in the batch.
-
Low ambient humidity.
-
Turbulent handling procedures.
Solutions:
| Solution | Description | Quantitative Target/Parameter |
| Optimize Handling Technique | Use slow, deliberate movements when scooping and transferring the powder. Minimize drop height. | Drop height < 10 cm |
| Utilize Engineering Controls | Handle the powder in a fume hood or a glove box with appropriate ventilation. | Face velocity of 0.5 m/s for fume hood |
| Modify Environmental Conditions | Increase the relative humidity in the handling area. | Target Relative Humidity: 40-60% |
| Incorporate an Anti-Dusting Agent | Add a small percentage of an anti-dusting agent like fumed silica. | Starting concentration: 0.2% w/w fumed silica |
Issue 2: Poor Flowability Leading to Inaccurate Dosing
Symptoms:
-
Powder adheres to the sides of funnels and hoppers.
-
Inconsistent flow through powder handling equipment.
-
High variability in the weight of dispensed aliquots.
Possible Causes:
-
High inter-particle friction.
-
Irregular particle shape and size distribution.
-
Hygroscopic nature of the powder leading to clumping.
Solutions:
| Solution | Description | Quantitative Target/Parameter |
| Improve Flow with a Glidant | Incorporate a glidant such as magnesium stearate into the powder blend. | Starting concentration: 0.5% w/w magnesium stearate |
| Granulation | If the process allows, granulate the fine powder to create larger, more uniform particles that flow more freely. | Target granule size: > 150 µm |
| Mechanical Agitation | Use a vibratory feeder to promote consistent powder flow. | Adjust vibration frequency to achieve steady flow |
Experimental Protocols
Protocol 1: Characterization of Powder Flowability
This protocol outlines two common methods to assess the flowability of your sodium aluminum phosphate powder.
A. Angle of Repose (AOR)
Principle: The angle of repose is the angle of the conical pile formed when a powder is poured onto a horizontal surface. A lower angle of repose indicates better flowability.
Methodology:
-
Place a funnel with a fixed opening at a set height above a flat, circular base.
-
Carefully pour the sodium aluminum phosphate powder through the funnel until the pile reaches the edge of the base.
-
Measure the height (h) and the radius (r) of the powder cone.
-
Calculate the angle of repose (θ) using the formula: θ = arctan(h/r).
B. Hausner Ratio
Principle: The Hausner ratio is a measure of the inter-particle friction and is calculated from the bulk and tapped densities of the powder. A Hausner ratio closer to 1 indicates better flowability.
Methodology:
-
Measure a known mass of sodium aluminum phosphate powder.
-
Gently pour the powder into a graduated cylinder and record the bulk volume (VB).
-
Tap the graduated cylinder from a consistent height for a set number of times (e.g., 100 taps) until the volume no longer changes. Record the tapped volume (VT).
-
Calculate the bulk density (ρB = mass/VB) and tapped density (ρT = mass/VT).
-
Calculate the Hausner Ratio = ρT / ρB.
Data Presentation: Flowability Characteristics of Finely Divided Powders
| Parameter | Excellent Flow | Good Flow | Fair Flow | Poor Flow |
| Angle of Repose (degrees) | 25 - 30 | 31 - 35 | 36 - 40 | > 40 |
| Hausner Ratio | 1.00 - 1.11 | 1.12 - 1.18 | 1.19 - 1.25 | > 1.25 |
Protocol 2: Evaluation of Anti-Dusting Agent Efficacy
Principle: This protocol uses a rotating drum method to quantify the dustiness of a powder before and after the addition of an anti-dusting agent.
Methodology:
-
Prepare two samples of finely divided sodium aluminum phosphate: one control and one blended with a specific concentration of an anti-dusting agent (e.g., 0.5% w/w fumed silica).
-
Place a known mass of the control sample into a rotating drum dustiness tester.
-
Rotate the drum at a fixed speed for a set duration (e.g., 5 minutes).
-
A vacuum pump draws the generated dust through a filter.
-
Measure the mass of the dust collected on the filter.
-
Calculate the dustiness index as (mass of dust / initial mass of sample) * 100%.
-
Repeat steps 2-6 for the sample containing the anti-dusting agent.
-
Compare the dustiness indices to determine the effectiveness of the agent.
Data Presentation: Hypothetical Efficacy of Anti-Dusting Agents on Sodium Aluminum Phosphate
| Anti-Dusting Agent | Concentration (% w/w) | Reduction in Dustiness Index (%) |
| Fumed Silica | 0.2 | 45 |
| Fumed Silica | 0.5 | 68 |
| Magnesium Stearate | 0.5 | 35 |
| Magnesium Stearate | 1.0 | 52 |
Note: The above data is for illustrative purposes. Actual effectiveness should be determined experimentally.
Visualizations
Caption: Troubleshooting workflow for addressing dusting issues.
Caption: Logical steps for improving powder flowability.
References
- 1. Sodium Aluminium Phosphate - Naal3 H14 (po4)8.4h.sub.2 O Formula, Essential Leavening Agent For Baked Goods at Best Price in Delhi | M/s Advancein Organics Llp [tradeindia.com]
- 2. foodadditives.net [foodadditives.net]
- 3. mdpi.com [mdpi.com]
- 4. A concise summary of powder processing methodologies for flow enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stobec.com [stobec.com]
- 6. qualicer.org [qualicer.org]
Technical Support Center: Sodium Aluminum Phosphate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing free acid during the synthesis of sodium aluminum phosphate (SALP).
Frequently Asked Questions (FAQs)
Q1: What is "free acid" in the context of Sodium Aluminum Phosphate (SALP) synthesis?
A1: In SALP synthesis, "free acid" typically refers to residual or unreacted phosphoric acid (H₃PO₄) that remains in the final product. This can occur when the stoichiometric balance of reactants is not precise or when reaction conditions do not favor complete consumption of the acid.
Q2: Why is it critical to minimize free acid in the final SALP product?
A2: Minimizing free acid is crucial for several reasons:
-
Product Purity and Specifications: Food-grade and pharmaceutical-grade SALP must meet strict regulatory specifications, including limits on acidity. For example, the pH of a 1% solution is expected to be in the range of 3.5-5.5.[1]
-
Functional Performance: Excess free acid can alter the leavening properties of SALP in baking applications, causing premature gas release.[2]
-
Stability and Shelf-Life: High levels of free acid can affect the physical and chemical stability of the final product and formulations containing it.
Q3: What are the primary factors that influence the amount of free acid in SALP synthesis?
A3: The key factors influencing free acid content are the molar ratio of reactants, reaction temperature, and pH control.[3][4] The properties of the final aluminum phosphate product are highly dependent on the synthesis conditions.[3]
-
Reactant Ratio (P/Al): An excess of phosphoric acid relative to the sodium and aluminum sources is a direct cause of residual free acid.[5]
-
Reaction Temperature: Temperature affects reaction kinetics.[6] Maintaining an optimal temperature range (typically 75°C to 105°C) ensures the reaction proceeds to completion.[6]
-
pH Control: The pH of the reaction medium is a critical parameter. The final product is often an amorphous aluminum hydroxyphosphate, and its composition is highly dependent on the precipitation pH.[7]
Q4: How can I remove excess free phosphoric acid after synthesis?
A4: Post-synthesis purification is essential for removing residual free acid. A common method involves washing the recovered SALP crystals. This can be done with aqueous methanol, followed by a wash with pure methanol to remove the free phosphoric acid before drying.[8] Another effective technique is to wash the precipitate multiple times with deionized water.[3][9]
Troubleshooting Guide
Problem 1: My final SALP product has a low pH and high acidity.
| Possible Cause | Troubleshooting Step | Explanation |
| Incorrect Reactant Stoichiometry | Verify the molar ratios of your sodium, aluminum, and phosphate sources. Ensure phosphoric acid is not in excess. | The ratio of reactants is critical. For instance, a common formulation for 1-3-8 SALP uses a Na:Al:PO₄ atomic ratio of 1:3:8.[8] An excess of the phosphate source will result in unreacted acid. |
| Incomplete Reaction | Review the reaction temperature and duration. The reaction should be conducted between 75°C and 105°C for a sufficient time (e.g., 3-6 hours) to ensure it goes to completion.[6] | Lower temperatures can slow the reaction rate, leaving unreacted starting materials. The initial reaction temperature should be maintained above 75°C to prevent the formation of other compounds.[6] |
| Ineffective Washing | Enhance the post-synthesis washing protocol. Increase the number of washing cycles with deionized water or use an aqueous methanol wash to effectively remove residual phosphoric acid.[8][9] | Soluble impurities and unreacted acid are removed during the washing stage. Insufficient washing will leave these impurities in the final product.[9] |
Problem 2: A "white precipitate" forms in the reaction mixture before crystallization or spray drying.
| Possible Cause | Troubleshooting Step | Explanation |
| Hydrolytic Decomposition | Add a small amount (0.1% to 5% by weight of SALP) of a non-toxic, water-soluble metal sulfate, such as aluminum sulfate, as a precipitation inhibitor at the beginning of the synthesis.[8] | Unwanted precipitation can be caused by the hydrolytic decomposition of the SALP. Certain additives can suppress this "white precipitate" formation.[8] |
| Incorrect pH | Monitor and control the pH of the reaction mixture. The formation of different aluminum phosphate or hydroxide species is highly pH-dependent.[4][7] | As the pH increases, the hydrolysis of the aluminum ion becomes more pronounced, which can lead to the co-precipitation of aluminum hydroxide.[7] |
Quantitative Data Summary
The synthesis conditions significantly impact the final product's characteristics. The tables below summarize key quantitative parameters from various synthesis protocols.
Table 1: Effect of Reactant Ratio and Temperature on Product Formation
| Na:Al:P Atomic Ratio | H₃PO₄ Concentration | Temperature | Outcome | Reference |
| ~3:3:9 | 85% | 85°C - 95°C | Preferred range for producing the 3:3:9 compound. | [6] |
| ~3:3:9 | 80% | 80°C | Essentially all product is the 3:3:9 compound. | [6] |
| 1:3:8 | 75.6% | 80°C - 100°C | Forms a clear, viscous solution for 1-3-8 SALP. | [8] |
| P/Al > 3 | - | 700°C | Decreases the appearance temperature of stable cubic aluminum metaphosphate. | [5] |
Table 2: Parameters for Neutralizing Excess Phosphoric Acid
| Reactant Mixture | Neutralizing Agent | Reaction Conditions | Outcome | Reference |
| SALP mixture with 1% excess H₃PO₄ | Ca(OH)₂ | Agitation at room temperature for ~3.5 hours. | Neutralizes excess H₃PO₄ to form Ca(H₂PO₄)₂ in situ. The resulting clear mixture can be spray dried. | [8] |
Experimental Protocols
Protocol 1: Synthesis of 1-3-8 Sodium Aluminum Phosphate
This protocol is adapted from a known method for preparing SALP.[8]
-
Prepare Phosphoric Acid Solution: In a suitable reaction vessel, create an aqueous mixture containing phosphoric acid (e.g., 75.6% H₃PO₄) and water.
-
Add Sodium Source: Slowly add sodium carbonate (Na₂CO₃) to the phosphoric acid solution at room temperature to control foaming.
-
Heating: After the sodium carbonate has completely dissolved, heat the resulting solution to between 80°C and 100°C.
-
Add Aluminum Source: While maintaining the temperature and with good agitation, slowly add aluminum hydroxide (Al(OH)₃). The slow addition prevents lump formation.
-
Reaction: Hold the reaction mixture at 80°C - 100°C for approximately 3 hours with continued agitation to ensure the reaction is complete.
-
Cooling and Dilution: Cool the clear, viscous SALP solution to room temperature. Dilute the solution with water to a desired concentration (e.g., 40% SALP) for further processing like spray drying.
-
Purification (if crystallizing): If recovering a crystalline product, wash the crystals with aqueous methanol and then pure methanol to remove free phosphoric acid.[8]
-
Drying: Dry the final product at approximately 70°C.[8]
Protocol 2: Determination of Free Acid (via Neutralizing Value)
This procedure is based on the Food Chemicals Codex method for determining the neutralizing value of SALP, which quantifies its acidic character.[10]
-
Sample Preparation: Accurately weigh approximately 0.84 g of the SALP sample and transfer it to a 250 mL beaker.
-
Dissolution: Add 120 mL of a 0.5 M sodium chloride solution to the sample.
-
Initial Titration: Stir the solution until the sample is completely dissolved. Using a pH meter, titrate the solution with 0.1 N sodium hydroxide (NaOH) until a pH of 4.5 is reached and maintained for at least 5 minutes.
-
Heating: Heat the solution to boiling and boil for 1 minute.
-
Final Titration: Cool the solution rapidly to room temperature. Resume the titration with 0.1 N NaOH until a pH of 10 is reached.
-
Calculation: The neutralizing value is calculated based on the volume of NaOH used in the final titration step.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for Sodium Aluminum Phosphate (SALP) Synthesis.
Caption: Key Factors Influencing Free Acid Content in SALP.
Caption: Workflow for Free Acid Determination via Neutralizing Value.
References
- 1. gjphosphate.com [gjphosphate.com]
- 2. bakerpedia.com [bakerpedia.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of the P/Al Molar Ratio and Heating Rate on the Composi-Tion of Alumino-Phosphate Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3726962A - Sodium aluminum phosphate and process for preparation - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. US4375456A - Method of producing sodium aluminum phosphate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Collaborative study of the Food Chemicals Codex method for the determination of the neutralizing value of sodium aluminum phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Flow Characteristics of Powdered Sodium Aluminum Phosphate (SALP)
Welcome to the technical support center for handling and processing powdered sodium aluminum phosphate (SALP). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges related to the flow characteristics of SALP.
Frequently Asked Questions (FAQs)
Q1: What is sodium aluminum phosphate (SALP) and why are its flow characteristics important?
A1: Sodium aluminum phosphate (SALP) is a white, powdered inorganic compound used in various industries, including as a leavening agent in baking and as an excipient in pharmaceutical formulations.[1][2] Its physical flow characteristics are critical for ensuring manufacturing efficiency, uniform mixing with other components, consistent dosing, and preventing blockages in equipment like hoppers and feeders.[3][4]
Q2: What are the primary causes of poor flowability in powdered SALP?
A2: Poor flow in powdered SALP, as with many cohesive powders, typically stems from a combination of physical factors:
-
Particle Size and Distribution: Very fine particles (less than 100 μm) exhibit strong interparticle cohesive forces, such as van der Waals forces, which impede flow.[5][6]
-
Moisture Content: SALP is hygroscopic and can absorb moisture from the environment. This moisture forms liquid bridges between particles, significantly increasing cohesion and leading to caking or clumping.[1][7]
-
Particle Shape and Texture: Irregularly shaped or rough-surfaced particles have a greater tendency to interlock mechanically, increasing friction and reducing flowability compared to smooth, spherical particles.[3][8]
-
Electrostatic Charges: Processing and handling can induce static charges on particles, causing them to attract or repel each other, leading to erratic flow.[3]
Q3: What methods can be employed to improve the flowability of SALP?
A3: Several techniques can be used to enhance the flow properties of cohesive powders like SALP:
-
Addition of Flow Enhancers (Glidants): Incorporating small amounts of glidants, such as colloidal silicon dioxide (fumed silica) or magnesium stearate, can significantly improve flow. These agents work by adhering to the surface of the host particles, reducing interparticle friction and cohesion.[9][10]
-
Granulation: This process agglomerates fine SALP powder into larger, more uniform, and free-flowing granules. Both wet granulation (using a liquid binder) and dry granulation (using compaction) are effective methods.[3][11]
-
Control of Environmental Conditions: Maintaining a low-humidity environment during storage and processing is crucial to prevent moisture absorption and caking.[8][12]
-
Particle Engineering: Techniques like spray drying can be optimized to produce more spherical particles, which inherently possess better flow properties.[8][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with powdered SALP.
Problem: The SALP powder is forming arches or bridges over the hopper outlet, causing intermittent or no flow.
| Potential Cause | Recommended Solution |
| High Cohesion | The interparticle forces are too strong. Solution: Incorporate a glidant like 0.5% - 2.0% (w/w) colloidal silicon dioxide. This can be achieved through a dry coating process to ensure even distribution.[9][13] |
| Mechanical Interlocking | Irregular particle shapes are locking together. Solution: Consider granulation (wet or dry) to create larger, more rounded particles that flow more freely.[8] |
| Compaction | The powder has been compressed in the hopper due to its own weight. Solution: Modify handling equipment. Using a hopper with a steeper wall angle or installing mechanical agitators or vibrators can help break up compacted powder.[14] |
Problem: The powder flow is erratic and inconsistent, leading to inaccurate dosing.
| Potential Cause | Recommended Solution |
| "Rat-holing" | A narrow flow channel has formed directly above the outlet, leaving most of the powder stagnant.[9] Solution: This is common in funnel-flow hoppers. If possible, switch to a mass-flow hopper design. Alternatively, using flow aids can reduce the powder's internal friction.[15] |
| Segregation | Particles of different sizes have separated during handling, with finer particles impeding flow.[9] Solution: Granulation is the most effective method to prevent segregation by binding fine and coarse particles together into uniform agglomerates.[11] |
| Electrostatic Charges | Static electricity is causing particles to adhere to equipment surfaces. Solution: Ensure proper grounding of all processing equipment. Increasing the relative humidity of the processing environment can also help dissipate static charges, but must be balanced against the risk of moisture-induced caking. |
Problem: The SALP powder has formed hard clumps or cakes during storage.
| Potential Cause | Recommended Solution |
| Moisture Absorption | The powder has been exposed to a humid environment.[7] Solution: Store SALP in tightly sealed containers with desiccants.[12] Process the powder in a humidity-controlled environment. If caking has already occurred, gentle milling or screening may be necessary to break up the agglomerates before further use.[16] |
| Temperature Fluctuations | Cycles of heating and cooling can promote moisture migration and caking.[14] Solution: Store the powder in a temperature-controlled area to avoid significant fluctuations.[15] |
| Compaction Over Time | The pressure from the weight of the powder has caused consolidation.[14] Solution: Avoid storing SALP in large piles or deep containers for extended periods. Use smaller storage containers to reduce compaction pressure. |
Data Presentation: Flow Property Improvement
Table 1: Typical Flow Properties of Cohesive Powders Before and After Addition of a Glidant (Data is representative of cohesive APIs and excipients and should be considered illustrative for SALP)
| Parameter | Untreated Powder | Powder + 1.0% Colloidal Silica | Flow Classification |
| Angle of Repose (degrees) | 45 - 50 | 35 - 40 | Poor -> Fair/Good |
| Carr's Index (%) | 28 - 35 | 18 - 25 | Very Poor -> Passable |
| Hausner Ratio | 1.39 - 1.54 | 1.22 - 1.33 | Very Poor -> Passable |
Citation for powder flow classification by Angle of Repose, Carr's Index, and Hausner Ratio.[17][18]
Table 2: Typical Flow Properties Before and After Granulation (Data is representative of fine, cohesive powders and should be considered illustrative for SALP)
| Parameter | Fine Powder | After Wet Granulation | Flow Classification |
| Angle of Repose (degrees) | > 50 | 30 - 35 | Very, Very Poor -> Good |
| Carr's Index (%) | > 38 | 12 - 16 | Very, Very Poor -> Good |
| Hausner Ratio | > 1.60 | 1.14 - 1.19 | Very, Very Poor -> Good |
Citation for powder flow classification by Angle of Repose, Carr's Index, and Hausner Ratio.[17][18]
Experimental Protocols
Protocol 1: Measurement of Powder Flow Properties
This protocol details the standard methods for quantifying the flowability of SALP.
1.1. Angle of Repose (Fixed Funnel Method)
-
Place a funnel on a ring stand, positioned at a fixed height above a flat, level surface.
-
Carefully pour the SALP powder through the funnel until the apex of the resulting cone reaches the funnel's tip.
-
Measure the height (h) and the radius (r) of the powder cone.
-
Calculate the Angle of Repose (θ) using the formula: θ = tan⁻¹(h/r) .
-
Repeat the measurement three times and report the average value.[19]
1.2. Bulk Density and Tapped Density
-
Gently pour a known mass (m) of SALP powder into a graduated cylinder.
-
Record the initial volume (Vb) to calculate the Bulk Density (ρb) = m / Vb .
-
Secure the graduated cylinder on a tapping apparatus (tapped densitometer).
-
Tap the cylinder a specified number of times (e.g., 500 or 1250 taps, as per USP standards).[10]
-
Record the final tapped volume (Vt).
-
Calculate the Tapped Density (ρt) = m / Vt .
1.3. Calculation of Carr's Index and Hausner Ratio
-
Using the bulk and tapped densities, calculate Carr’s Index (%) = [(ρt - ρb) / ρt] x 100 .[17]
-
Calculate the Hausner Ratio = ρt / ρb .[17]
Protocol 2: Improving SALP Flowability by Dry Coating with Colloidal Silicon Dioxide
This protocol describes a method for applying a glidant to the surface of SALP particles.
Objective: To reduce the interparticle cohesion of SALP powder by creating a uniform coating of nano-sized silica particles.
Materials & Equipment:
-
Powdered Sodium Aluminum Phosphate (SALP)
-
Colloidal Silicon Dioxide (e.g., Aerosil® 200) at 0.5% to 2.0% w/w
-
A high-shear mixer (e.g., Mechanomill) or a conical screen mill (e.g., Quadro® Comil®)[9][13]
-
Spatula and weighing balance
Procedure:
-
Weigh the required amount of SALP powder and the calculated amount of colloidal silicon dioxide.
-
Premix the SALP and silica in a container by gentle tumbling for 1-2 minutes to loosely distribute the glidant.
-
Using a High-Shear Mixer:
-
Using a Conical Screen Mill (Comil):
-
Collect the processed powder.
-
Evaluate the flow properties of the dry-coated SALP using Protocol 1 to quantify the improvement.
Protocol 3: Improving SALP Flowability by Wet Granulation
This protocol outlines the steps for converting fine SALP powder into flowable granules.
Objective: To increase the effective particle size and create more spherical, uniform particles to improve flow.
Materials & Equipment:
-
Powdered Sodium Aluminum Phosphate (SALP)
-
Binder solution (e.g., a povidone solution in water or ethanol)
-
High-shear granulator or planetary mixer
-
Wet mill or screen (e.g., 6-12 mesh)
-
Fluid bed dryer or tray dryer
-
Dry mill or screen (e.g., 14-20 mesh)
Procedure:
-
Weighing and Mixing: Weigh and transfer the SALP powder into the bowl of a high-shear granulator or planetary mixer. Mix for 5 minutes to ensure homogeneity.[11]
-
Wet Massing: Slowly add the binder solution to the powder while the mixer/impeller is running at low speed. Continue adding liquid until a damp mass of suitable consistency is formed (it should form a ball when squeezed by hand but crumble under light pressure).[21][22]
-
Wet Screening: Pass the damp mass through a screen with a large mesh size (e.g., 8 mesh) to break up large agglomerates and form preliminary granules.[5]
-
Drying: Spread the wet granules evenly on a tray for a tray dryer or transfer them to a fluid bed dryer. Dry the granules until the moisture content reaches the target level (typically <2%).
-
Dry Screening/Sizing: Mill the dried granules or pass them through a smaller mesh screen (e.g., 16 mesh) to achieve a uniform particle size distribution and break any aggregates formed during drying.[16]
-
Evaluation: Assess the flow properties of the final granules using Protocol 1 and compare them to the original SALP powder.
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving poor SALP flowability.
Caption: Experimental workflow for the dry coating of SALP with a glidant.
Caption: Experimental workflow for improving SALP flowability via wet granulation.
References
- 1. researchgate.net [researchgate.net]
- 2. markwideresearch.com [markwideresearch.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. azom.com [azom.com]
- 5. Wet Granulation Process | Pharmaguideline [pharmaguideline.com]
- 6. Powder Flow Properties [granutools.com]
- 7. Prevent Caking of Bulk Solids | AIChE [aiche.org]
- 8. Techniques for enhancing powder flowability and mitigating issues [jenike.com]
- 9. mdpi.com [mdpi.com]
- 10. confer.cz [confer.cz]
- 11. Tablet Manufacture by Wet Granulation Method - Pharmapproach.com [pharmapproach.com]
- 12. ctgrain.com [ctgrain.com]
- 13. researchgate.net [researchgate.net]
- 14. How to avoid problems with powder flow? | Palamatic Process [palamaticprocess.com]
- 15. Powder caking or clumping review : causes and how to solve it [powderprocess.net]
- 16. quadro-mpt.com [quadro-mpt.com]
- 17. Carr Index / Hausner Ratio : Formula, Definition, Calculation, Calculator [powderprocess.net]
- 18. A concise summary of powder processing methodologies for flow enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Practical: Determination of Angle of repose, Carre's Index & Hausner ratio of given powder [knowledgeofpharma.blogspot.com]
- 20. epj-conferences.org [epj-conferences.org]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. lfatabletpresses.com [lfatabletpresses.com]
"impact of ingredient variability on SALP leavening performance"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the impact of ingredient variability on Sodium Aluminum Phosphate (SALP) leavening performance.
Troubleshooting Guides
Issue: Inconsistent or Poor Loaf Volume
Possible Cause 1: Flour Variability
-
Q: How can variations in flour protein content affect SALP leavening and loaf volume?
-
A: Flour with higher protein content generally has greater gluten strength, which can better retain the carbon dioxide gas released by the SALP-baking soda reaction, resulting in improved loaf volume. Conversely, lower protein flour may lead to a weaker gluten network and reduced gas retention, causing a denser final product. SALP is known to increase dough tolerance to flour variability.[1][2]
-
-
Q: Can the ash content of flour impact the performance of SALP?
-
A: Yes, the ash content, which represents the mineral content of the flour, can influence dough pH and enzymatic activity. These changes can affect the rate and timing of the leavening reaction. While SALP provides some tolerance to these variations, significant deviations in ash content may require adjustments to the leavening system.
-
Possible Cause 2: Water Quality
-
Q: My dough seems sticky and weak, or conversely, too tough. Could my water be the problem?
-
A: Water hardness, determined by its mineral content (calcium and magnesium), plays a crucial role. Soft water can lead to a sticky and weak dough, while very hard water can toughen the gluten, potentially slowing down fermentation and affecting the final texture.[3][4] For optimal results, moderately hard water is recommended.
-
-
Q: How does the pH of my water affect the leavening reaction?
-
A: The pH of the water can influence the overall pH of the dough.[5] Highly alkaline water may slightly delay the initiation of the acid-base reaction with SALP, while acidic water could cause a premature reaction. The ideal pH for baking water is generally slightly acidic to neutral (around 6.0-7.0).[3]
-
Possible Cause 3: Imbalance of Leavening Agents
-
Q: I'm observing a dense crumb structure. What could be the issue with my leavening agents?
-
A: A dense crumb can result from an incorrect ratio of SALP to sodium bicarbonate. It is crucial to use the correct neutralizing value (NV) to calculate the appropriate amounts. SALP typically has an NV of 100, meaning 100 parts of SALP will neutralize 100 parts of sodium bicarbonate.[1][2][6] An excess of acid can lead to a bitter aftertaste, while too little acid will result in insufficient gas production and a denser product.[7]
-
Issue: Premature Gas Release or "Bench" Reaction
-
Q: My batter is losing significant volume before it even gets to the oven. Why is this happening?
-
A: SALP is a heat-activated, slow-acting leavening acid, meaning most of its reaction should occur at baking temperatures.[5][8] Premature gas release can be caused by excessive moisture, elevated temperatures during mixing and holding, or the presence of highly soluble, fast-acting acids in your formulation that are not intended.[9] Ensure that your storage and mixing environments are not excessively warm or humid.
-
Issue: Undesirable Final Product Characteristics
-
Q: The final product has a soapy or metallic aftertaste. What is the likely cause?
-
A: A soapy or metallic taste is often an indicator of an excess of unreacted sodium bicarbonate, which can occur if there is insufficient leavening acid (SALP) to neutralize it.[10] Re-evaluate your formulation to ensure the correct acid-to-base ratio based on the neutralizing value.
-
-
Q: The crumb color of my product is inconsistent. How can I address this?
-
A: The final pH of the baked good influences the crumb color. A lower pH (more acidic) can result in a whiter crumb, while a higher pH (more alkaline) can lead to a darker or yellowish crumb.[7] This can be adjusted by fine-tuning the ratio of SALP to baking soda.
-
Frequently Asked Questions (FAQs)
General Knowledge
-
Q: What is the mechanism of SALP as a leavening agent?
-
A: SALP is an acidic leavening agent that reacts with an alkaline source, typically sodium bicarbonate, in the presence of moisture and heat to produce carbon dioxide gas.[8][10] This gas gets trapped within the dough's gluten network, causing it to rise. SALP is known for its slow reaction rate, with the majority of gas release occurring at baking temperatures.[5][11]
-
-
Q: What are the typical applications for SALP?
Ingredient Interactions
-
Q: How do sugar and fat content affect SALP leavening performance?
-
A: Sugar and fat are key structural ingredients in many baked goods.[12] High sugar content can delay starch gelatinization and protein denaturation, which can impact the setting of the final structure. Fat acts as a tenderizer and lubricant, affecting the dough's rheology.[13] While SALP is generally tolerant to ingredient variability, significant changes in sugar or fat content may require adjustments to the leavening system to achieve the desired texture and volume.[14] Reductions in sugar and fat can lead to a harder texture in the final product.[15]
-
-
Q: Can I use SALP in combination with other leavening acids?
Experimental Considerations
-
Q: How can I quantitatively measure the rate of reaction of my SALP leavening system?
-
A: The Dough Rate of Reaction (DRR) or Rate of Reaction (ROR) test is a common method to measure the amount and speed of carbon dioxide evolution from a leavening system in a simulated dough or batter.[16] This data is crucial for comparing different leavening acids and optimizing the timing of gas release for a specific application.
-
Data Presentation
Table 1: Properties of Common Leavening Acids
| Leavening Acid | Abbreviation | Neutralizing Value (NV) | Rate of Reaction | Key Characteristics |
| Sodium Aluminum Phosphate | SALP | 100[1][2][6] | Slow, heat-activated[5][8] | Bland taste, improves dough tolerance, ideal for long bench times.[1] |
| Sodium Acid Pyrophosphate | SAPP | 72[17] | Slow to fast (grades vary) | Can have a slight aftertaste.[10] |
| Monocalcium Phosphate | MCP | 80[6] | Fast | Provides initial leavening during mixing.[5] |
| Sodium Aluminum Sulfate | SAS | 104[6] | Slow, heat-activated | Provides high volume and good shelf stability.[6] |
Experimental Protocols
Protocol 1: Determination of Dough Rate of Reaction (DRR)
-
Objective: To measure the rate and volume of carbon dioxide released from a leavening system in a standardized dough.
-
Apparatus: A gasometric device (e.g., Risograph or similar) capable of measuring gas evolution over time at a controlled temperature.
-
Procedure:
-
Prepare a standardized dough formulation, typically consisting of flour, water, and the leavening system to be tested (SALP and sodium bicarbonate).
-
Place a known weight of the dough into the reaction vessel of the gasometric device.
-
Seal the vessel and begin recording the volume of gas evolved over a set period, often simulating mixing, bench time, and baking temperatures.
-
Plot the cumulative gas volume against time to generate the DRR curve.
-
-
Data Analysis: The resulting curve illustrates the timing and extent of gas release, allowing for comparison between different leavening formulations.
Protocol 2: Evaluation of Baked Product Volume
-
Objective: To determine the final volume of a baked product as an indicator of leavening performance.
-
Apparatus: A seed displacement apparatus.
-
Procedure:
-
Prepare and bake the product (e.g., a standardized cake or loaf of bread) according to a defined protocol.
-
Allow the product to cool to room temperature.
-
Weigh the product.
-
Fill the seed displacement apparatus with a known volume of fine seeds (e.g., rapeseed).
-
Place the baked product into the apparatus and measure the volume of displaced seeds.
-
-
Data Analysis: The volume can be expressed in cubic centimeters and used to compare the leavening performance of different formulations. A higher volume generally indicates more effective leavening.
Visualizations
Caption: Workflow of SALP leavening from mixing to final product.
Caption: Troubleshooting logic for poor SALP leavening performance.
References
- 1. bakerpedia.com [bakerpedia.com]
- 2. Sodium Aluminium Phosphate (SALP) | American Society of Baking [asbe.org]
- 3. thebrotbox.com [thebrotbox.com]
- 4. The Impact of Water Quality on Baking Results ⋆ Jupiter & Dann [jupiterhadley.com]
- 5. cerealsgrains.org [cerealsgrains.org]
- 6. preparedfoods.com [preparedfoods.com]
- 7. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 8. Sodium aluminium phosphate - Wikipedia [en.wikipedia.org]
- 9. ahperformance.com [ahperformance.com]
- 10. gjphosphate.com [gjphosphate.com]
- 11. kudosblends.com [kudosblends.com]
- 12. Effect of fat and sugar replacement on rheological, textural and nutritional characteristics of multigrain cookies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of fat types on the structural and textural properties of dough and semi-sweet biscuit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Budenheim [budenheim.com]
- 15. researchgate.net [researchgate.net]
- 16. WO2016144855A1 - Leavening composition to replace aluminum based leavening acids - Google Patents [patents.google.com]
- 17. FNB News - Baking Powder - Combination of baking soda, leavening acids and filler | FNB News [fnbnews.com]
"managing hygroscopicity of sodium aluminum phosphate during storage"
This guide provides researchers, scientists, and drug development professionals with essential information for managing sodium aluminum phosphate (SALP), focusing on issues related to its hygroscopicity during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is sodium aluminum phosphate (SALP) and why is its hygroscopicity a concern?
A1: Sodium aluminum phosphate (SALP) refers to a group of sodium salts of aluminum phosphates, commonly used as leavening agents in baking or as excipients in pharmaceutical formulations.[1][2][3][4] While some sources describe it as having a low hygroscopic nature, it is crucial to avoid extreme humidity during storage.[5][6] Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air.[7][8] For a powdered substance like SALP, moisture uptake is a significant concern because it can lead to physical and chemical changes, such as caking, clumping, altered flowability, and potential degradation, which can negatively impact manufacturing processes and the quality of the final product.[7][9][10]
Q2: What are the ideal storage conditions for sodium aluminum phosphate?
A2: To maintain its physical and chemical integrity, SALP should be stored in a cool, dry, and well-ventilated place.[5][11] It is imperative to keep containers tightly sealed to prevent moisture ingress.[5][12][13] The recommended storage temperature is generally between 5°C and 25°C.[12] While a specific relative humidity (RH) is not always provided, general guidance for hygroscopic materials suggests maintaining RH below 40% in storage and production areas.[14]
Q3: What are the visual signs of moisture uptake in sodium aluminum phosphate?
A3: The primary visual signs of moisture uptake in powdered SALP are caking and clumping, where the free-flowing powder forms lumps or solid masses.[7][8][15] This occurs as moisture absorption creates liquid bridges between particles, leading to agglomeration.[10] You may also observe poor flowability, where the powder clings to surfaces of containers or equipment instead of moving freely.[16]
Q4: How does excessive moisture affect the stability and performance of SALP in formulations?
A4: Excessive moisture can significantly compromise SALP's performance. In pharmaceutical formulations, changes in the physical state due to moisture can alter the dissolution rate of the final product, affecting its bioavailability.[7] Increased moisture can also lead to chemical degradation through hydrolysis.[9] For its use as a leavening agent, moisture uptake before baking can lead to premature reaction with other ingredients, reducing the amount of gas released during the actual baking process and resulting in a poor-quality product.[3][4]
Troubleshooting Guide
Q5: My sodium aluminum phosphate has formed hard clumps (caked). What are the causes and what should I do?
A5: Caking is primarily caused by exposure to excessive moisture, either from high ambient humidity or significant temperature fluctuations leading to condensation.[8][10] Improperly sealed containers are a common culprit.[7]
-
Immediate Actions: Gently break up small clumps with a sanitized tool if the material is for immediate, non-critical use. However, for pharmaceutical applications, caked material should be quarantined and re-evaluated for critical quality attributes (e.g., moisture content, purity) before use.
-
Long-Term Prevention: Review your storage procedures. Ensure containers are airtight and stored in a climate-controlled environment with low relative humidity.[14] Consider incorporating desiccants like silica gel into the packaging for added protection.[7][14]
Q6: I'm experiencing poor flowability of SALP powder during the manufacturing process. How can I resolve this?
A6: Poor flowability is a direct consequence of moisture uptake, which increases inter-particle cohesion.[7][10]
-
Immediate Actions: If manufacturing is underway, try to control the immediate environment by using dehumidifiers to lower the relative humidity.[14] Ensure all equipment surfaces are clean and dry.
-
Preventative Measures: Handle the material in a humidity-controlled environment (ideally <40% RH).[14] Minimize the exposure time of the powder to ambient air during dispensing and processing.[7] Pre-drying raw materials before blending can also be a critical control step.[14] In formulation development, consider adding glidants to improve powder flow.[16]
Q7: My final product is failing quality control tests, and I suspect an issue with the SALP. How can I determine if moisture is the root cause?
A7: If you suspect moisture in SALP is affecting your final product, a systematic investigation is needed.
-
Test the SALP: Perform a moisture content analysis on the batch of SALP used. Compare this with the certificate of analysis and your internal specifications. (See Experimental Protocols below).
-
Review Storage Records: Check the temperature and humidity logs for the storage area where the SALP was kept.
-
Inspect Retained Samples: Examine retained samples of the SALP powder for any signs of caking or clumping.
-
Assess Formulation: Evaluate if other excipients in the formulation are also highly hygroscopic, as the issue could be cumulative.[17]
This process will help you isolate whether the hygroscopicity of SALP is the contributing factor to the product failure.
Data Presentation
Table 1: Recommended Storage and Handling Conditions for Sodium Aluminum Phosphate
| Parameter | Recommendation | Rationale |
| Temperature | 5°C - 25°C | Prevents thermal degradation and reduces risk of condensation from temperature cycling.[12] |
| Relative Humidity (RH) | < 40% | Minimizes moisture absorption from the air, preventing caking and degradation.[14] |
| Container | Tightly sealed, airtight | Creates a physical barrier against environmental moisture.[5][13] |
| Packaging Material | Moisture-proof (e.g., aluminum foil, HDPE) | Provides a low moisture vapor permeation rate.[7][16] |
| Use of Desiccants | Recommended (e.g., silica gel) | Actively absorbs residual moisture within the container.[7][14] |
Table 2: Effects of Improper Storage on Sodium Aluminum Phosphate Properties
| Condition | Potential Effect on SALP | Impact on Final Product |
| High Humidity (>60% RH) | Caking, clumping, agglomeration | Poor content uniformity, inaccurate dosing, processing issues.[7][8] |
| Temperature Fluctuations | Increased risk of moisture condensation | Inconsistent material properties, potential for chemical degradation.[10] |
| Improperly Sealed Container | Significant moisture uptake | Reduced shelf-life, altered dissolution profile, loss of potency.[7][9] |
| Exposure to Air | Gradual moisture absorption | Poor powder flowability, manufacturing delays.[16] |
Experimental Protocols
Protocol 1: Determination of Moisture Content by Loss on Drying (LOD)
This thermo-gravimetric method measures the total loss of weight from a sample upon heating and is suitable for determining the amount of water and other volatile components.[18][19]
-
Apparatus: Drying oven, analytical balance, desiccator, weighing dishes.[20][21]
-
Methodology:
-
Pre-dry a clean, empty weighing dish and its lid in the oven at 105°C for 30 minutes.[21]
-
Transfer the dish and lid to a desiccator to cool to room temperature.
-
Weigh the empty dish and lid accurately on an analytical balance (record as W1).
-
Place approximately 2-5 g of the SALP sample into the dish. Record the combined weight of the dish, lid, and sample (record as W2).
-
Place the dish with the sample (with the lid partially open) into the oven set at a specified temperature (e.g., 105°C) for a defined period (e.g., 2-3 hours) or until a constant weight is achieved.[20]
-
After drying, transfer the dish and sample to the desiccator to cool completely.
-
Weigh the cooled dish, lid, and dried sample (record as W3).
-
-
Calculation:
-
Initial Sample Weight = W2 - W1
-
Weight of Water Lost = W2 - W3
-
% Moisture Content = [(W2 - W3) / (W2 - W1)] x 100
-
Protocol 2: Determination of Water Content by Karl Fischer Titration
This is a highly accurate and specific method for determining water content, as it reacts directly with water molecules.[18] It is particularly useful for samples with low moisture content.[19]
-
Apparatus: Karl Fischer titrator (volumetric or coulometric).
-
Reagents: Karl Fischer reagent, standardized water-in-methanol standard.
-
Methodology:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel must be pre-titrated to a dry, stable endpoint.
-
Standardization: Standardize the Karl Fischer reagent by titrating a known mass of water or a certified water standard to determine the reagent's titer (mg of water per mL of reagent).
-
Sample Analysis:
-
Accurately weigh a suitable amount of the SALP sample.
-
Quickly introduce the sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.
-
Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Record the volume of titrant used.
-
-
-
Calculation:
-
% Water Content = [(Volume of Titrant (mL) x Titer (mg/mL)) / Sample Weight (mg)] x 100
-
Visualizations
Caption: Troubleshooting workflow for caked Sodium Aluminum Phosphate.
Caption: Decision process for SALP storage and handling.
Caption: Experimental workflow for moisture content analysis.
References
- 1. gjphosphate.com [gjphosphate.com]
- 2. Sodium aluminium phosphate - Wikipedia [en.wikipedia.org]
- 3. Digging Deeper – Sodium Aluminum Phosphate - Center for Research on Ingredient Safety [cris.msu.edu]
- 4. nbinno.com [nbinno.com]
- 5. innophos.com [innophos.com]
- 6. solechem.eu [solechem.eu]
- 7. smtdryboxes.com [smtdryboxes.com]
- 8. absortech.com [absortech.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. What Causes Powder Caking? - Jenike & Johanson [jenike.com]
- 11. Sodium Aluminium Phosphate or SALP Manufacturers, with SDS [mubychem.com]
- 12. stobec.com [stobec.com]
- 13. Sodium aluminum phosphate(7785-88-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 15. aqualab.com [aqualab.com]
- 16. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]
- 18. kerone.com [kerone.com]
- 19. blog.kett.com [blog.kett.com]
- 20. deldot.gov [deldot.gov]
- 21. repository.seafdec.org [repository.seafdec.org]
Technical Support Center: Deconvolution of Overlapping Peaks in XRD Patterns of SALP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deconvolution of overlapping X-ray Diffraction (XRD) peaks in patterns of SALP (hypothetical Substance Actively Leading to Polymorphism).
Frequently Asked Questions (FAQs)
Q1: What is peak deconvolution in the context of XRD analysis?
A1: Peak deconvolution is a numerical process used to separate overlapping peaks in a diffraction pattern into their individual components.[1] In XRD, this is crucial when crystalline phases or different microstructural features produce diffraction peaks at very similar angles, making them appear as a single, broad, or asymmetric peak.[2][3] The goal is to determine the precise position, intensity, and width of each underlying peak, which is essential for accurate phase identification, crystallite size analysis, and quantitative analysis.[4]
Q2: Why are my SALP XRD peaks overlapping?
A2: Peak overlapping in the XRD pattern of a multicomponent system like SALP can occur for several reasons:
-
Presence of Multiple Crystalline Phases (Polymorphs): Different polymorphs of SALP can have distinct crystal structures that produce diffraction peaks at very close 2θ angles.[5][6]
-
Microstructural Effects: Peak broadening due to small crystallite size or microstrain can cause adjacent peaks to merge.[4][7]
-
Complex Crystal Structures: Materials with large unit cells or low symmetry can generate a high density of diffraction peaks, increasing the likelihood of overlap.[8]
-
Presence of an Amorphous Halo: A broad signal from an amorphous component can overlap with crystalline peaks, complicating baseline definition and peak analysis.[9][10]
Q3: What software can be used for the deconvolution of XRD peaks?
A3: Several software packages are available for XRD data analysis and peak deconvolution, ranging from general data analysis tools to specialized Rietveld refinement programs.[11]
-
General Scientific Graphing Software: Programs like OriginLab offer powerful peak fitting modules that allow for the deconvolution of composite peaks using various functions (e.g., Gaussian, Lorentzian, Pseudo-Voigt).[2][12][13][14]
-
XRD-Specific Software: Software provided by instrument manufacturers, such as Malvern Panalytical's HighScore, often includes advanced algorithms for peak fitting and profile analysis.[11][15]
-
Rietveld Refinement Software: For complex patterns, Rietveld refinement programs like Profex (open-source), TOPAS, or FullProf are highly effective.[16][17][18] These programs fit the entire diffraction pattern based on a crystal structure model, inherently deconvoluting overlapping peaks.[19][20]
Q4: How can I quantify the amount of amorphous SALP in my crystalline sample?
A4: Quantifying amorphous content via XRD is challenging because amorphous materials produce a broad "halo" rather than sharp peaks.[6][9] However, several methods exist:
-
Internal Standard Method: A known amount of a stable, highly crystalline standard is added to the sample.[18] By comparing the integrated intensity of the standard's peaks to the sample's peaks, the absolute amount of crystalline material in the sample can be determined. The remaining percentage is attributed to the amorphous content.[21]
-
Whole Powder Pattern Fitting (WPPF)/Rietveld Refinement: This method can be used to quantify the crystalline phases.[22][23] When combined with an internal standard, it provides a very accurate determination of the amorphous fraction.[18][19]
-
Single Peak Approach: This simplified method compares the intensity of a single, well-defined crystalline peak to the intensity of the amorphous halo at a specific 2θ range where no crystalline peaks are present.[24] This approach requires careful control of experimental conditions, especially preferred orientation.[24]
Q5: What is the Rietveld refinement method and how can it help with overlapping peaks?
A5: Rietveld refinement is a powerful technique that models the entire XRD pattern using known structural parameters (like lattice parameters and atomic positions) and instrumental parameters.[18][20] The method uses a least-squares approach to refine these parameters until the calculated pattern best matches the experimental data.[19] Because it calculates the contribution of each crystalline phase to the entire pattern, it can effectively resolve severely overlapping peaks without requiring manual peak fitting, providing accurate quantitative phase analysis and microstructural information.[19][22][23]
Troubleshooting Guides
Issues encountered during the deconvolution of SALP XRD patterns can often be traced back to sample preparation, data collection, or the analysis process itself.
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Resolution / Severely Overlapping Peaks | - Instrumental broadening (poor optics configuration).[7]- Very small crystallite size leading to significant peak broadening.[3][7]- High density of peaks due to the presence of multiple phases or a complex crystal structure. | - Optimize instrument settings: Use smaller divergence slits and receiving slits to improve resolution.- Perform a slow scan with a small step size to improve data quality.[25]- If crystallite size is the issue, consider annealing the sample to increase grain size (if this does not alter the phase composition).[3]- Employ Rietveld refinement, which is designed to handle complex, overlapping patterns.[19] |
| Asymmetric Peak Shapes | - The presence of a shoulder peak from a minor crystalline phase.[3]- Axial divergence of the X-ray beam, especially at low 2θ angles.[7]- Sample transparency or displacement from the ideal focusing circle.[7][25] | - During deconvolution, attempt to fit the asymmetric peak with two or more symmetric peak functions (e.g., Pseudo-Voigt).[13]- Ensure proper sample preparation and correct sample height in the holder to minimize displacement errors.[25]- Use an asymmetric peak function if offered by your analysis software.[13] |
| Inaccurate Quantitative Results | - Preferred orientation: Non-random orientation of crystallites, often due to particle shape (e.g., needles or plates), leading to incorrect peak intensities.[22][26]- Inaccurate background subtraction, especially with amorphous content.[11]- Poor counting statistics (low peak intensity).[25] | - To reduce preferred orientation: Gently pack the sample using a back-loading holder, or use a method to create a viscous mixture (e.g., with fumed silica and oil).[26][27] Sample spinning during data collection can also help average out orientation effects.[26]- Collect data for a longer time to improve the signal-to-noise ratio.[25]- For quantification of amorphous content, use the internal standard method for best accuracy.[18][21] |
| Deconvolution Fit Fails to Converge or Gives Poor Results | - Poor initial guesses for peak positions, widths, or intensities.[28]- Incorrect choice of peak profile function (e.g., using Gaussian for a peak with significant Lorentzian character).[14]- Over-constraining or under-constraining the fitting parameters.[29] | - Use the software's peak-finding tool or manually select reasonable starting parameters for the fit.[12][28]- Use a flexible peak shape like the Pseudo-Voigt or Voigt function, which are convolutions of Gaussian and Lorentzian profiles.[14]- Start by refining only the peak positions and intensities, then refine the peak widths and shapes in a subsequent step.[20] |
Quantitative Data Summary
The following table presents typical parameters and achievable limits in quantitative XRD analysis for pharmaceutical compounds, which can serve as a benchmark for SALP analysis.
| Parameter | Typical Value / Range | Significance & Notes |
| Limit of Detection (LOD) for Crystalline Impurities | ~0.2% - 2% w/w | Highly dependent on the crystallinity of the impurity and matrix. Synchrotron XRD can achieve lower detection limits (~0.2%).[30] For conventional lab diffractometers, ~1-2% is more typical.[31] |
| Limit of Quantitation (LOQ) for Amorphous Content | ~1% - 10% w/w | Quantifying low levels of amorphous content is challenging. A practical lower limit for routine PXRD is often cited as 10%.[24] Specialized methods can lower this to ~1-2%.[31][32] |
| Crystallite Size Range for Reliable Analysis | 5 nm - 500 nm | Below ~5 nm, peaks become very broad and difficult to distinguish from the background. Above ~500 nm (0.5 µm), the broadening effect is too small to be accurately measured against instrumental broadening.[4][7] |
| Typical Full Width at Half Maximum (FWHM) - Instrumental | 0.05° - 0.2° 2θ | This is the inherent broadening from the instrument optics. It must be measured using a standard reference material (e.g., LaB₆) and subtracted from the measured peak width to determine sample-related broadening.[7] |
Experimental Protocols
Protocol 1: Sample Preparation to Minimize Preferred Orientation
Proper sample preparation is critical for obtaining high-quality, reproducible XRD data with accurate peak intensities.[26]
-
Material Preparation: Gently grind the SALP powder in a mortar and pestle to achieve a fine, uniform particle size (ideally <10 µm) to ensure good crystallite statistics. Avoid overly aggressive grinding, which can induce amorphization or phase transformations.
-
Back-Loading Sample Holder:
-
Place the sample holder face down on a flat, clean surface (like a glass slide).
-
Fill the cavity from the back with the SALP powder.
-
Gently tap the holder to ensure the powder is packed, but avoid applying high pressure, which can induce orientation.[26]
-
Use a straight edge (like another glass slide) to carefully level the powder with the back of the holder.
-
Secure the powder with a backing plate or slide if provided with the holder.
-
-
Sample Rotation: During data collection, utilize the instrument's sample spinning stage if available. This rotates the sample in its own plane, which helps to average out the orientation of the crystallites and improve the accuracy of measured intensities.
Protocol 2: XRD Data Acquisition for Deconvolution
-
Instrument Setup:
-
Ensure the instrument is properly aligned.
-
Select appropriate X-ray optics for high resolution (e.g., narrow slits, monochromator).
-
Use a standard reference material like LaB₆ or Si to determine the instrumental broadening function.[7]
-
-
Scan Parameters:
-
2θ Range: Select a range that covers all significant diffraction peaks for the known and potential phases of SALP. A broad range (e.g., 5° to 50° 2θ) is typically used for initial characterization.
-
Step Size: Use a small step size (e.g., 0.01° to 0.02° 2θ) to ensure sufficient data points across each peak profile for accurate fitting.[25]
-
Time per Step (Scan Speed): Use a slow scan speed (i.e., longer time per step) to improve counting statistics and the signal-to-noise ratio, which is crucial for detecting minor phases and accurately defining peak shapes.[25]
-
Protocol 3: Peak Deconvolution and Fitting Workflow
This protocol describes a general workflow using peak fitting software (e.g., Origin, HighScore).
-
Data Import and Pre-processing:
-
Import the raw XRD data file into the software.
-
Perform background subtraction. This can be done using a polynomial function or a more sophisticated algorithm, but must be done consistently.[11]
-
If necessary, perform Kα₂ stripping if a monochromator was not used.
-
-
Peak Identification:
-
Use the software's automatic peak finding function or manually identify the approximate centers of all peaks, including shoulders that indicate overlapping peaks.[12]
-
-
Peak Fitting:
-
Select the "Peak Fitting" or "Deconvolution" tool.[33]
-
Choose an appropriate peak profile function. The Pseudo-Voigt function is often a good choice for XRD peaks as it is a flexible combination of Gaussian (strain broadening) and Lorentzian (size broadening) components.
-
Initialize the fit using the identified peak centers. The software will generate an initial cumulative fit.
-
-
Iterative Refinement:
-
Refine the fit by adjusting the parameters. It is often best to refine in stages:
-
First, allow only the peak intensities and positions to vary.
-
Next, fix the positions and refine the peak widths (FWHM).
-
Finally, allow all parameters (position, intensity, width, and shape/mixing factor) to refine simultaneously until the goodness-of-fit (e.g., Chi-Sqr) is minimized.[28]
-
-
-
Review Results:
-
Visually inspect the fitted curve against the raw data. Pay close attention to the residual plot (difference between raw and fitted data) to ensure no systematic errors are present.
-
Extract the results, which typically include the 2θ position, integrated intensity (area), FWHM, and height for each individual deconvoluted peak.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fhi.mpg.de [fhi.mpg.de]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. improvedpharma.com [improvedpharma.com]
- 7. MyScope [myscope.training]
- 8. usp.org [usp.org]
- 9. energy-proceedings.org [energy-proceedings.org]
- 10. researchgate.net [researchgate.net]
- 11. mystore.malvernpanalytical.com [mystore.malvernpanalytical.com]
- 12. m.youtube.com [m.youtube.com]
- 13. The Origin Forum - Fitting XRD diffractogram, peak position, issue [my.originlab.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Profex – Open Source XRD and Rietveld Refinement [profex-xrd.org]
- 17. analyzetest.com [analyzetest.com]
- 18. MyScope [myscope.training]
- 19. Ask an Expert: The Rietveld method | Malvern Panalytical [malvernpanalytical.com]
- 20. Rietveld refinement — powerxrd 2.3 documentation [powerxrd.readthedocs.io]
- 21. Quantification of Amorphous Phases (Internal Standard Method) – Profex [profex-xrd.org]
- 22. rigaku.com [rigaku.com]
- 23. Rietveld Refinement X-Ray Diffraction (XRD) Technique | Lucideon [lucideon.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. m.youtube.com [m.youtube.com]
- 26. mtbrandao.com [mtbrandao.com]
- 27. msaweb.org [msaweb.org]
- 28. chrisostrouchov.com [chrisostrouchov.com]
- 29. researchgate.net [researchgate.net]
- 30. Quantification of crystallinity in substantially amorphous materials by synchrotron X-ray powder diffractometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. XRPD Quantification of Crystalline Forms in Amorphous API â Application Note | DANNALAB [dannalab.com]
- 32. icdd.com [icdd.com]
- 33. Help Online - Quick Help - FAQ-300 How do I perform Peak Deconvolution? [originlab.com]
Technical Support Center: Analysis of Phosphates in Meat Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the analysis of phosphates in meat products.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of phosphates in meat products?
A1: Matrix effects are the influence of components in a sample, other than the analyte of interest, on the analytical signal. In meat products, the matrix is complex, containing high concentrations of proteins, fats, salts, and other minerals.[1][2] These components can interfere with the accurate quantification of phosphates by either suppressing or enhancing the analytical signal, leading to inaccurate results. For instance, proteins can precipitate and clog analytical columns, while other ions can cause spectral interferences.[1][2]
Q2: What are the common analytical techniques for phosphate determination in meat, and what are their limitations?
A2: Common techniques include spectrophotometry (e.g., molybdenum blue method), ion chromatography (IC), and inductively coupled plasma-mass spectrometry (ICP-MS).[3][4]
-
Spectrophotometry: While cost-effective, it is susceptible to interferences from other ions like silicates and arsenates that can also form colored complexes with the reagents.[5][6] The strong acidic conditions can also hydrolyze labile organic phosphorus compounds, leading to an overestimation of inorganic phosphate.[3][7]
-
Ion Chromatography (IC): IC can separate different phosphate species (orthophosphate, pyrophosphate, etc.).[4] However, the complex meat matrix can lead to column fouling and shifting retention times. High concentrations of other anions can also co-elute and interfere with the phosphate peak.
-
ICP-MS: This is a highly sensitive and element-specific technique. However, it is prone to polyatomic interferences, where ions from the plasma gas, matrix, and acids combine to form ions with the same mass-to-charge ratio as phosphorus (m/z 31).[8]
Q3: How can I differentiate between naturally occurring phosphates and added phosphates in meat products?
A3: Differentiating between endogenous and added phosphates is challenging because both exist as inorganic phosphates after processing.[4][9] One approach is to determine the natural phosphate content relative to the protein content in untreated meat of the same type.[10] Any phosphate level significantly exceeding this baseline in a processed product can be attributed to additives. However, variations in natural phosphate levels among different meat cuts and animals can make this approach complex. Ion chromatography can help identify specific forms of condensed phosphates (e.g., pyrophosphates, tripolyphosphates) that are commonly used as additives but are less abundant naturally.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of phosphates in meat products.
Spectrophotometric (Molybdenum Blue) Method
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Inaccurate or non-reproducible results | Matrix Interference: High levels of proteins and fats can interfere with color development. Silicate and arsenate ions can also form colored complexes.[5][6] | Sample Preparation: Ensure complete digestion (wet or dry ashing) to remove organic matter. Method of Standard Additions: Use this method to compensate for matrix effects.[5] Wavelength Selection: Measure absorbance at the correct wavelength (around 880 nm for the molybdenum blue complex) to minimize interference from other colored species. |
| Falsely high phosphate readings | Hydrolysis of organic phosphorus: The strong acidic conditions of the assay can break down organic phosphorus compounds into orthophosphate.[3][7] Silicate Interference: Silicates present in the sample or from glassware can react with the molybdate reagent.[5] | Control pH: Use a buffered system if possible, though this may affect color development. Use Polystyrene Tubes: Avoid glass to minimize silicate contamination. Correction for Silicate: Run a silicate-only blank to determine its contribution to the absorbance and subtract it from the sample reading.[5] |
| Precipitate formation in the final solution | Incomplete Digestion: Residual proteins or fats may precipitate in the acidic reagent. High Mineral Content: High concentrations of certain cations can form insoluble phosphates. | Optimize Digestion: Ensure the digestion process is complete by checking for a clear, colorless digest. Dilution: Dilute the sample digest to a concentration within the linear range of the assay and to reduce the concentration of interfering ions. |
Ion Chromatography (IC)
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Shifting retention times | Matrix Effects: High ionic strength of the sample can affect the interaction of phosphate with the stationary phase. Column Contamination: Buildup of proteins or fats on the column.[10] | Sample Dilution: Dilute the sample extract to reduce the overall ionic strength. Guard Column: Use a guard column to protect the analytical column from contaminants. Column Washing: Implement a regular column washing protocol with appropriate solvents to remove contaminants.[11] |
| Poor peak shape (tailing or fronting) | Column Overload: Injecting too concentrated a sample. Inappropriate Mobile Phase: Incorrect eluent concentration or pH. | Dilute Sample: Ensure the injected sample concentration is within the column's capacity. Optimize Eluent: Adjust the eluent concentration or pH to improve peak symmetry. |
| Co-eluting peaks/Interference | Presence of other anions: Organic acids or other inorganic anions in the meat extract may have similar retention times to phosphate. | Gradient Elution: Use a gradient elution program to improve the separation of phosphate from other anions. Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering compounds before IC analysis. |
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Inaccurate quantification | Matrix Suppression/Enhancement: The high concentration of dissolved solids in the digested meat sample can affect the plasma temperature and ion transmission. | Matrix Matching: Prepare calibration standards in a matrix that closely resembles the digested sample matrix. Internal Standardization: Use an internal standard (e.g., yttrium) to correct for variations in instrument response.[12] Dilution: Dilute the sample to reduce the total dissolved solids. |
| High background signal at m/z 31 | Polyatomic Interferences: Formation of ions such as ¹⁵N¹⁶O⁺, ¹⁴N¹⁶O¹H⁺, and ¹²C¹⁸O¹H⁺ from the nitric acid used in digestion, the sample matrix, and the plasma gas.[8] | Collision/Reaction Cell (CRC): Use a CRC with a gas like helium or oxygen to break up or react with the interfering polyatomic ions.[13] High-Resolution ICP-MS: Use a high-resolution instrument to mass-resolve the phosphorus peak from the interfering polyatomic ions. |
| Signal drift | Sample Deposition: Buildup of sample matrix on the cones of the ICP-MS. | Regular Maintenance: Clean the cones regularly according to the manufacturer's instructions. Dilution: Diluting the sample can reduce the rate of deposition. |
Data Presentation
Table 1: Comparison of Sample Digestion Methods for Total Phosphorus Analysis in Meat
| Digestion Method | Principle | Advantages | Disadvantages | Typical Recovery (%) |
| Wet Ashing (Acid Digestion) | Oxidation of organic matter using strong acids (e.g., nitric acid, sulfuric acid, hydrogen peroxide) and heat.[14] | Generally faster than dry ashing; lower risk of losing volatile elements.[14] | Requires handling of corrosive acids; can result in higher blank values.[14] | 95 - 105 |
| Dry Ashing | Incineration of the sample at high temperatures (e.g., 550 °C) to burn off organic matter, followed by dissolution of the ash in acid. | Simpler procedure with fewer reagents; can handle larger sample sizes.[14] | Potential for loss of volatile phosphorus compounds; can be time-consuming. | 92 - 102[15] |
| Microwave-Assisted Digestion | Use of microwave energy to rapidly heat the sample and acids in a closed vessel, leading to faster and more complete digestion.[9] | Very fast; reduced acid consumption; lower risk of contamination.[9] | Requires specialized equipment; limited sample size per vessel. | 97 - 110[9] |
Table 2: Performance Characteristics of Different Analytical Methods for Phosphate in Meat
| Parameter | Spectrophotometry (Molybdenum Blue) | Ion Chromatography (IC) | ICP-MS |
| Limit of Detection (LOD) | 0.032 - 13 mg/kg[3][6] | 0.4 - 1.1 mg/L[8] | ~0.07 mg/kg |
| Limit of Quantification (LOQ) | 0.10 - 37 mg/kg[3][6] | 1.2 - 3.7 mg/L[8] | ~0.25 mg/kg |
| Typical Recovery (%) | 95 - 112% (with standard addition)[5] | 95 - 99% | 95 - 105% |
| Precision (RSD%) | < 5% | < 5% | < 3% |
Experimental Protocols
Protocol 1: Determination of Total Phosphorus by Spectrophotometry (Molybdenum Blue Method) after Wet Ashing
-
Sample Preparation: Homogenize the meat sample.
-
Digestion:
-
Weigh approximately 1-2 g of the homogenized sample into a digestion tube.
-
Add 10 mL of concentrated nitric acid (HNO₃). Let it stand for 1 hour.
-
Add 5 mL of concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture on a digestion block, gradually increasing the temperature to 400°C, until the solution is clear and colorless.[14]
-
Allow the digest to cool.
-
-
Dilution:
-
Carefully dilute the cooled digest with deionized water to a final volume of 50 mL in a volumetric flask.
-
-
Color Development:
-
Take an aliquot (e.g., 1 mL) of the diluted digest and transfer it to a 25 mL volumetric flask.
-
Add 5 mL of ammonium molybdate solution.
-
Add 2 mL of a reducing agent solution (e.g., ascorbic acid or a mixture of hydrazine sulfate).[14]
-
Dilute to the mark with deionized water and mix well.
-
-
Measurement:
-
Allow the color to develop for the specified time (e.g., 15-30 minutes).
-
Measure the absorbance at the wavelength of maximum absorption (typically around 880 nm) using a spectrophotometer.
-
-
Quantification:
-
Prepare a calibration curve using standard phosphate solutions treated in the same manner.
-
Determine the concentration of phosphate in the sample from the calibration curve.
-
Protocol 2: Determination of Orthophosphate by Ion Chromatography (IC)
-
Sample Preparation:
-
Weigh approximately 5 g of the homogenized meat sample into a centrifuge tube.
-
Add 20 mL of hot deionized water.
-
Homogenize for 2 minutes.
-
Centrifuge at 10,000 rpm for 15 minutes.
-
-
Extraction and Filtration:
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
IC Analysis:
-
Inject the filtered extract into the IC system.
-
Use an appropriate anion-exchange column and a suitable eluent (e.g., a gradient of potassium hydroxide).
-
Detect the phosphate peak using a conductivity detector.
-
-
Quantification:
-
Prepare a calibration curve using orthophosphate standards.
-
Quantify the phosphate concentration in the sample based on the peak area.
-
Mandatory Visualization
Caption: A flowchart for troubleshooting common issues in phosphate analysis.
Caption: A generalized workflow for the analysis of phosphates in meat products.
References
- 1. Phosphate Elimination in Emulsified Meat Products: Impact of Protein-Based Ingredients on Quality Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative assessment of phosphate food additive in frozen and chilled chicken using spectrophotometric approach combined with graphitic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doi.fil.bg.ac.rs [doi.fil.bg.ac.rs]
- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Dry, Wet and Microwave Digestion Procedures for the Determination of Heavy Metal in Yoghurt Samples [ijraset.com]
- 10. Novel Differential Measurement of Natural and Added Phosphorus in Preserved versus Non-Enhanced Ham - PMC [pmc.ncbi.nlm.nih.gov]
- 11. css.cornell.edu [css.cornell.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. food.ec.europa.eu [food.ec.europa.eu]
Technical Support Center: Stabilizing Batter Viscosity with Different Leavening Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experimenting with the stabilization of batter viscosity using various leavening acids.
Frequently Asked Questions (FAQs)
Q1: How do different leavening acids affect batter viscosity?
Leavening acids, in conjunction with a base like sodium bicarbonate, initiate a chemical reaction that produces carbon dioxide gas.[1][2][3] This aeration process can modify the elastic and viscous properties of batters.[4] The rate and timing of this gas release, which directly impacts viscosity, is determined by the type of leavening acid used.[3][5]
-
Fast-acting acids (e.g., monocalcium phosphate, cream of tartar) dissolve quickly and release a significant portion of CO2 during the mixing phase.[2][3][4] This can lead to an initial decrease in viscosity as the batter is aerated, but the viscosity may then increase as the batter stands and the gas escapes.
-
Slow-acting acids (e.g., sodium acid pyrophosphate (SAPP), sodium aluminum phosphate) react more slowly at room temperature and release the majority of the CO2 upon heating.[3][4] This can result in a more stable batter viscosity during holding periods.
Q2: What is the significance of the Neutralizing Value (NV) of a leavening acid?
The Neutralizing Value (NV) indicates the amount of sodium bicarbonate (in parts by weight) that can be neutralized by 100 parts of the leavening acid.[4][5] A proper balance between the acid and base is crucial for achieving the desired pH and avoiding off-flavors or colors in the final product.[4] An imbalance can also affect the rate and extent of the leavening reaction, thereby influencing batter viscosity.
Q3: How does temperature affect the performance of leavening acids and batter viscosity?
Temperature is a critical factor in the activation of leavening acids. While some fast-acting acids react upon hydration at room temperature, many slow-acting acids require heat to release a significant amount of CO2.[3] As the temperature of the batter increases, the solubility of the leavening acids also increases, leading to a faster reaction rate.[3] This temperature-dependent gas release will directly influence the viscosity of the batter during processing and baking.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent viscosity readings between samples with the same formulation. | 1. Inadequate mixing: The leavening acid and base are not uniformly distributed, leading to localized reactions. 2. Temperature fluctuations: Variations in sample temperature can alter the reaction rate of the leavening acid.[6] 3. Gas bubble interference: CO2 bubbles generated by the leavening reaction can interfere with the viscometer spindle, leading to erroneous readings. | 1. Ensure a standardized mixing protocol to achieve a homogenous batter. 2. Use a temperature-controlled water bath to maintain a consistent temperature for all samples during measurement.[6] 3. Allow the batter to stand for a short, standardized period to allow for initial gas release to subside before measuring. Gently tap the sample container to dislodge any large bubbles adhering to the spindle. |
| Batter viscosity changes significantly over a short period. | 1. Use of a fast-acting leavening acid: These acids release CO2 rapidly upon mixing, leading to a rapid change in batter structure.[2][4] 2. High ambient temperature: A warmer environment can accelerate the reaction of even slow-acting leavening acids. | 1. Consider using a slower-acting leavening acid, such as SAPP or sodium aluminum phosphate, for improved viscosity stability over time.[3][4] 2. Control the ambient temperature of the laboratory or use a chilled mixing bowl to slow down the leavening reaction. |
| Final product has a dense texture despite appropriate leavening agent addition. | 1. Premature gas release: The majority of the CO2 was released before the product structure was set by heating, often due to a fast-acting acid and a long holding time. 2. Over-mixing: Excessive mixing can cause the gas bubbles to coalesce and escape from the batter.[2] | 1. Switch to a slow-acting or double-acting leavening acid that retains more gas for release during baking.[3] 2. Optimize the mixing time to ensure ingredients are just combined and avoid over-aeration. |
Quantitative Data
The following table summarizes the expected qualitative and quantitative effects of different leavening acids on batter viscosity over time. The viscosity values are illustrative and will vary depending on the specific formulation and conditions.
| Leavening Acid Type | Example | Reaction Rate | Expected Viscosity Change at Room Temperature (Illustrative) |
| 0 min | |||
| Fast-Acting | Monocalcium Phosphate | Rapid | 1500 cP |
| Slow-Acting | Sodium Acid Pyrophosphate (SAPP) | Slow | 1500 cP |
| Heat-Activated | Sodium Aluminum Phosphate | Very Slow | 1500 cP |
Experimental Protocols
Methodology for Measuring Batter Viscosity with a Rotational Viscometer
This protocol outlines the steps for measuring the viscosity of a batter containing different leavening acids.
1. Materials and Equipment:
-
Rotational Viscometer (e.g., Brookfield type) with a set of spindles[6][7]
-
Temperature-controlled water bath
-
Beakers (600 mL)
-
Stirring device (e.g., overhead stirrer)
-
Stopwatch
-
Batter ingredients (flour, water, sugar, etc.)
-
Leavening base (e.g., sodium bicarbonate)
-
Leavening acids to be tested
2. Sample Preparation:
-
Prepare the base batter by mixing all ingredients except for the leavening acid and base.
-
Bring the batter to the desired experimental temperature (e.g., 25°C) by placing the beaker in the temperature-controlled water bath.
-
In a separate, dry container, thoroughly blend the sodium bicarbonate and the chosen leavening acid.
-
Add the blended leavening agents to the batter and mix for a standardized time (e.g., 2 minutes) at a controlled speed.
3. Viscosity Measurement:
-
Immediately after mixing, place the beaker containing the batter in the temperature-controlled water bath connected to the viscometer.
-
Select the appropriate spindle and rotational speed. For a new batter, some initial trials may be necessary to find a combination that gives a torque reading between 10% and 100%.[8][9]
-
Lower the spindle into the batter to the marked immersion point.
-
Start the viscometer and allow the reading to stabilize for 60 seconds before recording the viscosity value (in cP).
-
Record viscosity measurements at predetermined time intervals (e.g., 0, 5, 10, 15, 30 minutes) to assess viscosity stability.
-
Ensure the temperature of the batter is recorded for each measurement.
4. Data Analysis:
-
For each leavening acid, plot the viscosity as a function of time.
-
Compare the viscosity profiles of the different leavening acids to determine their effect on batter stability.
Visualizations
Caption: Experimental workflow for evaluating the effect of leavening acids on batter viscosity.
References
- 1. Baking Science: Understanding Leavening Agents [channelingranny.com]
- 2. 3 Key Chemical Leavening Agents in Baking [johnson.k-state.edu]
- 3. Chemical Leavening – Bicarbonate Applications [ahperformance.com]
- 4. Impact of Baking Powder and Leavening Acids on Batter and Pound Cake Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bakerpedia.com [bakerpedia.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Batter mixing and coating: Using lab rotational viscosity measurement for real-time process control with an inline viscometer » rheonics :: viscometer and density meter [rheonics.com]
- 8. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Stability of Sodium Aluminum Phosphate (SALP) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of sodium aluminum phosphate (SALP) solutions, with a primary focus on the effects of pH.
Frequently Asked Questions (FAQs)
Q1: What is sodium aluminum phosphate and why is its solution stability important?
Sodium aluminum phosphate (SALP) is an inorganic compound available in acidic and basic forms. Acidic SALP is commonly used as a leavening agent in baking, while the basic form can be used as an emulsifier in processed cheese.[1] In pharmaceutical and research settings, understanding the stability of SALP solutions is crucial as precipitation or degradation can impact experimental outcomes, formulation efficacy, and product shelf-life.
Q2: What is the general solubility of acidic sodium aluminum phosphate?
Acidic sodium aluminum phosphate is characterized as being insoluble in water but soluble in hydrochloric acid.[2][3][4][5][6] This indicates that its stability in an aqueous solution is highly dependent on pH.
Q3: How does pH affect the stability of sodium aluminum phosphate solutions?
The pH of a solution is a critical factor governing the stability of sodium aluminum phosphate. Changes in pH can lead to the hydrolysis and precipitation of aluminum phosphate complexes.[7] At lower pH values (acidic conditions), SALP tends to be more soluble.[7] As the pH increases, the likelihood of precipitation of aluminum hydroxyphosphates also increases.[7]
Q4: What are the visible signs of instability in a sodium aluminum phosphate solution?
The primary visual indicator of instability in a SALP solution is the formation of a precipitate. This can manifest as:
-
Cloudiness or turbidity: The solution loses its clarity.
-
Formation of visible particles: Solid particles may be suspended in the solution or settle at the bottom of the container.
-
Gel formation: In some instances, a gel-like substance may form.
Troubleshooting Guide
Issue: A precipitate has formed in my sodium aluminum phosphate solution.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | The pH of the solution is likely not in the optimal range for SALP solubility. Verify the pH of your solution. To dissolve the precipitate, cautiously lower the pH by adding a dilute acid (e.g., hydrochloric acid) dropwise while monitoring the pH and observing for dissolution.[7] |
| High Concentration | The concentration of SALP in your solution may be too high for the given pH, leading to supersaturation and precipitation. Try preparing a more dilute solution. |
| Temperature Fluctuations | Changes in temperature can affect solubility. Sodium phosphate salts, in particular, can be less soluble at colder temperatures.[8] If the solution has been stored at a low temperature, gently warming it may redissolve the precipitate.[8] |
| Contaminants | The presence of other ions in the solution could be reacting with the SALP to form an insoluble salt. Ensure high-purity water and reagents are used for solution preparation. |
pH-Dependent Stability of Acidic Sodium Aluminum Phosphate Solutions
| pH Range | Stability | Estimated Solubility | Observations |
| < 3.0 | High | Soluble | The solution should be clear and stable. Acidic conditions favor the dissolution of SALP.[5][7] |
| 3.0 - 5.0 | Moderate | Sparingly Soluble to Insoluble | Precipitation of aluminum phosphate complexes is likely to begin in this range. The solution may appear cloudy. |
| > 5.0 | Low | Insoluble | Significant precipitation of amorphous aluminum hydroxyphosphates is expected.[7] The solution will likely be a suspension or have a visible precipitate. |
Note: The estimated solubility is for informational purposes and should be experimentally verified for specific applications.
Experimental Protocols
Protocol for a pH-Dependent Stability Study of a Sodium Aluminum Phosphate Solution
This protocol outlines a method to assess the stability of a SALP solution at different pH values over time.
1. Materials and Reagents:
-
Acidic Sodium Aluminum Phosphate (NaAl₃H₁₄(PO₄)₈·4H₂O)
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sterile, sealed containers (e.g., glass vials)
-
Incubator or temperature-controlled chamber
-
Instrumentation for quantitative analysis (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry, ICP-OES)[9][10][11]
2. Preparation of SALP Stock Solution:
-
Accurately weigh a specific amount of acidic SALP powder.
-
Dissolve the powder in a known volume of 0.1 M HCl to ensure complete dissolution.[2][5] This will be your stock solution. Record the final concentration.
3. Preparation of Test Solutions at Various pH Values:
-
For each desired pH value (e.g., 2, 3, 4, 5, 6, 7), pipette a known volume of the SALP stock solution into a separate volumetric flask.
-
Slowly add 0.1 M NaOH dropwise while continuously monitoring the pH with a calibrated pH meter until the target pH is reached.
-
Bring the solution to the final volume with deionized water and mix thoroughly.
4. Stability Study Procedure:
-
Dispense aliquots of each test solution into separate, sterile, sealed containers.
-
Store the containers at a constant temperature (e.g., 25°C or 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), visually inspect each sample for any signs of instability such as cloudiness or precipitation. Record your observations.
-
At each time point, carefully extract a sample from the supernatant (the clear liquid above any precipitate).
-
Analyze the concentration of aluminum or phosphorus in the supernatant using a validated analytical method like ICP-OES to determine the amount of SALP remaining in the solution.[9][10][11]
5. Data Analysis:
-
Plot the concentration of soluble SALP as a function of time for each pH value.
-
Compare the visual observations with the quantitative data to establish the stability profile of the SALP solution at different pH levels.
Visualizations
References
- 1. Digging Deeper – Sodium Aluminum Phosphate - Center for Research on Ingredient Safety [cris.msu.edu]
- 2. fao.org [fao.org]
- 3. gjphosphate.com [gjphosphate.com]
- 4. Sodium Aluminum Phosphate, SALP [greenchemintl.com]
- 5. Sodium aluminium phosphate - Wikipedia [en.wikipedia.org]
- 6. Re‐evaluation of aluminium sulphates (E 520–523) and sodium aluminium phosphate (E 541) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 10. biospectra.us [biospectra.us]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Bitterness in Cheese Associated with Phosphate Emulsifiers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenge of bitterness in cheese formulations, with a specific focus on the role of phosphate emulsifiers.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Increased bitterness after introducing a new phosphate emulsifier.
-
Question: We recently switched to a new sodium phosphate emulsifier in our processed cheese formulation, and our sensory panel has reported a significant increase in bitterness. What could be the cause?
-
Answer: An overdose of specific emulsifying agents, particularly those with a high phosphorus content, can lead to bitterness in processed cheese.[1][2] Bitter cheese samples have been found to have significantly higher concentrations of ash and phosphorus.[1] It is also possible that the new phosphate emulsifier has a different ion exchange capacity, which can affect the casein matrix and the activity of proteolytic enzymes. The type of phosphate (orthophosphate, pyrophosphate, or polyphosphate) also influences the textural and flavor properties of the cheese.[2]
Troubleshooting Steps:
-
Verify Concentration: Double-check the concentration of the new phosphate emulsifier in your formulation. Ensure it is within the recommended range for your specific application.
-
Analyze Phosphorus Content: If possible, compare the phosphorus content of the new emulsifier with the previous one. A higher phosphorus content may require a reduction in the overall usage level.
-
Conduct a Dose-Response Study: Perform a small-scale experiment with varying concentrations of the new emulsifier to identify the optimal level that provides the desired textural properties without introducing bitterness.
-
Evaluate pH: Measure the pH of the final cheese product. Phosphate emulsifiers can alter the pH, which in turn can affect enzyme activity and the perception of bitterness.
-
Issue 2: Bitterness develops during the storage of processed cheese.
-
Question: Our processed cheese product tastes fine initially, but develops a bitter taste after a few weeks of storage. What could be causing this delayed bitterness?
-
Answer: Delayed bitterness is often a result of ongoing enzymatic activity during storage. Residual proteases from the raw cheese, milk, or microbial sources can continue to break down casein into smaller, hydrophobic (bitter) peptides.[1] The type and concentration of the phosphate emulsifier can influence this process by altering the cheese matrix and the availability of casein to these enzymes.
Troubleshooting Steps:
-
Review Raw Materials: Assess the quality of the natural cheese used in your formulation. Cheeses with high levels of residual coagulant or microbial proteases are more prone to developing bitterness.
-
Optimize Processing Temperature and Time: Ensure that the heating step during processing is sufficient to inactivate a significant portion of the residual enzymes.
-
Adjust Emulsifier Blend: Consider using a blend of phosphate emulsifiers. For instance, combining polyphosphates with orthophosphates can modify the texture and potentially reduce the rate of proteolysis during storage.[1]
-
Control Water Activity: High water activity can promote enzymatic reactions. Ensure your formulation and storage conditions maintain the desired water activity level.
-
Issue 3: Inconsistent bitterness between different batches of the same formulation.
-
Question: We are experiencing batch-to-batch variation in bitterness, even though we are using the same formulation and processing parameters. What are the likely sources of this inconsistency?
-
Answer: Inconsistent bitterness can stem from variations in raw materials, minor deviations in processing conditions, or differences in the microbial load of the ingredients. The proteolytic activity of starter and non-starter bacteria can be a significant factor in the development of bitterness.
Troubleshooting Steps:
-
Standardize Raw Materials: Implement stricter quality control for your incoming natural cheese and other dairy ingredients. Key parameters to monitor include age, pH, and microbial counts.
-
Calibrate Equipment: Regularly calibrate all processing equipment, including thermometers, pH meters, and dosing systems, to ensure consistency.
-
Monitor Starter Culture Activity: If using starter cultures, ensure their viability and activity are consistent. Variations in culture performance can lead to differences in proteolysis.
-
Analyze Salt-in-Moisture (S/M): Inconsistent S/M ratios can affect enzyme activity and the perception of bitterness. A higher S/M ratio generally suppresses bitterness.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of bitterness in cheese?
A1: The primary cause of bitterness in cheese is the accumulation of low-molecular-weight hydrophobic peptides. These peptides are formed from the breakdown of casein proteins (primarily αs1- and β-casein) by proteolytic enzymes from sources such as rennet, starter cultures, non-starter lactic acid bacteria (NSLAB), and native milk proteases like plasmin.
Q2: How do phosphate emulsifiers contribute to bitterness in processed cheese?
A2: Phosphate emulsifiers function by sequestering calcium from the casein micelles, which leads to the hydration and dispersion of the casein proteins. This is essential for creating a stable emulsion in processed cheese. However, an excessive concentration of certain phosphates can lead to extensive casein breakdown, resulting in a higher concentration of bitter peptides.[1] Studies have shown that bitter processed cheese samples often exhibit very weak αs1- and β-casein bands in electrophoresis, indicating significant proteolysis, and have higher levels of phosphorus.[1]
Q3: Do different types of phosphate emulsifiers have different effects on bitterness?
A3: Yes, different phosphate types (orthophosphates, diphosphates, and polyphosphates) can have varying effects on cheese texture and, consequently, on the potential for bitterness. The calcium-binding ability generally increases with the length of the phosphate chain.[3] While direct quantitative comparisons of bitterness are limited in publicly available literature, the influence on texture suggests an indirect effect. For instance, polyphosphates can lead to a firmer texture, which may alter the enzymatic access to casein and thus the rate of bitter peptide formation.[2]
Q4: Can bitterness be masked or reduced by other ingredients?
A4: Yes, bitterness can be masked to some extent. Fatty acids, such as oleic acid, have been shown to mask bitterness by forming complexes with bitter compounds. Additionally, the use of specific adjunct cultures, like certain strains of Lactobacillus helveticus, can help reduce bitterness by further breaking down bitter peptides into non-bitter amino acids.
Q5: What is the role of pH in the development of bitterness?
A5: pH plays a crucial role in bitterness development. It affects the activity of proteolytic enzymes and the conformation of casein. Phosphate emulsifiers act as buffering agents and can increase the pH of the cheese blend.[4] This change in pH can alter the rate and extent of proteolysis, thereby influencing the production of bitter peptides.
Data Presentation
While direct comparative data on bitterness scores for different phosphate emulsifiers is limited in the available literature, the following table summarizes the known effects of different phosphate types on the textural properties of processed cheese, which can indirectly influence bitterness development.
| Phosphate Emulsifier Type | Chain Length | Calcium Binding Capacity | Effect on Firmness | Potential Influence on Bitterness |
| Orthophosphate (e.g., Disodium Phosphate) | Short | Low | Tends to produce softer cheese | May allow for more enzymatic activity due to a less compact matrix. |
| Diphosphate (e.g., Tetrasodium Pyrophosphate) | Medium | Moderate | Increases firmness more than orthophosphates | A firmer matrix may limit enzymatic access to casein. |
| Tripolyphosphate (e.g., Sodium Tripolyphosphate) | Medium-Long | High | Contributes to a firm and elastic texture | Similar to diphosphates, a more structured matrix may slow proteolysis. |
| Polyphosphate (e.g., Sodium Hexametaphosphate) | Long | Very High | Significantly increases firmness | The strong structuring effect could potentially encapsulate casein, reducing its accessibility to enzymes. However, an overdose is linked to bitterness.[1] |
Experimental Protocols
Protocol 1: Sensory Evaluation of Bitterness using Quantitative Descriptive Analysis (QDA)
Objective: To quantitatively measure the intensity of bitterness in cheese samples.
Materials:
-
Cheese samples, cut into uniform 1.5 cm cubes and tempered to room temperature (20-22°C).
-
Unsalted crackers and filtered water for palate cleansing.
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Ballots with a 15-cm unstructured line scale anchored with "Not Bitter" on the left and "Extremely Bitter" on the right.
-
Data acquisition software.
Procedure:
-
Panelist Selection and Training:
-
Select 8-12 panelists based on their sensory acuity, ability to describe flavors, and availability.
-
Conduct training sessions to familiarize panelists with the bitterness attribute. Provide reference standards for different bitterness intensities (e.g., solutions of quinine sulfate at varying concentrations).
-
Develop a consensus on the definition of "bitterness" in the context of the cheese samples to be evaluated.
-
-
Sample Preparation and Presentation:
-
Label each cheese sample with a random 3-digit code.
-
Present the samples one at a time in a randomized order to each panelist.
-
-
Evaluation:
-
Instruct panelists to taste each sample and rate the intensity of bitterness by placing a mark on the 15-cm line scale on the ballot.
-
Panelists should cleanse their palate with water and an unsalted cracker between samples.
-
-
Data Collection and Analysis:
-
Measure the distance of the mark from the "Not Bitter" anchor for each rating.
-
Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in bitterness among the samples.
-
Use post-hoc tests (e.g., Tukey's HSD) to identify which specific samples differ from each other.
-
Protocol 2: Analysis of Hydrophobic Peptides by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To extract and quantify the hydrophobic peptide fraction in cheese, which is associated with bitterness.
Materials:
-
Cheese sample, grated.
-
Distilled water.
-
Trichloroacetic acid (TCA) solution (24% w/v).
-
Centrifuge.
-
Syringe filters (0.45 µm).
-
RP-HPLC system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Peptide Extraction:
-
Homogenize 10 g of grated cheese with 20 mL of distilled water.
-
Incubate the mixture at 40°C for 1 hour with occasional shaking.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (water-soluble extract).
-
To 10 mL of the supernatant, add 5 mL of 24% TCA solution to precipitate larger proteins.
-
Let the mixture stand for 30 minutes at room temperature.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter. This is the peptide fraction for analysis.
-
-
HPLC Analysis:
-
Set the column temperature to 40°C.
-
Set the UV detection wavelength to 214 nm.
-
Inject 20 µL of the filtered peptide extract.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 1.0 mL/min.
-
Hold at 65% B for 5 minutes, then return to initial conditions and equilibrate for 10 minutes before the next injection.
-
-
Data Analysis:
-
Integrate the area of the peaks in the chromatogram, particularly in the later-eluting region where hydrophobic peptides are expected.
-
Compare the total area of the hydrophobic peaks between different samples to get a relative quantification of the bitter peptide fraction. For absolute quantification, a standard curve with a known bitter peptide would be required.
-
Visualizations
Caption: General pathway of casein proteolysis leading to the formation of bitter peptides.
Caption: Mechanism of phosphate emulsifier action on casein and its link to bitterness.
Caption: A logical workflow for troubleshooting bitterness in cheese experiments.
References
Validation & Comparative
A Comparative Analysis of Leavening Acid Reaction Rates: Sodium Aluminum Phosphate vs. Sodium Acid Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
In the realm of food science and chemical leavening systems, the choice of a leavening acid is paramount to achieving the desired texture, volume, and overall quality of the final product. Among the various options, sodium aluminum phosphate (SALP) and sodium acid pyrophosphate (SAPP) are two of the most widely utilized leavening acids. Their distinct reaction kinetics with a base, typically sodium bicarbonate, govern the rate and timing of carbon dioxide release, thereby influencing the product's development during mixing and baking. This guide provides an objective comparison of the reaction rates of SALP and SAPP, supported by experimental data and detailed methodologies.
Comparison of Key Characteristics
| Characteristic | Sodium Aluminum Phosphate (SALP) | Sodium Acid Pyrophosphate (SAPP) |
| Reaction Rate | Slow-acting[1][2] | Variable (slow to fast-acting grades available)[1] |
| Primary Reaction Trigger | Heat (baking temperatures)[2] | Moisture and heat[1] |
| Gas Release Profile | Minimal gas release during mixing; primary release during baking.[3] | Staged gas release: a portion during mixing and the remainder during baking. The ratio depends on the specific grade. |
| Solubility | Low solubility at room temperature. | Solubility varies by grade, influencing the initial rate of reaction. |
| Typical Applications | Cakes, muffins, and other products requiring a slow, prolonged leavening action. | Wide range of applications including cakes, donuts, biscuits, and refrigerated doughs, depending on the grade used.[1] |
| Available Grades | Primarily one grade focused on slow reaction. | Multiple grades (e.g., SAPP-28, SAPP-40) with different reaction rates. |
Reaction Rate: Experimental Data
The reaction rate of leavening acids is a critical parameter that determines their functionality. This rate is often quantified by measuring the Dough Rate of Reaction (DRR), which assesses the amount of carbon dioxide released from a standardized dough system over time.
As depicted in typical DRR curves, SAPP exhibits a much faster initial rate of reaction compared to SALP. Different grades of SAPP will have varying slopes on such a graph, indicating their relative speeds. In contrast, SALP shows a flatter curve during the initial mixing phase, with a significant increase in gas production only upon heating.
Experimental Protocol: Dough Rate of Reaction (DRR) Test
The following is a detailed methodology for determining the Dough Rate of Reaction of leavening acids using a manometric apparatus, based on established industry practices.[1]
Objective: To measure the rate and volume of carbon dioxide evolved from a standardized dough containing a specific leavening acid when mixed with a bicarbonate source.
Apparatus:
-
Airtight, temperature-controlled mixing bowl equipped with a dough hook.
-
Manometer or pressure transducer connected to the mixing bowl to measure pressure changes.
-
Water bath to maintain a constant temperature (e.g., 27°C).
-
Data acquisition system to record pressure readings over time.
Materials:
-
Standardized all-purpose flour
-
Sodium bicarbonate (baking soda)
-
Leavening acid to be tested (SALP or SAPP)
-
Distilled water
-
Shortening
-
Non-fat dry milk
-
Salt
-
Sugar
Procedure:
-
Dough Formulation: Prepare a standardized dry biscuit dough mix with all ingredients except the leavening acid and water. The formulation should be consistent across all tests.
-
Temperature Equilibration: Bring all dry ingredients and the distilled water to the specified test temperature (e.g., 27°C) in the water bath.
-
Sample Preparation: Accurately weigh the required amounts of the dry dough mix, the leavening acid being tested, and the distilled water.
-
Mixing and Measurement: a. Place the dry ingredients, including the leavening acid, into the temperature-controlled mixing bowl. b. Seal the bowl and connect it to the manometer/pressure transducer. c. Start the data acquisition system to record the baseline pressure. d. Add the pre-heated distilled water to the dry mix. e. Immediately start the mixer at a standardized speed (e.g., 120 rpm).[1] f. Record the pressure increase within the sealed system at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes). The pressure increase is directly proportional to the volume of CO2 evolved.
-
Data Analysis: a. Convert the pressure readings to the volume of CO2 released at standard temperature and pressure. b. Plot the cumulative volume of CO2 released against time to generate the Dough Rate of Reaction curve. c. The slope of the curve at different time points represents the reaction rate.
Visualizations
References
A Comparative Analysis of Sodium Aluminum Phosphate (SALP) and Monocalcium Phosphate (MCP) in Cake Production
In the realm of chemical leavening systems for cake production, the selection of an appropriate leavening acid is paramount to achieving desired product characteristics, including optimal volume, a tender crumb structure, and a neutral taste. Among the various leavening acids available, Sodium Aluminum Phosphate (SALP) and Monocalcium Phosphate (MCP) are two commonly utilized options, each possessing distinct properties that influence the final cake quality. This guide provides a comprehensive comparison of the performance of SALP and MCP in cakes, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in product development.
Performance Characteristics: A Head-to-Head Comparison
The fundamental difference between SALP and MCP lies in their rate of reaction with sodium bicarbonate, the source of carbon dioxide gas for leavening. MCP is a fast-acting leavening acid, reacting with sodium bicarbonate as soon as the batter is mixed with water at room temperature.[1] In contrast, SALP is a slow-acting, heat-triggered leavening acid, with minimal reaction at room temperature and the majority of gas release occurring during the baking process as the batter temperature rises.[1][2] This difference in reaction timing significantly impacts the batter's viscosity and the final cake's structure and volume.
Often, a combination of a fast-acting acid like MCP and a slow-acting acid like SALP is used in "double-acting" baking powders to provide an initial release of gas to aerate the batter, followed by a more substantial release during baking to ensure a good rise and a fine, uniform crumb structure.[1]
Quantitative Performance Data
The following tables summarize quantitative data derived from experimental studies comparing the effects of different leavening acids on yellow cake properties. The data for the SALP/MCP blend is representative of a typical double-acting system.
Table 1: Effect of Leavening Acid on Cake Volume Index
| Leavening Acid | Approximate Cake Volume Index |
| SALP/MCP Blend | 95 |
| Fast-Acting Acid (e.g., SAPP) | 92 |
| Slow-Acting Acid (e.g., CAPP) | 100 |
Note: Data is estimated from graphical representations in scientific literature. The Volume Index is a standardized measure of cake height.
Table 2: Effect of Leavening Acid on Cake Hardness (Texture Profile Analysis)
| Leavening Acid | Approximate Hardness (g) |
| SALP/MCP Blend | 250 |
| Fast-Acting Acid (e.g., SAPP) | 275 |
| Slow-Acting Acid (e.g., CAPP) | 225 |
Note: Data is estimated from graphical representations in scientific literature. Hardness is the peak force required for the first compression in a Texture Profile Analysis.
Experimental Protocols
To achieve reliable and reproducible results when comparing leavening agents, it is crucial to follow standardized experimental protocols.
Yellow Cake Formulation and Baking Protocol
This protocol is based on a standard yellow cake formulation.
Ingredients:
| Ingredient | Baker's Percentage |
| Cake Flour | 100% |
| Sugar | 110% |
| Shortening | 50% |
| Non-fat Dry Milk | 12% |
| Dried Egg Whites | 9% |
| Salt | 3% |
| Leavening System | Variable |
| Water | 125% |
Procedure:
-
Dry Mixing: Combine all dry ingredients, including the leavening system, in a mixing bowl. Mix with a paddle attachment on low speed for 1 minute to ensure uniform distribution.
-
Shortening Addition: Add the shortening to the dry ingredients and mix on low speed for 3 minutes until the mixture resembles coarse sand.
-
Hydration: In a separate container, whisk together the water and any liquid flavorings.
-
Batter Mixing: With the mixer on low speed, gradually add two-thirds of the liquid to the dry ingredients. Scrape down the sides of the bowl and mix for 4 minutes on medium speed.
-
Final Mixing: Add the remaining one-third of the liquid and mix for an additional 4 minutes on medium speed.
-
Scaling: Portion 400g of batter into greased and floured 8-inch round cake pans.
-
Baking: Bake at 177°C (350°F) for 30 minutes, or until a wooden skewer inserted into the center comes out clean.
-
Cooling: Allow the cakes to cool in the pans for 10 minutes before inverting them onto a wire rack to cool completely.
Cake Volume Measurement
Cake volume can be determined using the AACC International Method 10-91.01, which involves a template to measure the cake's height at multiple points. The average height is then used to calculate the volume index.
Texture Profile Analysis (TPA)
TPA provides objective data on the textural properties of the cake crumb.[3][4]
-
Sample Preparation: Use a cylindrical cutter to obtain uniform samples from the center of the cooled cake.
-
Instrumentation: A texture analyzer equipped with a cylindrical probe is used for a "two-bite" compression test.
-
Test Parameters:
-
Pre-test speed: 1.0 mm/s
-
Test speed: 1.7 mm/s
-
Post-test speed: 1.7 mm/s
-
Compression distance: 40% of the sample height
-
Wait time between compressions: 5 s
-
-
Data Analysis: The resulting force-time curve is analyzed to determine parameters such as hardness, cohesiveness, springiness, and chewiness.[4]
Crumb Structure Analysis
Quantitative analysis of the cake's internal crumb structure can be performed using an imaging system like the C-Cell.[5][6]
-
Image Acquisition: A high-resolution image of a standardized slice of the cake is captured under controlled lighting.[5]
-
Image Analysis: The software analyzes the digital image to quantify various crumb characteristics, including:[7]
-
Number of cells
-
Cell size and distribution
-
Cell wall thickness
-
Crumb brightness and color
-
Visualizing the Leavening Process
The following diagrams illustrate the chemical leavening pathways and a typical experimental workflow for comparing SALP and MCP.
References
- 1. Pound Cake Shelf life using Texture Profile Analysis | Texture Technologies [texturetechnologies.com]
- 2. WO2016144855A1 - Leavening composition to replace aluminum based leavening acids - Google Patents [patents.google.com]
- 3. bakerpedia.com [bakerpedia.com]
- 4. Texture Profile Analysis | American Society of Baking [asbe.org]
- 5. bakerpedia.com [bakerpedia.com]
- 6. bakerpedia.com [bakerpedia.com]
- 7. How to Interpret Your C-Cell Analysis — C-Cell [bakingqualityanalyser.com]
A Researcher's Guide to Cross-Validation of Particle Size Analysis for Salt-Formed Active Pharmaceutical Ingredient (SALP) Powders: SEM vs. Laser Diffraction
For researchers, scientists, and drug development professionals, accurate characterization of Salt-Formed Active Pharmaceutical Ingredient (SALP) powders is critical. Particle size distribution (PSD) and morphology are key parameters influencing bioavailability, dissolution rates, and manufacturability. This guide provides a comparative analysis of two common techniques for particle characterization: Scanning Electron Microscopy (SEM) and Laser Diffraction, offering a framework for their cross-validation to ensure data integrity.
This guide delves into the experimental protocols for both methods and presents a comparative analysis using data from studies on various SALP powders. By understanding the strengths and limitations of each technique, researchers can implement a cross-validation approach to gain a more comprehensive and reliable understanding of their SALP powder characteristics.
Method Comparison: A Tale of Two Techniques
Scanning Electron Microscopy (SEM) and Laser Diffraction are powerful yet fundamentally different techniques for particle size analysis. SEM provides direct visualization of particles, offering invaluable insights into their morphology, shape, and surface texture.[1][2] Through image analysis software, quantitative particle size data can be extracted from SEM micrographs.[1][3] In contrast, Laser Diffraction measures the angular distribution of scattered light from a dispersed particle cloud to calculate the particle size distribution.[4] It is a rapid and high-throughput method, analyzing thousands of particles in a short time.[5]
However, a key distinction lies in their underlying principles. Laser diffraction calculates an equivalent spherical diameter, which may not accurately represent non-spherical or irregularly shaped particles.[5] This is where SEM's direct imaging becomes a crucial validation tool, allowing for the visual confirmation of particle shape and the identification of agglomerates, which can influence laser diffraction results.[6]
Experimental Protocols
Detailed methodologies are paramount for reproducible and comparable results. Below are standardized protocols for both SEM and Laser Diffraction analysis of SALP powders.
Scanning Electron Microscopy (SEM) Analysis
A robust SEM analysis of SALP powders involves the following steps:
-
Sample Preparation: A representative powder sample is carefully mounted on an SEM stub using double-sided conductive carbon tape. To minimize particle agglomeration and ensure a monolayer, gentle dispersion techniques are employed. A common method involves lightly tapping the stub onto a bed of the powder or using a gentle puff of air to remove excess particles.[7]
-
Sputter Coating: To prevent charging artifacts and enhance image quality, the mounted sample is coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.
-
Imaging: The coated sample is then introduced into the high-vacuum chamber of the scanning electron microscope. Images are captured at various magnifications to observe both the overall particle population and the fine details of individual particles.
-
Image Analysis: The acquired SEM images are processed using specialized software to measure the dimensions of a statistically significant number of individual particles. From these measurements, particle size distribution parameters such as D10, D50, and D90 (the particle diameters at which 10%, 50%, and 90% of the sample is smaller) are calculated.
Laser Diffraction Particle Size Analysis
The protocol for laser diffraction analysis of SALP powders, particularly those with high water solubility, requires careful consideration of the dispersion medium:
-
Dispersion Medium Selection: Due to the high water solubility of many SALP powders, an organic solvent in which the API is insoluble is chosen as the dispersion medium to prevent dissolution during analysis.[8][9]
-
Sample Dispersion: A small, representative amount of the SALP powder is added to the dispersion medium. To break up any agglomerates and ensure a homogeneous suspension, the sample is subjected to ultrasonication for a defined period.
-
Measurement: The dispersed sample is circulated through the measurement cell of the laser diffraction instrument. A laser beam passes through the cell, and the scattered light is detected by an array of detectors.
-
Data Analysis: The instrument's software analyzes the scattering pattern using either the Fraunhofer or Mie theory to calculate the volume-based particle size distribution, providing values for D10, D50, and D90.
Comparative Data for SALP Powders
The following tables present a comparative summary of particle size data for various SALP powders obtained through both laser diffraction and SEM analysis.
Table 1: Particle Size Distribution of Varenicline Salicylate
| Parameter | Laser Diffraction | SEM Image Analysis |
| D10 (µm) | 3.092 | Not explicitly provided |
| D50 (µm) | Not explicitly provided | Not explicitly provided |
| D90 (µm) | Not explicitly provided | Not explicitly provided |
| Span | 3.092 | Not explicitly provided |
| Morphology | Not explicitly provided | Tabular or acicular |
Source: Data synthesized from a study on varenicline salicylate immediate-release tablets.[3][10][11] The study reported a unimodal size distribution with a span value of 3.092 from particle size analysis and described the morphology from SEM as tabular or acicular.[3][10][11]
Table 2: Laser Diffraction Data for Various SALP Powders
| SALP Powder Type | D10 (µm) | D50 (µm) | D90 (µm) |
| Sulfate | 1.122 | 3.716 | 11.49 |
| Sodium Salt | 0.588 | 1.319 | 3.127 |
| Hydrochloride | 1.048 | 6.797 | 20.82 |
Source: Data from an application note on the particle size analysis of salt-formed active pharmaceutical ingredients.[8][9]
Cross-Validation Workflow
A systematic workflow is essential for the effective cross-validation of SEM and laser diffraction data.
Conclusion
Both Scanning Electron Microscopy and Laser Diffraction are indispensable tools for the characterization of SALP powders. While laser diffraction offers rapid and statistically robust particle size distributions, SEM provides essential visual confirmation of morphology and can help explain anomalies in the laser diffraction data. A cross-validation approach, integrating the quantitative data from both techniques, provides a more complete and reliable picture of the powder's physical properties. This comprehensive understanding is crucial for informed decision-making in drug formulation, process development, and quality control, ultimately leading to safer and more effective pharmaceutical products.
References
- 1. nishkaresearch.com [nishkaresearch.com]
- 2. alfa-chemclinix.com [alfa-chemclinix.com]
- 3. Immediate release tablet formulation of varenicline salicylate and comparative pharmacokinetic study in human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. entegris.com [entegris.com]
- 7. contractpharma.com [contractpharma.com]
- 8. intekgroup.com.co [intekgroup.com.co]
- 9. bettersizeinstruments.com [bettersizeinstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. Immediate release tablet formulation of varenicline salicylate and comparative pharmacokinetic study in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Crumb Structure in Cakes Formulated with SALP and SAPP Leavening Acids
In the field of food science and bakery technology, the selection of a chemical leavening agent is a critical determinant of the final product's textural characteristics. Among the various leavening acids available, Sodium Aluminum Phosphate (SALP) and Sodium Acid Pyrophosphate (SAPP) are widely utilized for their distinct effects on cake crumb structure. This guide provides an objective, data-driven comparison of their performance, intended for researchers and product development professionals.
Chemical Overview and Leavening Mechanism
Both SALP and SAPP are acidulants that react with a bicarbonate source, typically sodium bicarbonate (baking soda), to produce carbon dioxide gas. This reaction is the primary driver of leavening in chemically raised cakes. However, the rate and temperature at which this reaction occurs differ significantly between the two, influencing the batter's viscosity during processing and the ultimate crumb characteristics of the baked product.
Sodium Aluminum Phosphate (SALP) is known as a slow-acting, heat-triggered leavening acid.[1][2][3] It remains relatively unreactive at room temperature, with the majority of gas production commencing at baking temperatures, typically starting around 40–43°C (104–110°F).[3] This delayed reaction allows for greater batter stability and tolerance to variations in mixing and handling.[3] The aluminum component in SALP is noted to contribute to a softer, more delicate crumb with thin-walled cells, yielding a fine and resilient texture.[1]
Sodium Acid Pyrophosphate (SAPP) is also a slow-acting leavening agent, but its reaction rate can be modulated based on its specific grade (e.g., SAPP-28, SAPP-40), which corresponds to the percentage of CO2 released during mixing.[4][5][6] While some gas is released during the initial mixing phase, a substantial portion is released when heat is applied during baking.[4][7] SAPP contributes to a tender and fine crumb structure and is valued for its controlled and consistent rise.[8] However, it can sometimes impart a slightly bitter aftertaste if not properly balanced in the formulation.[4][5]
The fundamental leavening reaction for both acids is an acid-base reaction with sodium bicarbonate, as illustrated below.
Quantitative Comparison of Performance
Experimental data from studies on yellow cakes provide a quantitative basis for comparing the effects of SALP and SAPP on key textural attributes. The following table summarizes findings from research where different leavening acids were tested at varying soda levels. The data presented corresponds to an optimal soda level of approximately 3.0% (flour basis), where maximum cake volume was achieved.
| Leavening Acid | Cake Volume Index¹ | Crumb Hardness (g)² | Crumb Cohesiveness³ | Key Observations |
| SALP-M | ~120 | ~175 | ~0.55 | Produced cakes nearly identical in size to SAPP-28. Volume decreased sharply with excessive leavening.[9] |
| SAPP-28 | ~120 | ~200 | ~0.55 | Similar performance to SALP-M in terms of volume.[9] Showed a slightly higher hardness value at this soda level. |
| SAPP-40 | ~110 | ~225 | ~0.60 | Resulted in a lower cake volume compared to SALP-M and SAPP-28.[9] Exhibited the highest hardness among the tested variants. |
¹Volume Index: A standardized measurement of the baked cake's volume. Higher values indicate a greater rise. Data is estimated from graphical representations in scientific literature.[9][10] ²Hardness (g): The peak force required to compress the cake crumb, measured via texture analysis. Higher values indicate a firmer crumb. Data is estimated from graphical representations.[9] ³Cohesiveness: A measure of how well the crumb structure withstands deformation before rupturing. Higher values indicate a more cohesive crumb. Data is estimated from graphical representations.[9]
Analysis of Data: The data indicates that SALP and a medium-grade SAPP (SAPP-28) can produce cakes with very similar volumes.[9] However, variations in crumb texture, specifically hardness, are observable. The faster-acting SAPP-40 produced a harder crumb and a slightly lower volume, likely due to a more rapid initial gas release that the batter structure could not fully retain.[9] In contrast, SALP is known to produce a fine, soft, and resilient crumb.[1] The choice between these leavening agents may, therefore, depend on the desired balance between volume and crumb softness.
Experimental Protocols
To ensure reproducible and comparable results when evaluating leavening agents, a standardized experimental protocol is essential. The following methodology outlines a typical procedure for cake preparation and subsequent crumb structure analysis.
Cake Batter Preparation and Baking
-
Formulation: A standard yellow cake formulation is used, with all ingredients expressed in baker's percentage (based on flour weight). The leavening acid (SALP or SAPP) and sodium bicarbonate are added at precise, predetermined levels (e.g., 3.0% soda, flour basis).[10]
-
Mixing: Dry ingredients, including flour, sugar, nonfat dry milk, and the chemical leavening system, are first blended to ensure homogeneity.[9] Liquid ingredients (water, oil, eggs) are then added, and the batter is mixed for a standardized time and speed (e.g., 3 minutes) to achieve a consistent specific gravity.[9]
-
Baking: A fixed weight of batter is deposited into standardized baking pans. The cakes are baked in a calibrated oven at a specified temperature and duration (e.g., 180°C for 40 minutes) until the internal structure is set.[11]
-
Cooling: After baking, cakes are depanned and cooled on wire racks to ambient temperature for a set period (e.g., 25 minutes) before analysis.[12]
Crumb Structure Analysis via Digital Imaging
The quantification of crumb structure is performed using digital image analysis, which provides objective measurements of cellular characteristics.[13]
-
Slicing: The cooled cake is sliced precisely through the center using a mechanical slicer to a uniform thickness (e.g., 12 mm).[12]
-
Image Acquisition: The cut surface of a central slice is captured using a high-resolution flatbed scanner or a camera with standardized, diffuse lighting to minimize shadows and glare.[13]
-
Image Processing: The captured digital image is converted to grayscale. A thresholding algorithm is applied to segment the image into two phases: the solid cell wall material and the gas cells (pores).[12]
-
Data Quantification: Software is used to analyze the segmented image and calculate key crumb structure parameters.[12][13] These include:
-
Mean Cell Area (mm²): The average size of the gas cells.
-
Cell Density (cells/cm²): The number of cells per unit area.
-
Porosity (%): The percentage of the total area occupied by gas cells.
-
Cell Wall Thickness (µm): The average thickness of the solid matrix surrounding the cells.[13]
-
Conclusion
Both SALP and SAPP are effective slow-acting leavening acids that produce high-quality cakes. The primary distinction lies in their reaction kinetics and resulting crumb texture.
-
SALP is particularly advantageous for its slow, heat-dependent reaction, which promotes a fine, soft, and resilient crumb structure.[1] Its stability during mixing makes it suitable for a wide range of cake batters, including those for frozen products.[1][3]
-
SAPP offers versatility through its various reaction rates, allowing for more tailored leavening profiles.[5] While certain grades can produce cakes with volumes comparable to those made with SALP, they may result in a firmer crumb structure.[9]
The optimal choice between SALP and SAPP depends on the specific textural goals of the final product. For applications where a very fine, tender crumb is the primary objective, SALP is an excellent choice. Where a controlled, staged leavening action is required with options for modulating the initial gas release, SAPP provides greater flexibility. It is recommended that researchers conduct targeted baking trials using the protocols outlined herein to determine the most suitable leavening system for their specific formulation and processing conditions.
References
- 1. kudosblends.com [kudosblends.com]
- 2. nbinno.com [nbinno.com]
- 3. Sodium Aluminium Phosphate (SALP) | American Society of Baking [asbe.org]
- 4. Sodium Acid Pyrophosphate (SAPP) | American Society of Baking [asbe.org]
- 5. atamankimya.com [atamankimya.com]
- 6. Impact of Baking Powder and Leavening Acids on Batter and Pound Cake Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jrj-elementix.com [jrj-elementix.com]
- 8. gjphosphate.com [gjphosphate.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cerealsgrains.org [cerealsgrains.org]
- 13. Crumb Analysis | American Society of Baking [asbe.org]
A Head-to-Head Comparison: Efficacy of Aluminum Phosphate vs. Aluminum Hydroxide as Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Adjuvant Selection
Aluminum compounds, collectively known as "alum," have been the cornerstone of vaccine adjuvants for nearly a century, prized for their robust safety profile and ability to significantly enhance the immunogenicity of a wide range of antigens. The two most prevalently used forms, aluminum hydroxide (Al(OH)₃) and aluminum phosphate (AlPO₄), while often grouped together, possess distinct physicochemical properties that translate into different immunological outcomes. The rational selection between these two adjuvants is critical in vaccine formulation and can profoundly impact the desired immune response.
This guide provides a detailed, objective comparison of the performance of aluminum hydroxide and aluminum phosphate as vaccine adjuvants, supported by experimental data. We will delve into their mechanisms of action, impact on humoral and cellular immunity, and provide representative experimental protocols for their evaluation.
Physicochemical and Antigen Adsorption Properties
The initial interaction between an adjuvant and an antigen is a critical determinant of the subsequent immune response. Aluminum hydroxide and aluminum phosphate differ significantly in their surface charge at physiological pH, which governs their antigen adsorption capacity.
Aluminum hydroxide, with a point of zero charge (PZC) of approximately 11, carries a positive surface charge at a neutral pH of 7.4.[1] This makes it particularly effective at adsorbing acidic antigens with a low isoelectric point (pI) through electrostatic interactions.[1] Conversely, aluminum phosphate has a PZC of around 4-5, resulting in a negative surface charge at physiological pH, which is ideal for adsorbing basic antigens with a high pI.[1] Beyond electrostatics, ligand exchange with phosphate groups on the antigen can also contribute to adsorption, particularly with aluminum phosphate.[1]
The strength of this adsorption is a key factor. While strong adsorption can create a depot effect, prolonging antigen exposure, excessively strong binding may hinder antigen processing and presentation to T-cells.[2]
Table 1: Comparison of Physicochemical and Antigen Adsorption Properties
| Property | Aluminum Hydroxide (Al(OH)₃) | Aluminum Phosphate (AlPO₄) |
| Point of Zero Charge (PZC) | ~11 | ~4-5 |
| Surface Charge at pH 7.4 | Positive | Negative |
| Primary Adsorption Mechanism | Electrostatic interactions | Electrostatic interactions, Ligand exchange |
| Optimal Antigen Type | Acidic proteins (low pI) | Basic proteins (high pI) |
Immunological Performance: A Comparative Analysis
Both aluminum hydroxide and aluminum phosphate are known to predominantly induce a T-helper 2 (Th2)-biased immune response, characterized by the production of high-titer antibodies. However, subtle but significant differences exist in the quality and kinetics of the immune responses they elicit.
Humoral and Cellular Immune Response
Aluminum hydroxide is a potent inducer of Th2 responses, leading to high levels of IgG1 antibodies in mice, which is the predominant isotype associated with this type of response.[1] While aluminum phosphate also skews towards a Th2 response, some studies suggest it has a greater potential to induce a more balanced Th1/Th2 profile, with comparatively higher levels of IgG2a antibodies, the Th1-associated isotype in mice.[1][3]
This difference in T-cell polarization is also reflected in the cytokine profiles they induce. Aluminum hydroxide typically leads to strong production of the Th2 cytokines IL-4 and IL-5.[1][4] Aluminum phosphate also induces these cytokines, though sometimes to a lesser extent, and may in some contexts lead to a more notable production of the Th1 cytokine interferon-gamma (IFN-γ) compared to aluminum hydroxide.[3][4]
The innate immune response also differs. Intramuscular injection of aluminum hydroxide tends to attract a significant number of neutrophils to the injection site, whereas aluminum phosphate primarily recruits monocytes and macrophages.[5]
Table 2: Comparison of Immunological Responses (Murine Model)
| Parameter | Aluminum Hydroxide (Al(OH)₃) | Aluminum Phosphate (AlPO₄) |
| Predominant Immune Response | Strong Th2-biased | Generally Th2-biased, potential for a more balanced Th1/Th2 response |
| Total IgG Titers | High | High |
| IgG1 (Th2-associated) | Very High | High |
| IgG2a (Th1-associated) | Low to Moderate | Generally low, but can be higher than with Al(OH)₃ |
| IL-4 (Th2 Cytokine) | Strong Induction | Moderate to Strong Induction |
| IL-5 (Th2 Cytokine) | Strong Induction | Moderate to Strong Induction |
| IFN-γ (Th1 Cytokine) | Low Induction | Low, but potentially higher than with Al(OH)₃ |
| Innate Cell Recruitment | Predominantly Neutrophils | Predominantly Monocytes/Macrophages |
Mechanism of Action: The Role of the NLRP3 Inflammasome
A key mechanism underlying the adjuvant activity of both aluminum hydroxide and aluminum phosphate is the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in antigen-presenting cells (APCs) such as macrophages and dendritic cells.
Upon phagocytosis by an APC, the aluminum salt particles can lead to lysosomal destabilization and the release of cathepsin B. This, along with potassium efflux, triggers the assembly and activation of the NLRP3 inflammasome. The activated inflammasome then cleaves pro-caspase-1 into its active form, caspase-1. Active caspase-1, in turn, cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. These cytokines are crucial for initiating and shaping the subsequent adaptive immune response.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate and reproducible comparison of adjuvant performance. Below are representative protocols for key experiments in a murine model.
General Experimental Workflow for Adjuvant Comparison
A typical in vivo study to compare aluminum hydroxide and aluminum phosphate involves several key stages, from vaccine formulation to the analysis of the immune response.
Protocol 1: Determination of Antigen Adsorption to Adjuvant
This protocol determines the percentage of a protein antigen that adsorbs to the aluminum adjuvant.
Materials:
-
Antigen solution of known concentration
-
Aluminum hydroxide or aluminum phosphate adjuvant suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Microcentrifuge
-
Bicinchoninic acid (BCA) protein assay kit
-
96-well microplate
-
Microplate reader
Methodology:
-
Formulation: Mix the antigen solution with the adjuvant suspension at the desired ratio (e.g., 1:1 v/v) in a microcentrifuge tube. Prepare a control sample with antigen and PBS instead of adjuvant.
-
Incubation: Incubate the mixture for 1 hour at room temperature with gentle rotation to allow for adsorption.
-
Separation: Centrifuge the tubes at 15,000 x g for 5 minutes to pellet the adjuvant and any adsorbed antigen.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.
-
Protein Quantification: Determine the protein concentration in the supernatant using a BCA protein assay according to the manufacturer's instructions.[6][7][8][9][10] This involves creating a standard curve with known concentrations of the antigen.
-
Calculation: Calculate the percentage of antigen adsorbed using the following formula: % Adsorption = [(Initial Protein Conc. - Supernatant Protein Conc.) / Initial Protein Conc.] x 100
Protocol 2: Murine Immunization and Sample Collection
This protocol outlines the in vivo procedures for a comparative adjuvant study.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Vaccine formulations (Antigen + Al(OH)₃, Antigen + AlPO₄, Antigen only, PBS control)
-
Syringes and needles for injection
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
Surgical tools for spleen harvesting
-
Tubes for sample collection
Methodology:
-
Animal Groups: Randomly divide mice into experimental groups (n=5-10 per group) for each vaccine formulation and control.
-
Primary Immunization (Day 0): Administer a 50-100 µL injection of the respective formulation, typically via the intramuscular or subcutaneous route.
-
Booster Immunization (Day 14 or 21): Administer a second dose of the same formulation.
-
Blood Collection: Collect blood samples at specified time points (e.g., Day 0 pre-immunization, Day 14, Day 28, and a terminal bleed at Day 42) to analyze serum antibody responses.
-
Euthanasia and Spleen Harvest (Day 42): Euthanize mice according to approved institutional guidelines and aseptically harvest the spleens for cellular immunity analysis.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol measures the levels of antigen-specific antibodies in the mouse serum.
Materials:
-
96-well high-binding ELISA plates
-
Purified antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 5% non-fat milk or 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse serum samples
-
HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Methodology:
-
Plate Coating: Coat ELISA plates with 1-5 µg/mL of the antigen in coating buffer and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plates three times with wash buffer. Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Serum Incubation: Wash plates. Add serially diluted mouse serum samples to the wells and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash plates. Add the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
Detection: Wash plates. Add TMB substrate and incubate in the dark until a blue color develops (5-15 minutes).
-
Stopping Reaction: Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a pre-determined cut-off.
Conclusion
Both aluminum hydroxide and aluminum phosphate are effective and safe adjuvants that primarily enhance Th2-type immune responses. The choice between them is not arbitrary and should be guided by the physicochemical properties of the antigen and the specific immunological goals of the vaccine. Aluminum hydroxide is generally the preferred choice for acidic antigens where a strong antibody response is the primary objective. Aluminum phosphate is more suitable for basic antigens and may offer a more balanced Th1/Th2 response, which could be advantageous for certain pathogens. A thorough preclinical evaluation, employing the types of experimental protocols outlined in this guide, is essential for the rational design and development of safe and effective adjuvanted vaccines.
References
- 1. benchchem.com [benchchem.com]
- 2. Vaccines with Aluminum-Containing Adjuvants: Optimizing Vaccine Efficacy and Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cigb.edu.cu [cigb.edu.cu]
- 4. Development of improved aluminum-based adjuvants - PURDUE UNIVERSITY [portal.nifa.usda.gov]
- 5. Aluminum Hydroxide And Aluminum Phosphate Adjuvants Elicit A Different Innate Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benallenlab.org [benallenlab.org]
- 8. atlantis-press.com [atlantis-press.com]
- 9. qb3.berkeley.edu [qb3.berkeley.edu]
- 10. Structural characterization of a protein adsorbed on aluminum hydroxide adjuvant in vaccine formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Aluminum Bioavailability from Different Food Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of aluminum (Al) bioavailability from various dietary sources, supported by experimental data. It details the methodologies used for quantification and explores the factors influencing aluminum's absorption in the human body.
Introduction
Aluminum is the third most abundant element in the Earth's crust and is ubiquitously present in the environment, leading to inevitable human exposure through food, water, and air.[1] While the gastrointestinal tract provides a significant barrier to aluminum absorption, even the small fraction that enters systemic circulation can accumulate in tissues like bone, brain, and lungs.[2][3] The bioavailability of aluminum—the proportion of an ingested dose that is absorbed and becomes available for metabolic processes—is not constant. It varies significantly depending on its chemical form (speciation) and the composition of the food matrix in which it is ingested.[2][4] Understanding these variations is critical for accurately assessing the toxicological risk associated with dietary aluminum exposure.
Comparative Bioavailability of Aluminum from Different Matrices
The oral bioavailability of aluminum is generally low but is influenced heavily by the source. Water, various foods, and food additives present aluminum in different chemical forms, leading to a wide range of absorption rates. For many people, food constitutes approximately 95% of their daily aluminum intake.[5][6]
Table 1: Quantitative Comparison of Aluminum Bioavailability from Various Sources
| Source Matrix | Aluminum Compound/Form | Bioavailability (%) | Species | Reference(s) |
| Drinking Water | Various soluble forms | 0.07 - 0.39% | Human, Rat | [2][7] |
| Typical Diet | Mixed | ~0.1% | Human | [2][5] |
| Processed Cheese | Basic Sodium Aluminum Phosphate (SALP) | 0.1 - 0.3% | Rat | [5][6] |
| Biscuit | Acidic Sodium Aluminum Phosphate (SALP) | ~0.1% - 0.12% | Rat | [5][6] |
| Tea Infusion | Aluminum complexes | ~0.37% | Rat | [8] |
| Pharmaceuticals | Aluminum Hydroxide (Antacids) | ≤0.01% | Human | [2] |
| Pharmaceuticals | Aluminum Citrate | ~0.08% | Rat | [9] |
| Pharmaceuticals | Aluminum Lactate | ~0.63% (single dose) | Rabbit | [2] |
Note: Bioavailability figures can vary based on the specific experimental conditions and models used.
Factors Influencing Aluminum Bioavailability
The absorption of aluminum is a complex process governed by several factors:
-
Chemical Speciation : The chemical form of aluminum is a primary determinant of its solubility and subsequent absorption. Soluble, low-molecular-weight aluminum species are more readily absorbed.[4][10] For instance, the highly polarizing Al³⁺ ion has a strong affinity for oxygen donors found in many dietary substances.[4]
-
Presence of Chelators : Dietary organic acids can form stable, absorbable complexes with aluminum.
-
pH of the Gastrointestinal Tract : The low pH of the stomach can increase the solubility of some aluminum compounds, potentially making them more available for absorption in the intestine.[13][14]
-
Food Matrix Effects : The overall composition of a food can either inhibit or enhance aluminum uptake.
-
Enhancers : Orange juice and coffee have been shown to significantly increase the absorption of aluminum from water.[10]
-
Inhibitors : Components like phytates and polyphenols in plant-based foods can complex with aluminum and reduce its absorption.[5] Silicon and calcium may also decrease absorption by forming insoluble products.[14]
-
Experimental Protocols for Quantifying Aluminum Bioavailability
The determination of aluminum bioavailability requires precise and sensitive methodologies to track the small fraction of aluminum absorbed from an oral dose. Both in vivo and in vitro models are employed, complemented by advanced analytical techniques.
In Vivo Bioavailability Studies (Animal Models)
The "gold standard" for determining oral bioavailability involves comparing the systemic exposure after oral administration to that after intravenous (IV) administration.
Detailed Protocol: Rat Model using ²⁶Al Tracer
This protocol is adapted from studies determining aluminum bioavailability from food matrices like biscuits and cheese.[5][6]
-
Tracer Preparation : The stable, rare isotope ²⁶Al is incorporated into the food additive of interest (e.g., sodium aluminum phosphate, SALP) during its synthesis. This allows the administered aluminum to be distinguished from endogenous ²⁷Al.[6]
-
Animal Model : Male Fisher rats are commonly used. They are often trained to consume the test food (e.g., 1 gram of cheese or biscuit) to ensure complete and rapid ingestion.[6]
-
Dosing Regimen :
-
Sample Collection : Blood samples are collected serially at multiple time points (e.g., before dosing and up to 60 hours post-dosing) to characterize the concentration-time profile of both isotopes in the serum.[6]
-
Sample Analysis :
-
²⁶Al Quantification : Serum concentrations of the ²⁶Al tracer are measured using Accelerator Mass Spectrometry (AMS) , an ultra-sensitive technique required for detecting the very low levels of the isotope that are absorbed.[3][6]
-
²⁷Al Quantification : Serum concentrations of the stable ²⁷Al from the IV infusion are measured by Graphite Furnace Atomic Absorption Spectrometry (GFAAS) .[6][15]
-
-
Data Analysis :
-
The Area Under the Curve (AUC) of the serum concentration versus time plot is calculated for both the oral ²⁶Al (AUC_po) and the intravenous ²⁷Al (AUC_iv).
-
Oral bioavailability (F) is calculated using the formula: F = (AUC_po / AUC_iv) x (Dose_iv / Dose_po) [6]
-
In Vitro Absorption Models
In vitro models provide a controlled environment to study the mechanisms of aluminum transport across the intestinal barrier.
-
Caco-2 Cell Lines : These human colon adenocarcinoma cells differentiate to form a monolayer that mimics the intestinal epithelium. They are used to study the transport of different aluminum species and the influence of various dietary components on absorption.[16]
-
Franz Diffusion Cell : This system is used to study percutaneous absorption but can be adapted for intestinal models. It consists of two chambers separated by a membrane (e.g., a skin biopsy or a Caco-2 cell monolayer), allowing researchers to measure the rate at which a substance diffuses from the donor to the receptor chamber.[17]
-
Simulated Digestion : Before cellular studies, aluminum-containing materials are often subjected to artificial digestion fluids that mimic the conditions of the stomach and small intestine to understand how digestion alters aluminum speciation and subsequent cellular effects.[16]
Analytical Methods for Aluminum Quantification
Several analytical techniques are used to measure aluminum concentrations in biological and food samples.
-
Atomic Absorption Spectrometry (AAS) : A common and robust method. GFAAS provides the high sensitivity needed for biological samples.[15][18] To eliminate matrix effects, a complexing agent like citrate may be required.[18]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Offers very low detection limits and is used for multi-element analysis in food after microwave digestion.[5]
-
Spectrophotometry : Colorimetric methods, such as those using reagents like aluminon or oxine, can determine aluminum concentration photometrically.[19][20] The oxine method is noted to be more sensitive than flame AAS.[19]
Visualizations: Workflows and Pathways
Experimental and Logical Diagrams
Caption: Workflow for an in vivo study to quantify Al bioavailability.
Caption: Key luminal factors affecting aluminum absorption.
References
- 1. uknowledge.uky.edu [uknowledge.uky.edu]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aluminum bioavailability from basic sodium aluminum phosphate, an approved food additive emulsifying agent, incorporated in cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aluminum bioavailability from drinking water is very low and is not appreciably influenced by stomach contents or water hardness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The bioavailability of ingested 26Al-labelled aluminium and aluminium compounds in the rat [pubmed.ncbi.nlm.nih.gov]
- 10. water360.com.au [water360.com.au]
- 11. researchgate.net [researchgate.net]
- 12. Aluminum speciation studies in biological fluids. Part 2. Quantitative investigation of aluminum-citrate complexes and appraisal of their potential significance in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. water360.com.au [water360.com.au]
- 14. heraldopenaccess.us [heraldopenaccess.us]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. dr-jetskeultee.nl [dr-jetskeultee.nl]
- 18. Determination of aluminum by four analytical methods (Technical Report) | OSTI.GOV [osti.gov]
- 19. Aluminium determination in foods by using spectrophotometric oxine and flame AAS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Determination of aluminum in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Non-Aluminum Based Leavening Agents for Researchers and Developers
In response to growing consumer demand for clean-label ingredients and regulatory shifts, the food industry is increasingly seeking effective alternatives to aluminum-based leavening agents, such as sodium aluminum phosphate (SALP). This guide provides a comprehensive comparison of non-aluminum based leavening agents, offering objective performance insights and supporting experimental data for researchers, scientists, and drug development professionals.
Comparative Performance of Non-Aluminum Leavening Agents
The selection of a leavening agent is critical as it influences the volume, texture, and overall sensory profile of the final product. Non-aluminum alternatives primarily include phosphate-based acids which react with a bicarbonate source (typically sodium bicarbonate) to release carbon dioxide gas. The rate of this reaction is a key differentiator among these agents.
| Leavening Acid | Type | Rate of Reaction (ROR) / Dough Rate of Reaction (DRR) | Key Performance Characteristics | Typical Applications |
| Monocalcium Phosphate (MCP) | Fast-Acting | Rapid release of CO2 upon mixing with liquid at room temperature.[1][2] | Provides a quick and efficient initial rise.[1] Ideal for products requiring immediate aeration before baking. | Pancakes, waffles, cookies, self-rising flour, and some cakes.[1][2] |
| Sodium Acid Pyrophosphate (SAPP) | Slow-Acting | Slower reaction at room temperature with a more significant release of gas upon heating.[1][2] | Allows for longer bench times and a controlled rise during baking.[1] Different grades of SAPP are available with varying reaction rates. | Refrigerated doughs, cakes, biscuits, and muffins where a delayed leavening is desired.[1][3] |
| Dicalcium Phosphate Dihydrate (DCPD) | Heat-Activated | Minimal reaction at room temperature; requires heat to initiate significant gas release. | Provides leavening primarily during the baking process, contributing to a fine and uniform crumb structure. | Used in combination with other leavening acids in baking powders for specific textural effects. |
| Calcium-Based SALP Replacers (e.g., Levair® Select) | Slow, Heat-Reactive | Designed to mimic the slow, heat-reactive leavening profile of SALP.[4] | Offers a similar resilient crumb structure and bench tolerance to SALP.[5] Can also provide nutritional benefits such as reduced sodium and added calcium.[5] | A direct replacement for SALP in a wide range of applications including cakes, muffins, biscuits, and tortillas. |
Note: The performance of leavening agents can be influenced by the specific formulation, including the presence of fats, sugars, and other ingredients.[3]
Experimental Protocols for Evaluation
To objectively assess the performance of non-aluminum leavening agents, standardized experimental protocols are essential. The following methodologies are widely recognized in the baking industry.
Dough Rate of Reaction (DRR) Measurement
The DRR is a critical parameter that quantifies the speed at which a leavening acid reacts with a bicarbonate to release carbon dioxide gas in a dough system.
Methodology (based on the manometric method described by Parks et al., 1960):
-
Apparatus: A manometric apparatus consisting of a sealed dough container connected to a pressure-measuring device (manometer or electronic pressure transducer) is used. The entire system is maintained at a constant temperature.
-
Procedure:
-
A standardized biscuit dough is prepared with the leavening agent being tested.
-
The dough is placed in the sealed container.
-
The increase in pressure due to the evolution of CO2 is measured over time.
-
The rate of pressure increase is used to calculate the percentage of total leavening gas released at specific time points (e.g., 2 minutes, 8 minutes, and after heating).
-
-
Data Analysis: The results are typically plotted as the percentage of CO2 released versus time, allowing for a direct comparison of the reaction rates of different leavening agents.
Baking Quality Assessment (AACC International Approved Methods)
The AACC International provides standardized methods for evaluating the quality of baked goods.
1. Volume Measurement (AACC Method 10-05.01):
-
Principle: The volume of a baked product is determined by seed displacement.
-
Procedure: A container of known volume is filled with the baked product and a standardized small seed (e.g., rapeseed). The volume of seed required to fill the remaining space is measured, and the volume of the baked product is calculated by subtraction.
2. Texture Profile Analysis (TPA):
-
Principle: TPA is an instrumental method used to quantify the textural properties of a food product by subjecting it to a controlled compression cycle.
-
Procedure: A cylindrical probe is used to compress a sample of the baked good twice, mimicking the action of chewing.
-
Parameters Measured:
-
Hardness: The peak force during the first compression.
-
Springiness: The height that the sample recovers between the first and second compressions.
-
Cohesiveness: The strength of the internal bonds of the sample.
-
Chewiness: The energy required to chew a solid food product to a state ready for swallowing.
-
3. Crumb Grain Analysis (Digital Image Analysis):
-
Principle: This method uses digital imaging to objectively quantify the internal structure of a baked product.
-
Procedure:
-
A slice of the baked product is scanned or photographed under controlled lighting conditions.
-
The image is then analyzed using specialized software to measure various crumb characteristics.
-
-
Parameters Measured:
-
Cell Size and Distribution: The average size and uniformity of the air cells.
-
Cell Wall Thickness: The thickness of the material surrounding the air cells.
-
Porosity: The total area of the air cells as a percentage of the total crumb area.
-
Logical Workflow for Selecting a Non-Aluminum Leavening Agent
The selection of an appropriate non-aluminum leavening agent is a multi-faceted process that depends on the desired product characteristics and processing conditions. The following diagram illustrates a logical workflow to guide this selection process.
Caption: Workflow for non-aluminum leavening agent selection.
References
- 1. Cereal Chem 1960 | Methods for Measuring Reactivity of Chemical Leavening Systems. I. Dough Rate of Reaction. [cerealsgrains.org]
- 2. orbitals.com [orbitals.com]
- 3. Impact of Baking Powder and Leavening Acids on Batter and Pound Cake Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cerealsgrains.org [cerealsgrains.org]
- 5. Approved Methods of Analysis [cerealsgrains.org]
A Comparative Analysis of Phosphate Leaveners in Baked Goods: A Guide for Researchers
The selection of a chemical leavening agent is a critical determinant of the final quality of baked goods. Among these, phosphate-based leaveners are widely utilized for their reliability and versatility in controlling the release of carbon dioxide, which directly impacts the texture, volume, and overall sensory profile of products such as cakes, muffins, and biscuits. This guide provides an objective comparison of the performance of common phosphate leaveners—sodium acid pyrophosphate (SAPP), monocalcium phosphate (MCP), and sodium aluminum phosphate (SALP)—supported by experimental data from peer-reviewed studies.
Performance Comparison of Phosphate Leaveners
The choice of phosphate leavener significantly influences the physical and sensory characteristics of the final baked product. Key performance indicators include volume, texture (hardness and cohesiveness), and color. The following tables summarize quantitative data from a comprehensive study on the effects of different leavening acids on yellow cake properties.
Instrumental Analysis of Yellow Cake Properties
The following data is adapted from a study that evaluated the impact of five different leavening acids, including various phosphate derivatives, on yellow cake. The leavening acids were tested at different levels of sodium bicarbonate (soda) to assess their performance under varying pH conditions.
Table 1: Effect of Leavening Acid on Cake Volume Index
| Leavening Acid | Soda Level (flour basis) | Volume Index |
| SAPP-28 | 1.4% | ~75 |
| 3.0% | ~105 | |
| 4.6% | ~90 | |
| SAPP-40 | 1.4% | ~65 |
| 3.0% | ~95 | |
| 4.6% | ~95 | |
| CAPP-S (Calcium Acid Pyrophosphate) | 1.4% | ~85 |
| 3.0% | ~110 | |
| 4.6% | ~112 | |
| SALP-M (Sodium Aluminum Phosphate) | 1.4% | ~75 |
| 3.0% | ~105 | |
| 4.6% | ~90 |
Data derived from "Effects of Chemical Leavening on Yellow Cake Properties"[1][2]. The volume index is a standardized measure of the height and contour of the cake.
Table 2: Effect of Leavening Acid on Cake Hardness
| Leavening Acid | Soda Level (flour basis) | Hardness (g) |
| SAPP-28 | 1.4% | ~190 |
| 3.0% | ~140 | |
| 4.6% | ~150 | |
| SAPP-40 | 1.4% | ~220 |
| 3.0% | ~140 | |
| 4.6% | ~150 | |
| CAPP-S (Calcium Acid Pyrophosphate) | 1.4% | ~160 |
| 3.0% | ~140 | |
| 4.6% | ~150 | |
| SALP-M (Sodium Aluminum Phosphate) | 1.4% | ~190 |
| 3.0% | ~140 | |
| 4.6% | ~150 |
Data derived from "Effects of Chemical Leavening on Yellow Cake Properties"[1][2]. Hardness was measured as the force required to compress the cake by 10 mm.
Table 3: Effect of Leavening Acid on Cake Cohesiveness
| Leavening Acid | Cohesiveness |
| SAPP-28 | ~0.57 |
| SAPP-40 | ~0.58 |
| CAPP-S (Calcium Acid Pyrophosphate) | ~0.62 |
| CAPP-D (Calcium Acid Pyrophosphate) | ~0.59 |
| SALP-M (Sodium Aluminum Phosphate) | ~0.57 |
Data derived from "Effects of Chemical Leavening on Yellow Cake Properties"[1]. Cohesiveness is a measure of the extent to which the cake crumb can be deformed before it ruptures.
Summary of Findings:
-
Volume: Calcium acid pyrophosphate (CAPP-S) produced cakes with the greatest volume, which continued to increase even at the highest soda level, suggesting excellent gas retention.[1] In contrast, cakes made with SAPP and SALP showed a decrease in volume at the highest soda level, indicating potential structural collapse due to excessive gas production.[1][2]
-
Texture: At lower leavening amounts, cakes made with SAPP-40 were the hardest, while those with CAPP-S were the softest.[2] As the amount of leavening increased, the hardness values for all acids converged.[1][2] CAPP-S produced cakes with the most cohesive crumb, indicating a more resilient and less crumbly texture.[1]
-
Reaction Rate: The key distinction between SAPP and monocalcium phosphate (MCP) lies in their reaction rates.[3] MCP is a fast-acting acid that reacts rapidly with baking soda at room temperature when moisture is present.[4] SAPP is a slower-acting acid, with different grades (e.g., SAPP-10, SAPP-40) releasing a percentage of their gas during mixing and the remainder during baking in response to heat.[1][5] This controlled release makes SAPP suitable for applications requiring a delayed leavening action.[3]
Experimental Protocols
To ensure the reproducibility of sensory and instrumental analyses of baked goods, it is essential to follow standardized protocols. The following methodologies are based on established practices in the field.
Yellow Cake Preparation
This protocol is based on the methodology described in "Effects of Chemical Leavening on Yellow Cake Properties."
-
Formulation: A standard high-ratio yellow cake formulation is used. The leavening system consists of sodium bicarbonate and the phosphate leavening acid of interest. The amount of leavening acid is calculated based on its neutralizing value to react with the desired level of sodium bicarbonate.
-
Mixing: All dry ingredients, including the leavening system, are sifted together. The dry ingredients are then mixed with fat and a portion of the liquid ingredients on low speed until uniform. The remaining liquid is added in stages, with scraping of the bowl between additions to ensure a homogeneous batter.
-
Baking: A specified weight of batter is deposited into prepared cake pans. The cakes are baked at a controlled temperature (e.g., 190°C) for a set time, or until a toothpick inserted into the center comes out clean.
-
Cooling and Storage: After baking, the cakes are allowed to cool in their pans for a specified time before being depanned and cooled to room temperature on wire racks. The cakes are then stored in airtight containers until analysis to prevent moisture loss.
Instrumental Texture Profile Analysis (TPA)
-
Sample Preparation: A cylindrical sample of a specified diameter and height is cut from the center of the cooled cake or muffin.[6]
-
Instrumentation: A texture analyzer equipped with a cylindrical probe (e.g., 75 mm diameter) is used.[6]
-
Test Parameters: The sample is subjected to a two-cycle compression test. Key parameters to be set include pre-test speed, test speed, post-test speed, and compression distance.[6]
-
Data Acquisition: The instrument measures force as a function of time and distance. From the resulting force-time curve, several textural attributes can be calculated, including hardness, cohesiveness, springiness, and chewiness.[6]
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
This protocol is based on the methodology described in "Influence of different types of baking powder on quality properties of muffins."[7]
-
Panelist Selection and Training: A panel of semi-trained individuals (typically 10-15) is selected. Training sessions are conducted over several weeks to develop a consensus on the sensory terminology and to familiarize the panelists with the rating scale.[7]
-
Attribute Development: The panel develops a list of key sensory attributes to describe the appearance, aroma, flavor, and texture of the baked goods.
-
Evaluation Procedure: Samples are presented to the panelists in a controlled environment. The order of presentation is randomized to avoid bias. Panelists evaluate the intensity of each attribute on an unstructured line scale (e.g., 0 = low intensity, 10 = high intensity).[7]
-
Data Analysis: The intensity ratings from the line scales are converted to numerical data. Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in the sensory attributes among the different samples.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for the sensory analysis of baked goods.
Caption: Workflow for Sensory Analysis of Baked Goods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. gjphosphate.com [gjphosphate.com]
- 4. iclfood.com [iclfood.com]
- 5. Impact of Baking Powder and Leavening Acids on Batter and Pound Cake Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.org.co [scielo.org.co]
- 7. Influence of different types of baking powder on quality properties of muffins [redalyc.org]
The Crystalline Signature of Leavening: Correlating SALP's Structure with Baking Performance
A deep dive into the crystallographic characteristics of Sodium Aluminum Phosphate (SALP) reveals a direct link to its leavening activity, offering a powerful tool for predicting and controlling the rise in baked goods. This guide provides a comparative analysis of SALP's performance against other common leavening agents, supported by experimental data, to assist researchers and food scientists in optimizing product development.
Sodium Aluminum Phosphate (SALP) is a widely utilized leavening acid in the baking industry, prized for its slow, heat-activated release of carbon dioxide, which contributes to a fine, uniform crumb structure in products like cakes and muffins.[1] The performance of SALP, however, is not solely dependent on its chemical composition but is intricately tied to its physical form, specifically its crystalline structure. X-ray diffraction (XRD) analysis serves as a critical tool to elucidate these structural nuances, providing insights into how the atomic arrangement within SALP crystals influences their leavening efficacy.
Unveiling the Structure-Function Relationship with XRD
X-ray diffraction is a non-destructive analytical technique that provides detailed information about the crystallographic structure of a material. By analyzing the angles and intensities of diffracted X-rays, researchers can identify the crystalline phases present, determine the degree of crystallinity, and even calculate crystallite size.
In the context of SALP, XRD patterns can distinguish between different crystalline forms and amorphous (non-crystalline) structures. For instance, a patent for a potassium-modified SALP highlights a distinct doublet major peak in its XRD pattern, suggesting a specific crystal lattice that influences its performance.[2] Conversely, another patent describes the production of an amorphous form of SALP, characterized by a "fogged" or blank XRD pattern, which is stated to provide leavening action comparable to its crystalline counterpart.[3] This indicates that both the presence and absence of a highly ordered crystal structure can be engineered to achieve desired leavening properties.
The correlation between these XRD characteristics and leavening activity lies in how the crystal structure affects the rate of dissolution and reaction of the SALP in a batter or dough. A more amorphous or less crystalline structure may lead to a faster initial reaction, while a highly crystalline and stable structure will dissolve and react more slowly, primarily upon heating. This controlled release of leavening gas is a key advantage of SALP.[4]
Comparative Analysis of Leavening Agents
To understand the unique properties of SALP, it is essential to compare it with other common chemical leavening acids, such as Sodium Acid Pyrophosphate (SAPP) and Monocalcium Phosphate (MCP).
| Leavening Agent | Chemical Formula (Typical) | Neutralizing Value (NV) | Rate of Reaction | Key XRD Characteristics | Primary Application |
| Sodium Aluminum Phosphate (SALP) | NaAl₃H₁₄(PO₄)₈·4H₂O | ~100 | Slow, heat-activated | Crystalline or amorphous patterns; specific peaks indicate modified forms | Cakes, muffins, biscuits |
| Sodium Acid Pyrophosphate (SAPP) | Na₂H₂P₂O₇ | ~72 | Slow to fast (grades vary) | Crystalline patterns | Refrigerated doughs, cakes, donuts |
| Monocalcium Phosphate (MCP) | Ca(H₂PO₄)₂ | ~80 | Fast-acting | Crystalline patterns | Pancakes, cookies, double-acting baking powders |
Neutralizing Value (NV) is the amount of sodium bicarbonate (in parts by weight) that is neutralized by 100 parts of the leavening acid.
As the table indicates, SALP possesses a high neutralizing value, making it an efficient leavening acid.[1] Its slow, heat-activated nature, which can be inferred from its stable crystalline structure observed in XRD, contrasts with the faster-acting MCP. SAPP offers a range of reaction rates depending on its grade, which is also related to its specific crystalline form and particle size.
Experimental Protocols
To quantitatively correlate XRD data with leavening activity, the following experimental protocols are typically employed:
X-Ray Diffraction (XRD) Analysis of SALP
-
Sample Preparation: The SALP sample is finely ground to a homogenous powder to ensure random orientation of the crystallites.
-
Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is used.
-
Data Collection: The sample is scanned over a 2θ range (e.g., 10-70°) with a specific step size and scan speed.
-
Data Analysis: The resulting diffraction pattern is analyzed to identify crystalline phases by comparing peak positions and intensities to reference databases. The degree of crystallinity can be estimated by comparing the area of crystalline peaks to the total scattered intensity. Crystallite size can be calculated using the Scherrer equation based on the broadening of the diffraction peaks.
Measurement of Leavening Activity
Dough Rate of Reaction (DRR): This method measures the rate and amount of CO₂ evolved from a standardized dough system over time.
-
Dough Preparation: A standardized dough is prepared with a known amount of the leavening acid (SALP), sodium bicarbonate, and other ingredients.
-
Gas Collection: The dough is placed in a sealed, temperature-controlled apparatus connected to a gas collection system (e.g., a gas burette or a pressure transducer).[5]
-
Measurement: The volume of CO₂ evolved is measured at regular intervals during mixing and at a constant temperature to determine the initial rate of reaction. The temperature can then be increased to simulate baking conditions and measure the heat-activated gas release.
Baking Test: This provides a direct measure of the final leavening performance.
-
Product Preparation: A standard recipe for a product like a cake or muffin is prepared using the leavening agent.
-
Baking: The product is baked under controlled conditions.
-
Analysis: The final volume of the baked product is measured (e.g., by rapeseed displacement). The crumb structure (cell size, uniformity) is also visually assessed.
Visualizing the Workflow and Relationships
The following diagrams illustrate the experimental workflow and the logical relationship between SALP's properties and its function.
Caption: Experimental workflow for correlating XRD data with leavening activity.
Caption: Logical relationship between SALP structure and leavening performance.
References
Performance Showdown: Sodium vs. Potassium Aluminum Phosphate in Food Applications
For Immediate Publication
A Comprehensive Comparison for Researchers and Drug Development Professionals
In the realm of food science and pharmaceutical development, the selection of appropriate excipients is paramount to final product quality, efficacy, and consumer acceptance. This guide provides a detailed performance comparison of two key leavening acids: Sodium Aluminum Phosphate (SALP) and its potassium counterpart, Potassium Aluminum Phosphate. While direct comparative data for a pure potassium aluminum phosphate leavening acid is scarce in commercial literature, this guide synthesizes available data for SALP, incorporates information on potassium aluminum sulfate (a related potassium-based leavening agent), and extrapolates the expected properties of potassium aluminum phosphate based on established chemical principles.
Quantitative Data Summary
The following table summarizes the key physicochemical and functional properties of Sodium Aluminum Phosphate and provides expected values for Potassium Aluminum Phosphate based on analogous potassium salts.
| Property | Sodium Aluminum Phosphate (SALP) | Potassium Aluminum Phosphate (Expected) | Potassium Aluminum Sulfate (Potassium Alum) |
| Chemical Formula | NaH₁₄Al₃(PO₄)₈·4H₂O or Na₃H₁₅Al₂(PO₄)₈ | KₓHᵧAl₂(PO₄)₈ (Hypothetical) | KAl(SO₄)₂·12H₂O[1] |
| Appearance | White, odorless powder[2] | White, odorless powder | Colorless to white crystals[1] |
| Solubility in Water | Insoluble to slightly soluble[3][4] | Expected to be slightly more soluble than SALP | Highly soluble[1] |
| pH (1% solution) | 3.5 - 5.5[2] | Expected to be similar to SALP | 3.0 - 3.5[1] |
| Leavening Action | Slow-acting, heat-activated[3][5] | Expected to be slow-acting, heat-activated | Can act as a leavening acid[1] |
| Flavor Profile | Bland, neutral flavor[3][6] | Expected to have a less salty, potentially slightly bitter or metallic taste at high concentrations | Astringent taste |
| Primary Applications | Leavening agent in baked goods, emulsifier in cheese[2][5][7] | Potential low-sodium leavening agent | Leavening agent, firming agent, water purification[1] |
Experimental Protocols
The performance of leavening acids is primarily evaluated through two key experiments: the determination of Neutralizing Value (NV) and the Dough Reaction Rate (DRR).
Determination of Neutralizing Value (NV)
The Neutralizing Value is a measure of the acid's capacity to neutralize a base (typically sodium bicarbonate) and is expressed as the parts by weight of sodium bicarbonate that are neutralized by 100 parts of the leavening acid.
Methodology:
-
Sample Preparation: A precise weight of the leavening acid (e.g., 0.84 g) is dissolved or suspended in a specific volume of distilled water. For SALP, the addition of sodium chloride and sodium citrate can aid in the reaction.
-
Titration: A standardized solution of sodium hydroxide (NaOH) of known concentration (e.g., 0.1N) is added to the leavening acid solution.
-
Endpoint Determination: The mixture is heated to boiling for a defined period (e.g., 5 minutes) to ensure complete reaction. The solution is then titrated to a specific pH endpoint (e.g., pH 8.5) using a pH meter.
-
Calculation: The Neutralizing Value is calculated based on the volume of NaOH solution required to reach the endpoint.
Measurement of Dough Reaction Rate (DRR)
The Dough Reaction Rate quantifies the speed at which carbon dioxide is released from a standardized dough system containing the leavening acid and a bicarbonate source. This helps classify the leavening acid as fast-acting or slow-acting.
Methodology:
-
Dough Preparation: A standardized biscuit dough is prepared with a specific formulation of flour, water, shortening, and the chemical leavening system (leavening acid and sodium bicarbonate).
-
Gas Collection: The dough is placed in a sealed, temperature-controlled apparatus. A common method involves a manometric system that measures the pressure increase resulting from CO₂ evolution.
-
Data Recording: The pressure is recorded over time, typically at set intervals (e.g., every minute for 10-15 minutes) at a constant temperature (e.g., 27°C).
-
Analysis: The cumulative volume of CO₂ released is plotted against time. The rate of reaction is determined from the slope of this curve. A slow-acting leavening acid like SALP will show minimal gas release at room temperature, with the majority of the reaction occurring upon heating.
Performance Comparison
Sodium Aluminum Phosphate (SALP)
SALP is a well-established slow-acting leavening acid, prized for its minimal reactivity at room temperature.[3][6] This "bench tolerance" is highly desirable in commercial baking, particularly for refrigerated and frozen doughs, as it prevents premature leavening before the product enters the oven.[6] The majority of carbon dioxide release is triggered by the heat of baking, resulting in a strong and consistent rise.[3] From a sensory perspective, SALP is known for its bland and neutral flavor, which does not interfere with the taste of the final baked good.[3][6]
Potassium Aluminum Phosphate (Hypothetical Performance)
A direct potassium analog to SALP is not widely available as a commercial leavening acid. However, based on the known properties of other potassium salts used in food systems, we can infer its likely performance characteristics. The primary driver for considering a potassium-based version would be for sodium reduction in final products.
-
Leavening Action: It is expected that potassium aluminum phosphate would also be a slow-acting, heat-activated leavening acid, similar to its sodium counterpart. The fundamental chemical reaction responsible for leavening would remain the same.
-
Flavor Profile: This is where the most significant difference would likely be observed. While beneficial for sodium reduction, potassium salts can sometimes impart a slightly bitter or metallic aftertaste, especially at higher concentrations. This is a common challenge when replacing sodium chloride with potassium chloride in food formulations.
-
Solubility and Reactivity: Potassium salts are often slightly more soluble than their sodium counterparts. This could potentially lead to a slightly faster initial reaction rate at room temperature compared to SALP, although it would likely still be classified as a slow-acting leavening agent.
The signaling pathway for chemical leavening is a straightforward acid-base reaction.
Conclusion
Sodium Aluminum Phosphate remains a widely used and effective slow-acting leavening acid in the food industry due to its excellent bench tolerance and neutral flavor profile. While a direct, commercially available potassium aluminum phosphate for leavening is not prevalent, the potential for its use in sodium-reduced food products is an area of interest. However, formulation challenges, particularly regarding flavor impact, would need to be carefully addressed. The experimental protocols for Neutralizing Value and Dough Reaction Rate provide a standardized framework for evaluating and comparing the performance of any new or existing leavening acids. Researchers and developers should utilize these methods to ensure optimal product quality and consistency.
References
- 1. Chemical Leavening Formulation | American Society of Baking [asbe.org]
- 2. Baking powder - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cerealsgrains.org [cerealsgrains.org]
- 6. Use of a pressuremeter to measure the kinetics of carbon dioxide evolution in chemically leavened wheat flour dough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cerealsgrains.org [cerealsgrains.org]
Unraveling the Health Implications of Aluminum-Containing Food Additives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pervasive use of aluminum-containing food additives has long been a subject of scientific scrutiny. Concerns regarding the potential for aluminum to accumulate in the body and contribute to a range of adverse health effects have prompted a closer examination of their safety and the viability of alternatives. This guide provides an objective comparison of the health implications associated with aluminum-containing food additives versus their non-aluminum counterparts, supported by experimental data and detailed methodologies to aid in research and development.
Comparative Analysis of Leavening Agents: Performance and Health Impact
Leavening agents are crucial in baking, and aluminum salts, particularly sodium aluminum phosphate (SALP), are widely used for their slow, heat-activated leavening properties.[1] However, the potential health risks associated with aluminum have led to the development and use of non-aluminum alternatives.
Table 1: Quantitative Comparison of Aluminum-Containing vs. Non-Aluminum Leavening Agents
| Leavening Agent | Type | Typical Use Levels | Reported Aluminum Content (mg/kg of food) | Key Health Implications (from experimental studies) | References |
| Sodium Aluminum Phosphate (SALP) | Aluminum-Containing | Varies by product | <1 - 27,000 | Neurotoxicity, gastrointestinal inflammation, potential disruption of signaling pathways. | [2] |
| Monocalcium Phosphate (MCP) | Non-Aluminum | Varies by product | Not Applicable | Generally Recognized As Safe (GRAS); high intake of phosphates may pose risks for individuals with kidney disease. | [3][4] |
| Sodium Acid Pyrophosphate (SAPP) | Non-Aluminum | Varies by product | Not Applicable | Generally Recognized As Safe (GRAS); excessive phosphate intake is a concern for those with renal impairment. | [3][4] |
| Potassium Bicarbonate | Non-Aluminum | Varies by product | Not Applicable | Generally Recognized As Safe (GRAS); considered a lower concern food additive. | [5][6] |
Neurotoxicity Profile: Insights from In Vivo Studies
A primary concern surrounding aluminum is its potential neurotoxicity. Numerous animal studies have demonstrated that chronic exposure to aluminum can lead to cognitive deficits and neuropathological changes.
Table 2: Summary of Neurotoxicity Studies on Aluminum Exposure in Rodents
| Study Parameter | Experimental Details | Observed Effects | References |
| Animal Model | Male Wistar rats | Impaired learning and memory in the Morris water maze test. | [7] |
| Aluminum Compound | Aluminum chloride (AlCl₃) | Increased oxidative stress in the hippocampus. | [7] |
| Dosage | 8.3 mg/kg/day (oral) for 60 days | Altered expression of proteins related to synaptic plasticity. | [7] |
| Behavioral Assessment | Morris water maze | Dose-dependent impairment in spatial learning and memory. | [8] |
| Biochemical Analysis | Western blot for signaling proteins | Disruption of the PI3K/Akt/mTOR signaling pathway. | [9][10] |
Gastrointestinal Effects: Evidence of Inflammation
Recent research has highlighted the potential for aluminum to induce gastrointestinal inflammation, a factor that could contribute to or exacerbate conditions like inflammatory bowel disease (IBD).
Table 3: Experimental Evidence of Aluminum-Induced Gastrointestinal Inflammation
| Study Parameter | Experimental Details | Observed Effects | References |
| Animal Model | C57BL/6J mice | Worsened intestinal inflammation in colitis models. | [11] |
| Aluminum Compound | Aluminum sulfate | Increased expression of pro-inflammatory cytokines (IL-6, TNFα). | [12] |
| Dosage | Dietary supplementation | Impaired intestinal barrier function. | [11] |
| Cell Model | Human colon biopsies (Crohn's disease patients) | Aluminum exposure induced cytokine secretion. | [13] |
| Biochemical Analysis | ELISA for cytokines | Upregulation of pro-inflammatory markers. | [12][14] |
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying aluminum's effects is crucial for risk assessment and the development of safer alternatives. The PI3K/Akt/mTOR pathway, a critical regulator of cell growth, survival, and synaptic plasticity, has been identified as a target of aluminum neurotoxicity.[9][10][15]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by aluminum.
Experimental workflows for assessing the health implications of food additives are critical for generating reliable and reproducible data.
Caption: General experimental workflow for in vivo assessment of food additives.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are summarized protocols for key experiments cited in the literature on aluminum toxicity.
Morris Water Maze for Neurotoxicity Assessment
-
Objective: To assess spatial learning and memory in rodents.[16]
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface.[5][16]
-
Procedure:
-
Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.[5][17]
-
Probe Trial: The platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[7]
-
-
Data Analysis: Escape latency during the acquisition phase and time spent in the target quadrant during the probe trial are analyzed using statistical methods like ANOVA.[17]
Assessment of Gastrointestinal Inflammation
-
Objective: To measure the inflammatory response in the colon following exposure to a substance.
-
Procedure:
-
Tissue Homogenization: Colon tissue samples are collected and homogenized.[18]
-
Cytokine Measurement (ELISA): Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the tissue homogenates.[12][14]
-
-
Data Analysis: Cytokine concentrations are compared between control and treated groups using statistical tests to determine the extent of the inflammatory response.[12]
Conclusion
The available experimental data indicates that aluminum-containing food additives, particularly at high levels of consumption, may pose risks to neurological and gastrointestinal health. The disruption of critical signaling pathways like PI3K/Akt/mTOR provides a molecular basis for these concerns. In contrast, non-aluminum alternatives such as monocalcium phosphate and potassium bicarbonate are generally considered safe, although the long-term effects of high phosphate intake, especially in vulnerable populations, warrant further investigation. For researchers and professionals in drug development, a thorough understanding of these differences is essential for innovating safer food products and for developing therapeutic strategies to mitigate the potential adverse effects of environmental exposures. The continued exploration of direct comparative studies will be crucial in solidifying our understanding and informing regulatory decisions.
References
- 1. gjphosphate.com [gjphosphate.com]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. Food Scores: Is Sodium Aluminum Phosphate Actually Safe? [ru.shengxinaluminium.com]
- 4. Is Sodium Acid Pyrophosphate Safe in Food? [everydayhealth.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journal.r-project.org [journal.r-project.org]
- 10. Aluminium toxicosis: a review of toxic actions and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aluminum enhances inflammation and decreases mucosal healing in experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systemic Inflammation in C57BL/6J Mice Receiving Dietary Aluminum Sulfate; Up-Regulation of the Pro-Inflammatory Cytokines IL-6 and TNFα, C-Reactive Protein (CRP) and miRNA-146a in Blood Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hcplive.com [hcplive.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijcrt.org [ijcrt.org]
- 18. Effects of Aluminum on the Integrity of the Intestinal Epithelium: An in Vitro and in Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Aluminum Sodium Phosphate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of aluminum sodium phosphate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is a white, odorless solid.[1] While it is non-flammable, it can cause serious eye damage, skin irritation, and respiratory irritation.[1][2][3][4][5] Therefore, proper personal protective equipment (PPE) must be worn at all times when handling this chemical.
In the event of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open.[3][5][6][7] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.[2][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[2][3][7] If irritation persists, seek medical advice.[1][3]
-
Inhalation: Move the individual to fresh air and have them rest in a well-ventilated area.[2][3] If breathing is difficult or if the person feels unwell, seek immediate medical attention.[2][3][8]
-
Ingestion: Do not induce vomiting.[2][8] Rinse the mouth with water and then drink plenty of water.[3] Loosen any tight clothing.[2][8] Seek immediate medical attention.[2][8]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety goggles.[3][6] A full face-shield may be necessary for larger quantities.[9] |
| Skin Protection | Wear appropriate protective gloves and clothing to minimize skin contact.[3][7] A lab coat is recommended.[8] For large spills, a full suit may be required.[2][8] |
| Respiratory Protection | In case of insufficient ventilation or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3][4][8] For large spills, a self-contained breathing apparatus should be used to avoid inhalation.[2][8] |
Spill Response and Disposal Procedures
In the case of a spill, it is crucial to follow a clear and systematic procedure to ensure safety and minimize environmental contamination.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area.[1] Ensure the area is well-ventilated to avoid inhalation of dust.[1][2][3]
-
Containment: For a small spill, use appropriate tools to carefully sweep or vacuum the spilled solid material and place it into a suitable, labeled waste disposal container.[1][2][8][9] Avoid generating dust.[1][9] For a large spill, use a shovel to place the material into a convenient waste disposal container.[2][8]
-
Surface Cleaning: After the solid material has been removed, clean the contaminated surface by spreading water on it.[1][2][8]
-
Waste Collection: Collect the washings for disposal.[1] Do not allow undiluted product or large quantities to reach ground water, water courses, or sewage systems.[4]
-
Final Disposal: The collected waste must be disposed of in accordance with appropriate U.S. Federal, State, and local regulations.[9]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context for Disposal
The disposal of phosphate-containing waste is subject to evolving regulations. While the U.S. Environmental Protection Agency (EPA) does not currently regulate phosphate wastes as hazardous at the federal level, many states have implemented their own, often stringent, requirements.[10] These state-level regulations are designed to prevent excess phosphorus from entering waterways, which can lead to environmental damage such as algal blooms.[11]
Some states have set phosphorus limits for wastewater at less than 1 mg/L.[11] Due to the hazardous nature of some phosphate products, it is recommended to use a licensed disposal company to handle the waste.[12] Always consult your local, state, and federal regulations to ensure full compliance.[9]
References
- 1. innophos.com [innophos.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. foodchemadditives.com [foodchemadditives.com]
- 4. stobec.com [stobec.com]
- 5. innophos.com [innophos.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. atsinnovawatertreatment.com [atsinnovawatertreatment.com]
- 12. youtube.com [youtube.com]
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
